molecular formula C7H7BF2O2 B1417994 (2-(Difluoromethyl)phenyl)boronic acid CAS No. 879275-70-4

(2-(Difluoromethyl)phenyl)boronic acid

Cat. No.: B1417994
CAS No.: 879275-70-4
M. Wt: 171.94 g/mol
InChI Key: RTUHFDBTYFIWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Difluoromethyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C7H7BF2O2 and its molecular weight is 171.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(difluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O2/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUHFDBTYFIWMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660132
Record name [2-(Difluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879275-70-4
Record name [2-(Difluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(difluoromethyl)phenyl]boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of (2-(Difluoromethyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Difluoromethyl)phenyl)boronic acid is a crucial building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. The difluoromethyl (CHF₂) group is a bioisostere of hydroxyl and thiol groups, capable of modulating the pharmacokinetic and physicochemical properties of a molecule, such as lipophilicity and metabolic stability. Its position at the ortho-position on the phenylboronic acid scaffold offers unique steric and electronic properties, making it a valuable reagent for creating complex molecular architectures, especially through Suzuki-Miyaura cross-coupling reactions.

This guide provides an in-depth overview of a reliable synthetic protocol for this compound, details its comprehensive characterization, and explains the scientific rationale behind the procedural choices, ensuring a reproducible and validated outcome.

Part 1: Synthesis Strategy and Protocol

The synthesis of arylboronic acids commonly proceeds through the borylation of an organometallic intermediate.[1] The two most prevalent routes involve the formation of an organolithium species or a Grignard reagent from a halogenated precursor, which is then quenched with a borate ester.[2] This guide will focus on the organolithium-based approach, specifically the lithiation-borylation of 1-bromo-2-(difluoromethyl)benzene, which is often favored for its high efficiency and reactivity at low temperatures.[3]

Causality Behind Experimental Choices:
  • Starting Material : 1-Bromo-2-(difluoromethyl)benzene is selected as the precursor due to the bromine atom's suitability for metal-halogen exchange.

  • Reagent : n-Butyllithium (n-BuLi) is a strong base and an excellent lithiating agent, efficiently performing the bromine-lithium exchange at cryogenic temperatures (-78 °C) to prevent unwanted side reactions.[4]

  • Borylating Agent : Triisopropyl borate (B(Oi-Pr)₃) is used to "trap" the highly reactive aryllithium intermediate. Its bulky isopropyl groups help prevent the formation of undesired over-alkylation products (triarylboranes).

  • Temperature Control : The reaction is maintained at -78 °C to ensure the stability of the aryllithium intermediate and to control the reaction's exothermicity.[4] Allowing the temperature to rise prematurely can lead to decomposition and side product formation.

  • Acidic Workup : An acidic workup is essential to hydrolyze the resulting boronate ester intermediate to the final boronic acid product.[5]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Isolation Start 1-Bromo-2-(difluoromethyl)benzene in Anhydrous THF Cooling Cool to -78°C (Dry Ice/Acetone Bath) Start->Cooling Under N2 Atmosphere Add_nBuLi Add n-Butyllithium (n-BuLi) dropwise Cooling->Add_nBuLi Stir1 Stir for 1 hr @ -78°C (Formation of Aryllithium) Add_nBuLi->Stir1 Add_Borate Add Triisopropyl Borate dropwise Stir1->Add_Borate Stir2 Stir and Warm to RT (Formation of Boronate Ester) Add_Borate->Stir2 Quench Quench with 1M HCl (aq) at 0°C Stir2->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer (Na2SO4 or MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Crude Product (Recrystallization or Chromatography) Concentrate->Purify Product This compound Purify->Product Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_mass_spec Mass & Purity Analysis Purified_Product Purified Product NMR_H ¹H NMR Purified_Product->NMR_H NMR_F ¹⁹F NMR Purified_Product->NMR_F NMR_C ¹³C NMR Purified_Product->NMR_C NMR_B ¹¹B NMR Purified_Product->NMR_B MS Mass Spectrometry (LC-MS or GC-MS) Purified_Product->MS HPLC HPLC Analysis Purified_Product->HPLC Structure_Confirm Structural Confirmation NMR_H->Structure_Confirm Proton Environment NMR_F->Structure_Confirm Fluorine Environment NMR_C->Structure_Confirm Carbon Skeleton NMR_B->Structure_Confirm Boron Speciation Identity_Confirm Identity Confirmation MS->Identity_Confirm Molecular Weight Purity_Confirm Purity Assessment HPLC->Purity_Confirm Purity (%) Final_Report Final Certificate of Analysis Structure_Confirm->Final_Report Identity_Confirm->Final_Report Purity_Confirm->Final_Report

References

An In-Depth Technical Guide to the Physicochemical Properties of (2-(Difluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-(Difluoromethyl)phenyl)boronic acid is a fluorinated organoboron compound of significant interest in medicinal chemistry and organic synthesis. Its utility is primarily derived from its function as a versatile building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the construction of complex molecular architectures. The ortho-difluoromethyl (-CHF₂) group imparts unique electronic and steric properties that distinguish it from its non-fluorinated or trifluoromethylated analogs. This guide provides a comprehensive overview of its core physicochemical properties, stability considerations, reactivity, and practical applications, offering field-proven insights for its effective use in research and development.

Introduction: The Strategic Importance of Fluorinated Boronic Acids

Boronic acids and their derivatives are foundational reagents in modern synthetic chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. Within this class, fluorinated phenylboronic acids have emerged as particularly valuable tools in drug discovery. The incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.

The difluoromethyl group (-CHF₂) is a key bioisostere, serving as a mimic for hydroxyl (-OH) or thiol (-SH) groups, while offering improved metabolic resistance and modulated acidity. Its placement at the ortho position in this compound introduces specific steric and electronic effects that can influence reaction kinetics and outcomes, making a thorough understanding of its properties essential for predictable and reproducible results.

Core Physicochemical & Spectroscopic Data

Quantitative data for this compound is summarized below, compiled from various chemical suppliers and databases.

Table 1: General and Physical Properties

PropertyValueSource(s)
CAS Number 879275-70-4[1][2]
Molecular Formula C₇H₇BF₂O₂[3]
Molecular Weight 171.94 g/mol [2][3][4]
Appearance Solid (typically off-white to white)[3]
Melting Point Data not consistently reported; analogs suggest >100 °C[5]

Table 2: Spectroscopic Data Interpretation

Spectrum TypeExpected Chemical Shifts / SignalsRationale & Interpretation
¹H NMR Aromatic protons (7.0-8.0 ppm), -B(OH)₂ (broad singlet, variable), -CHF₂ (triplet, ~6.5-7.5 ppm, J ≈ 50-60 Hz)The triplet for the -CHF₂ proton is characteristic, arising from coupling to the two fluorine atoms. Aromatic signals will show complex splitting due to ortho-substitution.
¹⁹F NMR Doublet corresponding to the -CHF₂ groupThe signal will be split by the adjacent proton. Its chemical shift provides confirmation of the difluoromethyl moiety.
¹³C NMR Aromatic carbons, C-B bond (~130 ppm, broad), C-F bond (triplet)The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation of the ¹¹B nucleus.
¹¹B NMR Broad singlet (~20-30 ppm)This confirms the presence of a trigonal boronic acid species in solution.

Chemical Stability and Handling

The utility of any boronic acid is intrinsically linked to its stability. Like many of its counterparts, this compound is susceptible to specific degradation pathways that users must mitigate.

Dehydration and Boroxine Formation

The most common stability issue for boronic acids is intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine . This is a reversible equilibrium reaction that can be driven by heat or the presence of a dehydrating agent.[6][7][8] The presence of boroxine can lead to inconsistent reactivity and stoichiometry in coupling reactions.

  • Causality: The driving force for boroxine formation is the removal of water, often achieved by heating in an anhydrous solvent or under vacuum.[6][7] The equilibrium can be shifted back towards the monomeric boronic acid by the addition of water.[8][9]

  • Practical Implication: For sensitive applications requiring precise stoichiometry, it is crucial to use the boronic acid promptly after opening or to store it under strictly anhydrous conditions (e.g., in a desiccator or glovebox). The presence of boroxine can be detected by ¹¹B NMR, as it will show a different chemical shift from the monomer.

G cluster_eq BA1 3 R-B(OH)₂ Boroxine R₃B₃O₃ (Boroxine) BA1->Boroxine Dehydration (Heat, Anhydrous) Hydrolysis (Water) Water + 3 H₂O caption Equilibrium between boronic acid and its boroxine.

Caption: Reversible dehydration of boronic acid to form a boroxine.

Protodeboronation

Protodeboronation is the cleavage of the C–B bond, replacing the boronic acid moiety with a hydrogen atom. This irreversible degradation is often facilitated by aqueous conditions and can be influenced by pH.[10] While generally less rapid than dehydration, it is a critical consideration for long-term storage in solution.

Oxidative Instability

At physiological pH, some phenylboronic acids can be susceptible to oxidation by reactive oxygen species.[11] The electron-withdrawing nature of the ortho-CHF₂ group in the title compound is expected to decrease the electron density on the boron atom, potentially enhancing its oxidative stability compared to electron-rich analogs.[11]

Reactivity in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to introduce the 2-(difluoromethyl)phenyl fragment into a target molecule.

Mechanism and Experimental Choices

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of reaction parameters is critical for success.

  • Catalyst: A palladium(0) source is required (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂). The choice of ligand can influence reaction efficiency by tuning the steric and electronic properties of the palladium center.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate species (RB(OH)₃⁻), which facilitates the transmetalation step. The strength and nature of the base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is common. Water is necessary for dissolving the inorganic base and promoting the formation of the active boronate species. Anhydrous conditions are generally avoided in the reaction itself for this reason, despite the need for anhydrous storage of the reagent.

G reagent reagent start Start with Reagents: (2-CHF₂)Ph-B(OH)₂ Ar-X protocol Combine Reagents with Pd Catalyst, Base, and Solvent start->protocol 1. Setup reaction Heat Reaction Mixture (e.g., 80-100 °C) protocol->reaction 2. Reaction workup Aqueous Workup & Extraction reaction->workup 3. Quench purify Purification (e.g., Column Chromatography) workup->purify 4. Isolate product Final Product: (2-CHF₂)Ph-Ar purify->product 5. Characterize caption General workflow for a Suzuki-Miyaura coupling reaction.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocols

Protocol 1: Quality Control and Purity Assessment

This protocol describes a self-validating workflow to confirm the identity and assess the purity of a newly acquired batch of this compound.

  • Visual Inspection: Check for a free-flowing, white to off-white solid. Clumps may indicate moisture absorption.

  • Solubility Test: Assess solubility in a common NMR solvent like DMSO-d₆ or CDCl₃. Poor solubility could indicate the presence of inorganic impurities or polymeric boroxines.

  • ¹H and ¹⁹F NMR Analysis:

    • Dissolve ~5-10 mg of the compound in 0.6 mL of DMSO-d₆.

    • Acquire a ¹H NMR spectrum. Verify the presence of the characteristic triplet for the -CHF₂ proton and the expected aromatic signals.

    • Acquire a ¹⁹F NMR spectrum. Confirm the presence of a doublet corresponding to the -CHF₂ group.

    • Trustworthiness Check: The integration of the aromatic protons relative to the -CHF₂ proton should match the expected 4:1 ratio. The distinct coupling patterns in both spectra provide high confidence in the structural assignment.

  • LC-MS Analysis:

    • Prepare a dilute solution (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Inject onto a reverse-phase C18 column.

    • Analyze by mass spectrometry in both positive and negative ion modes. Check for the expected molecular ion [M+H]⁺ or [M-H]⁻ and assess the purity by peak area at a suitable UV wavelength (e.g., 254 nm).

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a representative method for coupling this compound with an aryl bromide.

  • Reagent Preparation: To an oven-dried reaction vial, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.02–0.05 equiv).

  • Solvent and Base Addition: Add a 2M aqueous solution of K₂CO₃ (3.0 equiv) followed by a degassed organic solvent such as 1,4-dioxane or toluene to create a ~0.1 M solution with respect to the aryl bromide.

    • Expert Insight: Using 1.2-1.5 equivalents of the boronic acid compensates for any potential inactive boroxine content and drives the reaction to completion. Degassing the solvent prevents oxidation of the Pd(0) catalyst.

  • Reaction: Seal the vial, and heat the mixture to 80–100 °C with vigorous stirring for 2–16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

The Role of the o-CHF₂ Moiety in Drug Discovery

The strategic placement of the difluoromethyl group at the ortho-position has several important implications for drug development professionals.

Caption: Impact of the ortho-CHF₂ group on molecular properties.

  • Modulation of Acidity (pKa): The strongly electron-withdrawing nature of the -CHF₂ group lowers the pKa of the boronic acid.[12] This can make the formation of the active boronate species more favorable under milder basic conditions, potentially improving reaction efficiency.

  • Increased Lipophilicity: The -CHF₂ group increases the lipophilicity (logP) of the resulting molecule compared to a non-fluorinated or hydroxylated analog, which can enhance cell membrane permeability and oral bioavailability.

  • Metabolic Stability: The C-F bond is exceptionally strong. Placing the -CHF₂ group at the ortho position can sterically hinder and electronically deactivate the adjacent C-H bonds on the aromatic ring, blocking sites of potential oxidative metabolism by cytochrome P450 enzymes.

  • Bioisosterism: The -CHF₂ group can act as a hydrogen bond donor, mimicking the function of a hydroxyl group while being less acidic and not susceptible to metabolic glucuronidation.

Safety and Handling

Boronic acids are generally regarded as mild irritants. Standard laboratory safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents to prevent degradation.

References

An In-depth Technical Guide to (2-(Difluoromethyl)phenyl)boronic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a paramount strategy for optimizing the pharmacological profile of therapeutic candidates. Among the plethora of fluorinated building blocks, (2-(Difluoromethyl)phenyl)boronic acid has emerged as a particularly valuable reagent. This guide provides an in-depth technical overview of its synthesis, properties, and applications, tailored for researchers, scientists, and drug development professionals.

The unique physicochemical properties imparted by the difluoromethyl (-CHF₂) group, a bioisostere of hydroxyl, thiol, and amine functionalities, render it a powerful tool for enhancing metabolic stability, modulating lipophilicity, and improving the binding affinity of drug candidates.[1] This guide aims to provide a comprehensive understanding of this compound, a key player in the synthesis of novel therapeutics.

Table 1: Core Properties of this compound

PropertyValueSource
CAS Number 879275-70-4[2][3]
Molecular Formula C₇H₇BF₂O₂[2]
Molecular Weight 171.94 g/mol [2]
Physical Form Solid[2]

Molecular Structure and the Significance of the Difluoromethyl Group

The molecular structure of this compound features a phenyl ring substituted with a boronic acid group at the 1-position and a difluoromethyl group at the 2-position.

Molecular Structure:

Caption: Molecular structure of this compound.

The difluoromethyl group is a critical pharmacophore due to its unique electronic properties. It acts as a lipophilic hydrogen bond donor, a characteristic that allows it to mimic hydroxyl or thiol groups, thereby potentially enhancing interactions with biological targets.[1] Furthermore, the strong carbon-fluorine bonds contribute to increased metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial attribute for improving a drug's pharmacokinetic profile.

Synthesis of this compound: A Representative Protocol

While various methods for the synthesis of arylboronic acids exist, a common and reliable approach for fluorinated analogues involves the formation of an organometallic intermediate from a halogenated precursor, followed by quenching with a borate ester. The following is a representative protocol based on established methods for analogous fluorinated phenylboronic acids.

Synthesis Workflow

Synthesis Start 1-Bromo-2-(difluoromethyl)benzene Intermediate Grignard Reagent: (2-(Difluoromethyl)phenyl)magnesium bromide Start->Intermediate Grignard Formation Reagent1 Magnesium Turnings (in anhydrous THF) Reagent1->Intermediate Product This compound Intermediate->Product Borylation Reagent2 Trimethyl Borate (B(OMe)₃ at -78°C) Reagent2->Product Quench Acidic Workup (e.g., aq. HCl) Purification Purification (Recrystallization or Chromatography) Quench->Purification Product->Purification Quenching & Isolation

Caption: Grignard-based synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • 1-Bromo-2-(difluoromethyl)benzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Trimethyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine as an initiator.

    • Add anhydrous THF to cover the magnesium.

    • In the dropping funnel, place a solution of 1-bromo-2-(difluoromethyl)benzene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated upon the disappearance of the iodine color and gentle refluxing.

    • Add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • In a separate flame-dried flask under a nitrogen atmosphere, prepare a solution of trimethyl borate (1.5 equivalents) in anhydrous THF and cool it to -78 °C using a dry ice/acetone bath.

    • Transfer the prepared Grignard reagent to the cold trimethyl borate solution via cannula, maintaining the temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Workup and Isolation:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl until the solution is acidic (pH ~1-2).

    • Stir the mixture for 30 minutes at room temperature.

    • Separate the aqueous layer and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for this purpose.

Table 2: Expected NMR Spectral Data

NucleusExpected Chemical Shifts (δ, ppm)Key Features
¹H NMR 7.0 - 8.0Aromatic protons with complex splitting patterns due to H-H and H-F couplings.
6.5 - 7.5 (triplet)A characteristic triplet for the proton of the -CHF₂ group with a typical J-coupling of ~50-60 Hz.
Broad singletLabile protons of the B(OH)₂ group, chemical shift is concentration and solvent dependent.
¹³C NMR 110 - 140Aromatic carbons. Carbons attached to fluorine will exhibit C-F coupling. The carbon attached to boron may show a broad signal.
~115 (triplet)Carbon of the -CHF₂ group with a large one-bond C-F coupling constant.
¹⁹F NMR -110 to -140A doublet for the two equivalent fluorine atoms coupled to the proton of the -CHF₂ group.
¹¹B NMR 28 - 33A single, broad signal characteristic of a trigonal planar boronic acid.

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the 2-(difluoromethyl)phenyl moiety into complex molecules.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate. The use of this compound in this reaction allows for the efficient synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

Reaction Mechanism Workflow

Suzuki_Miyaura Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->OxAdd Intermediate1 [R-Pd(II)-X] OxAdd->Intermediate1 Transmetalation Transmetalation Intermediate1->Transmetalation BoronicAcid (2-(CHF₂)Ph)B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Transmetalation Intermediate2 [R-Pd(II)-Ar'] Transmetalation->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (R-Ar') RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like Pd(OAc)₂ with a phosphine ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

Procedure:

  • To a Schlenk tube or a microwave vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl or heteroaryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC, GC-MS, or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired coupled product.

Conclusion

This compound is a strategically important building block for medicinal chemistry and organic synthesis. Its unique electronic and steric properties, conferred by the difluoromethyl group, offer significant advantages in the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. The synthetic and application protocols outlined in this guide provide a robust framework for researchers to effectively utilize this valuable reagent in their drug discovery and development endeavors. As the demand for more effective and safer drugs continues to grow, the role of fluorinated building blocks like this compound is set to expand, driving innovation in the pharmaceutical industry.

References

Modulating Reactivity and Recognition: The Enhanced Lewis Acidity of Difluoromethyl-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The strategic incorporation of fluorine-containing motifs has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and biological properties of therapeutic agents.[1][2] Among these, the difluoromethyl (CHF₂) group is of particular interest due to its unique electronic characteristics, serving as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[3] When appended to a phenylboronic acid scaffold, the CHF₂ group profoundly influences the molecule's Lewis acidity—a critical parameter governing its interactions with biological targets. This guide provides a comprehensive exploration of the theoretical underpinnings, quantitative assessment, and practical implications of the enhanced Lewis acidity of difluoromethyl-substituted phenylboronic acids for researchers in drug discovery and chemical biology.

Introduction: The Significance of Lewis Acidity in Phenylboronic Acids

Phenylboronic acids, characterized by a boron atom bonded to a phenyl ring and two hydroxyl groups, are versatile building blocks in organic synthesis and medicinal chemistry.[4] The boron atom possesses a vacant p-orbital, rendering it electron-deficient and capable of accepting a pair of electrons, the defining characteristic of a Lewis acid. This Lewis acidity is central to their function, enabling reversible covalent interactions with nucleophilic residues (such as serine or threonine) in enzyme active sites.

The equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species formed upon binding a Lewis base (e.g., water or a biological nucleophile) is fundamental to their mechanism of action.[5][6][7] The propensity to form this boronate complex is a direct measure of the boronic acid's Lewis acidity. For drug development professionals, modulating this acidity is critical; higher acidity can lead to stronger target binding at physiological pH, but excessive acidity may result in off-target effects.[8] Therefore, understanding and controlling the electronic factors that govern this property is paramount.

Caption: Equilibrium of a phenylboronic acid with a Lewis base.

Theoretical Framework: The Electronic Influence of the Difluoromethyl Group

The Lewis acidity of a phenylboronic acid is dictated by the electron density at the boron center. Substituents on the phenyl ring can either donate or withdraw electron density, thereby decreasing or increasing the boron's electrophilicity.

The difluoromethyl (CHF₂) group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I).[9] The high electronegativity of the two fluorine atoms pulls electron density away from the attached carbon and, consequently, from the entire phenyl ring. This inductive withdrawal depletes electron density from the boron atom, making its vacant p-orbital more electron-deficient and thus a stronger Lewis acid.[8]

Caption: Inductive withdrawal by the CHF₂ group on the phenyl ring.

While the phenyl ring itself has sp²-hybridized carbons that are inherently electron-withdrawing compared to sp³ carbons, the substituent's effect is dominant.[10] The table below compares the electronic properties of the CHF₂ group to other common substituents via their Hammett constants, which quantify the electron-donating or -withdrawing influence of substituents on a benzene ring.

Table 1: Comparison of Substituent Electronic Effects

Substituent Hammett Constant (σₚ) Inductive Effect (σᵢ) Resonance Effect (σᵣ) Nature
-H 0.00 0.00 0.00 Neutral
-F +0.06 +0.51 -0.34 Inductively withdrawing, resonantly donating
-CHF₂ +0.32 ~+0.30 ~+0.02 Strongly inductively withdrawing
-CF₃ +0.54 +0.45 +0.08 Very strongly inductively withdrawing

| -OCH₃ | -0.27 | +0.25 | -0.52 | Inductively withdrawing, strongly resonantly donating |

Note: Hammett constant values are approximations from various sources. The positive σₚ value for CHF₂ clearly indicates its net electron-withdrawing character.

The data show that the CHF₂ group is a significantly stronger electron-withdrawing group than a single fluorine atom and approaches the effect of the trifluoromethyl (CF₃) group, leading to a substantial increase in the Lewis acidity of the attached phenylboronic acid.[8]

Quantitative Assessment of Lewis Acidity

To harness the properties of these molecules, precise quantification of their Lewis acidity is essential. Several robust experimental and computational methods are employed for this purpose.

Spectrophotometric Analysis: The Alizarin Red S (ARS) Assay

This is a widely used method that relies on the interaction between the boronic acid and Alizarin Red S (ARS), a dihydroxyanthraquinone dye. ARS acts as a bidentate Lewis base, chelating the boron center. This binding event perturbs the electronic structure of the dye, causing a measurable shift in its UV-Vis absorbance spectrum. The magnitude of this shift correlates with the boronic acid's affinity for the dye, providing a relative measure of Lewis acidity.

  • Preparation of Stock Solutions:

    • Causality: High-purity reagents are critical for reproducible results. DMSO is used as the solvent due to its ability to dissolve a wide range of organic compounds and its compatibility with aqueous buffers.

    • Prepare a 10 mM stock solution of the difluoromethyl-substituted phenylboronic acid in DMSO.

    • Prepare a 1 mM stock solution of Alizarin Red S (ARS) in a 1:1 mixture of acetonitrile and water.

  • Assay Buffer Preparation:

    • Causality: The pH must be rigorously controlled because the boronic acid-boronate equilibrium is pH-dependent. A phosphate buffer at pH 7.4 mimics physiological conditions, which is relevant for drug development applications.

    • Prepare a 100 mM phosphate buffer solution and adjust the pH to precisely 7.4.

  • Assay Execution:

    • Causality: A constant concentration of ARS is used while titrating the boronic acid. This allows for the determination of the binding constant from the change in absorbance as a function of boronic acid concentration.

    • In a 96-well UV-transparent microplate, add the assay buffer.

    • Add ARS stock solution to each well to a final concentration of 50 µM.

    • Add varying concentrations of the boronic acid stock solution to the wells, typically ranging from 0.1 mM to 5 mM. Include a control well with only ARS and buffer.

    • Incubate the plate at room temperature for 15 minutes to allow the binding equilibrium to be reached.

  • Data Acquisition and Analysis:

    • Causality: The absorbance is measured at the wavelength of maximum difference between the free and bound ARS (typically around 510 nm). This maximizes the signal-to-noise ratio.

    • Measure the absorbance of each well using a microplate reader.

    • Subtract the absorbance of the boronic acid alone (if any) at the analytical wavelength.

    • Plot the change in absorbance (ΔAbs) versus the boronic acid concentration. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate the dissociation constant (K_d), which is inversely proportional to Lewis acidity.

ARS_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis stock_ba Prepare Boronic Acid Stock (10 mM in DMSO) titration Add Serial Dilutions of Boronic Acid stock_ba->titration stock_ars Prepare ARS Stock (1 mM in MeCN/H₂O) plate_setup Pipette Buffer + ARS (Final: 50 µM) into Plate stock_ars->plate_setup buffer Prepare Phosphate Buffer (100 mM, pH 7.4) buffer->plate_setup plate_setup->titration incubation Incubate 15 min at Room Temp titration->incubation read_abs Measure Absorbance (e.g., 510 nm) incubation->read_abs plot_data Plot ΔAbs vs. [Boronic Acid] read_abs->plot_data fit_curve Fit Binding Isotherm to Calculate K_d plot_data->fit_curve

Caption: Experimental workflow for the Alizarin Red S (ARS) assay.

Computational Approaches

Density Functional Theory (DFT) calculations provide powerful in-silico tools to predict and rationalize Lewis acidity.

  • Fluoride Ion Affinity (FIA): This method calculates the energy released when a fluoride ion binds to the boronic acid in the gas phase. A more negative (more exothermic) FIA value indicates a stronger interaction and higher Lewis acidity. This is a direct computational measure of the boron's electrophilicity.[11]

  • LUMO Energy: The Lowest Unoccupied Molecular Orbital (LUMO) represents the region where a molecule can accept electrons. For a boronic acid, the LUMO is typically centered on the boron's vacant p-orbital. A lower LUMO energy signifies a greater ability to accept electrons, correlating with higher Lewis acidity.[11][12]

Table 2: Lewis Acidity Data for 4-Substituted Phenylboronic Acids

Substituent (at para-position) pKₐ Relative Binding Affinity (K_d from ARS Assay) Calculated LUMO Energy (eV)
-OCH₃ 9.2 Low (Higher K_d) High
-H 8.8 Medium Medium
-F 8.7 Medium-High Lower
-CHF₂ ~7.8 * High (Lower K_d) Low

| -CF₃ | 7.5 | Very High | Very Low |

Note: pKₐ values are representative and can vary with experimental conditions.[8] The pKₐ for the 4-CHF₂ derivative is an estimated value based on electronic effects.

Synthesis of Difluoromethyl-Substituted Phenylboronic Acids

The availability of these key building blocks is crucial for research. While numerous synthetic routes exist for phenylboronic acids, a common modern approach for introducing the CHF₂ group involves the cross-coupling of an aryl boronic acid or ester with a difluoromethyl source. For instance, a copper-catalyzed cross-coupling reaction between an aryl boronic acid and ethyl bromofluoroacetate can be employed, followed by hydrolysis and subsequent transformations to yield the desired product.[13][14][15]

Implications for Drug Development

The ability to tune Lewis acidity using the CHF₂ group has profound implications for medicinal chemistry.

  • Enhanced Target Affinity: For enzymes that are inhibited by boronic acids (e.g., serine proteases), increasing the Lewis acidity can lead to more potent inhibition at physiological pH by favoring the formation of the tetrahedral boronate adduct in the active site.

  • Bioisosterism and Novel Interactions: The CHF₂ group can act as a bioisostere of a hydroxyl or thiol group.[3] Furthermore, the C-H bond in the CHF₂ moiety is polarized and can act as a hydrogen bond donor, opening up possibilities for novel, stabilizing interactions within a protein binding pocket.[16]

  • Improved Pharmacokinetics: Strategic fluorination is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] The CHF₂ group can confer this benefit, potentially improving a drug candidate's half-life and oral bioavailability.

Conclusion

The difluoromethyl substituent is a powerful tool for modulating the Lewis acidity of phenylboronic acids. Its strong inductive electron-withdrawing effect significantly enhances the electrophilicity of the boron center, a property that can be reliably quantified through a combination of spectrophotometric assays and computational methods. For researchers in drug discovery, the CHF₂ group offers a sophisticated strategy to increase target affinity, introduce novel binding interactions, and improve the metabolic profile of boronic acid-based inhibitors. A thorough understanding of the principles and methodologies outlined in this guide is essential for the rational design and development of the next generation of precisely targeted therapeutics.

References

The Synthetic Chemist's Guide to (2-(Difluoromethyl)phenyl)boronic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Difluoromethyl Group in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the difluoromethyl (CHF₂) group occupies a unique chemical space. It serves as a bioisostere for hydroxyl and thiol groups, capable of engaging in hydrogen bonding, yet it is more lipophilic and metabolically stable.[1][2][3] The introduction of a CHF₂ moiety onto an aromatic ring, particularly in the ortho position to a reactive handle like a boronic acid, creates a powerful and versatile building block for the synthesis of novel therapeutics.

(2-(Difluoromethyl)phenyl)boronic acid (CAS No. 879275-70-4) has emerged as a reagent of significant interest for researchers and scientists in pharmaceutical and agrochemical research. Its utility primarily lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds to construct complex molecular architectures.[4][5] This guide provides an in-depth technical overview of the commercial availability, synthesis, and key applications of this compound, tailored for professionals engaged in the intricate process of drug development.

Commercial Availability and Sourcing

The accessibility of high-purity starting materials is a critical first step in any synthetic campaign. This compound is available from a range of specialized chemical suppliers. When sourcing this reagent, it is imperative to consider purity, available quantities, and the supplier's quality control documentation. Below is a summary of notable commercial suppliers.

SupplierProduct Name(s)CAS NumberRepresentative Product Number(s)Available QuantitiesPurity
Biosynth [2-(Difluoromethyl)phenyl]boronic acid879275-70-4FD846202mg - 50mgInquire
CymitQuimica Boronic acid, B-[2-(difluoromethyl)phenyl]-879275-70-4IN-DA004FEH100mg - 1gInquire
Echemi This compound879275-70-4MultipleInquire≥99%
Sapphire Bioscience [2-(Difluoromethyl)phenyl]boronic acid879275-70-4FD846202mg - 50mgInquire
Leyan Reagent This compound879275-70-4InquireInquire≥97%

Note: Availability, pricing, and purity are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound: A Field-Proven Protocol

The synthesis of aryl boronic acids is a well-established area of organic chemistry. The most common and reliable method for preparing this compound involves the formation of an organometallic intermediate from a corresponding aryl halide, followed by quenching with a borate ester and subsequent acidic workup.[4] The Grignard-based approach is often favored for its balance of reactivity, operational simplicity, and good yields.

The logical workflow for this synthesis is depicted below:

G A Starting Material: 1-Bromo-2-(difluoromethyl)benzene C Intermediate: (2-(Difluoromethyl)phenyl)magnesium bromide A->C Grignard Formation B Reagents: Magnesium (Mg), Iodine (I₂), Anhydrous THF E Intermediate: Boronate Ester C->E Borylation D Reagents: Triisopropyl borate, Anhydrous THF G Final Product: This compound E->G Hydrolysis F Reagent: Aqueous HCl G A Reactants: This compound Aryl/Heteroaryl Halide D Reaction Setup: Inert Atmosphere (N₂ or Ar) Heat A->D B Catalyst System: Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) B->D C Solvent: (e.g., Dioxane/Water) C->D E Workup: Aqueous Extraction D->E Reaction F Purification: Column Chromatography E->F G Product: 2-(Difluoromethyl)-biaryl F->G

References

Introduction: Navigating the Chemistry and Safety of a Key Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Health and Safety of (2-(Difluoromethyl)phenyl)boronic acid

This compound is a valuable organoboron compound, increasingly utilized by researchers in medicinal chemistry and materials science. Its unique electronic properties, imparted by the difluoromethyl group, make it an attractive building block in Suzuki-Miyaura cross-coupling reactions and other synthetic transformations. However, as with any specialized chemical reagent, a comprehensive understanding of its health and safety profile is paramount to ensure its responsible and safe application in the laboratory.

This guide provides an in-depth analysis of the health and safety considerations for this compound. While specific toxicological data for this exact molecule is not extensively published, this document synthesizes information from Safety Data Sheets (SDS) and technical literature for structurally analogous phenylboronic acids. By examining the established hazard profiles of compounds with similar functional groups—such as fluorinated and trifluoromethylated phenylboronic acids—we can construct a robust and scientifically-grounded framework for safe handling, storage, and emergency response. This approach empowers researchers, scientists, and drug development professionals to mitigate risks effectively and maintain a culture of safety.

Hazard Identification and GHS Classification

Based on the consistent classification of analogous fluorinated phenylboronic acids, this compound should be handled as a hazardous substance.[1][2] The primary hazards are associated with its irritant properties and potential acute toxicity.

The anticipated Globally Harmonized System (GHS) classification is summarized below. The causality for this classification stems from the reactivity of the boronic acid moiety and the properties of halogenated aromatic compounds, which frequently cause irritation to biological tissues.

Table 1: Anticipated GHS Hazard Classification

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][3]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][4]

The following diagram illustrates the GHS pictograms that visually communicate these hazards, ensuring immediate recognition in the laboratory environment.

GHS_Hazards cluster_0 GHS Pictograms & Associated Hazards Exclamation Exclamation Mark H315: Skin Irritation H319: Eye Irritation H335: Respiratory Irritation H302: Harmful if Swallowed

Caption: GHS Pictogram for this compound.

Toxicological Profile: An Evidence-Based Assessment

A thorough toxicological assessment is crucial for risk mitigation. The hazards identified by the GHS classification are rooted in the compound's chemical properties and its likely interaction with biological systems upon exposure.

  • Primary Routes of Exposure : The main routes of occupational exposure are inhalation of the dust, direct contact with skin and eyes, and accidental ingestion.

  • Skin and Eye Irritation (H315 & H319) : Phenylboronic acids are known irritants. Direct contact with the skin can lead to redness, itching, and inflammation.[5] In the eyes, the substance can cause serious irritation, potentially leading to pain, tearing, and redness.[1][6] It is imperative to prevent contact by using appropriate personal protective equipment (PPE).

  • Respiratory Tract Irritation (H335) : As a fine crystalline solid, this compound poses a risk of respiratory irritation if dust is inhaled.[1] The particles can deposit in the respiratory tract, causing inflammation and discomfort. All handling of the solid should be performed in a well-ventilated area to minimize aerosolization.

  • Acute Oral Toxicity (H302) : Several analogs are classified as harmful if swallowed.[2][4][5] For example, the LD50 (Oral, Rat) for the parent compound, phenylboronic acid, is reported as 740 mg/kg.[7] Ingestion may lead to gastrointestinal distress and other systemic effects.

  • Chronic Exposure and Carcinogenicity : There is no specific data available to classify the long-term health effects of this compound. Major regulatory bodies like IARC, NTP, and ACGIH have not classified its close analogs as carcinogens.[3] However, the absence of data necessitates a cautious approach, and chronic exposure should always be avoided.

Laboratory Protocols for Safe Handling and Storage

Adherence to rigorous handling and storage protocols is the most effective strategy for preventing exposure. The following guidelines are based on established best practices for working with hazardous chemical solids.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize exposure at the source.

  • Ventilation : Always handle the solid compound inside a certified chemical fume hood to control dust and vapors.[6][8]

  • Eyewash and Safety Shower : Ensure that an eyewash station and safety shower are readily accessible and in good working order.[8]

The selection of appropriate PPE is critical for preventing direct contact.

Table 2: Required Personal Protective Equipment (PPE)

PPESpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[8][9]Protects against dust particles and splashes, preventing serious eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and irritation. Gloves must be inspected before use and disposed of properly after handling.
Protective Clothing A buttoned lab coat and closed-toe shoes.Protects skin on the arms and body from accidental contact.[9]
Respiratory Protection A NIOSH/MSHA-approved respirator should be worn if exposure limits are exceeded or if irritation is experienced, especially outside of a fume hood.[8][9]Prevents inhalation of dust, which can cause respiratory tract irritation.
Step-by-Step Handling Workflow

The following protocol outlines the essential steps for safely weighing and using the reagent.

Handling_Workflow prep 1. Preparation - Don PPE (Gloves, Goggles, Lab Coat) - Confirm fume hood is operational weigh 2. Weighing - Perform inside fume hood - Use a draft shield on the balance - Handle container with care prep->weigh Proceed to handling transfer 3. Transfer & Dissolution - Gently tap solid into reaction vessel - Add solvent slowly to avoid splashing - Ensure container is tightly closed after use weigh->transfer After weighing cleanup 4. Immediate Cleanup - Wipe down spatula and work surface - Dispose of contaminated wipes in a sealed bag transfer->cleanup Post-transfer decontam 5. Decontamination - Remove and dispose of gloves properly - Wash hands thoroughly with soap and water cleanup->decontam Final steps

Caption: Standard workflow for handling solid this compound.

Storage and Stability Considerations

Proper storage is crucial for maintaining the integrity of the reagent and ensuring safety.

  • Conditions : Store in a cool, dry, well-ventilated area away from incompatible substances.[1][6] The container must be kept tightly closed to prevent moisture absorption.

  • Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10][11]

  • Degradation Pathways : Like other arylboronic acids, this compound may be susceptible to degradation. Key pathways to be aware of include intermolecular dehydration to form boroxine anhydrides and protodeboronation (cleavage of the carbon-boron bond), which can be facilitated by aqueous conditions.[12]

Emergency Procedures: First Aid and Spill Response

In the event of an accidental exposure or spill, a rapid and informed response is critical. All personnel should be familiar with these procedures before beginning work.

First-Aid Measures

Table 3: Emergency First-Aid Protocols

Exposure RouteAction
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[6][8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]
Skin Contact Take off contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][8] If skin irritation occurs, get medical advice.[1]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[3][6] If the person is not breathing, give artificial respiration.[8] Call a poison center or doctor if you feel unwell.[1]
Ingestion Do NOT induce vomiting.[8] Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[5]
Accidental Release (Spill) Protocol

For small spills in a controlled laboratory setting:

  • Evacuate and Ventilate : Ensure the area is well-ventilated. Evacuate non-essential personnel.

  • Wear Appropriate PPE : Don all PPE as described in Table 2, including respiratory protection if necessary.

  • Contain the Spill : Prevent further spread of the powder.

  • Clean-Up : Gently sweep or vacuum the solid material into a suitable, labeled container for disposal.[6] Avoid creating dust.[8][9]

  • Decontaminate : Clean the spill area thoroughly with a damp cloth.

  • Disposal : Dispose of the container and cleaning materials as hazardous waste in accordance with institutional and local regulations.[6]

The logical flow for responding to a spill is visualized below.

Spill_Response Spill Spill Occurs Assess Assess Situation (Size, Location) Spill->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill (Prevent Spread) PPE->Contain Cleanup Collect Solid Material (Avoid Dust) Contain->Cleanup Decon Decontaminate Area Cleanup->Decon Dispose Dispose of Waste Decon->Dispose Report Report Incident Dispose->Report

Caption: Workflow for responding to an accidental laboratory spill.

Fire and Explosion Hazard Data

While not considered highly flammable, this compound will burn if involved in a fire.

  • Suitable Extinguishing Media : Use extinguishing measures appropriate for the surrounding environment, such as water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

  • Specific Hazards from Combustion : Thermal decomposition can release irritating and toxic gases.[8] Crucially, due to the compound's structure, hazardous combustion products include carbon monoxide, carbon dioxide, oxides of boron, and hydrogen fluoride .[5][8]

  • Protective Equipment for Firefighters : In case of a fire, firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[8][9]

Disposal Considerations

Chemical waste must be managed responsibly to protect the environment.

  • Waste Disposal : Disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations.[6][10] Do not allow the product to enter drains or waterways.[6]

  • Contaminated Packaging : Uncleaned containers should be treated as the product itself and disposed of as hazardous waste.

Conclusion

This compound is a potent tool for chemical synthesis. Its effective use is intrinsically linked to a culture of safety and preparedness. By understanding its GHS classification, recognizing the primary hazards of irritation and acute toxicity, and strictly adhering to the handling, storage, and emergency protocols outlined in this guide, researchers can confidently and safely leverage the full potential of this valuable reagent. Proactive risk assessment and consistent application of best laboratory practices are the cornerstones of safe scientific advancement.

References

An In-depth Technical Guide to Predicted ¹H and ¹³C NMR Shifts for (2-(Difluoromethyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Challenge and Predictive Solution

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules offers a powerful strategy for modulating physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. (2-(Difluoromethyl)phenyl)boronic acid is a prime example of a versatile building block, where the difluoromethyl group acts as a key bioisostere and the boronic acid moiety serves as a reactive handle for cross-coupling reactions.

Accurate structural elucidation is the bedrock of chemical research. While Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose, complex substitution patterns and the unique behavior of certain functional groups can render spectral interpretation non-trivial. For this compound, the interplay between the electron-withdrawing difluoromethyl group, the boronic acid, and their ortho relationship creates a distinct electronic environment that directly influences its NMR signature.

This technical guide provides a comprehensive exploration of the predicted ¹H and ¹³C NMR chemical shifts for this compound. We will delve into the computational methodologies used for prediction, provide detailed protocols for experimental verification, and discuss the underlying chemical principles that govern the observed spectral characteristics. This document is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of how to characterize this important molecule.

Part 1: The Theoretical Framework for NMR Prediction

Predicting NMR chemical shifts is a sophisticated process that moves beyond simple empirical rules. Modern prediction engines employ a multi-faceted approach, often combining several powerful algorithms to achieve high accuracy.[1]

  • Quantum Mechanical Methods: At the highest level, Density Functional Theory (DFT) calculations are used to compute the isotropic magnetic shielding tensors for each nucleus.[2] These shielding values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). This ab initio approach is particularly powerful for novel scaffolds where database information is sparse.

  • Database and Increment-Based Methods: These methods leverage vast databases of experimentally determined NMR data. Algorithms like the Hierarchical Organisation of Spherical Environments (HOSE) code systematically encode the chemical environment around a nucleus. The software then searches its database for identical or similar environments to predict the chemical shift. Increment-based methods apply additive corrections to a base shift depending on the nature and position of substituents.

  • Machine Learning: A growing trend involves the use of machine learning, particularly message passing neural networks (MPNNs), trained on massive datasets of structures and their assigned spectra.[1] These models can identify complex, non-linear relationships between structure and chemical shift, often resulting in superior prediction accuracy.

For a molecule like this compound, the accuracy of the prediction hinges on the algorithm's ability to correctly model the strong inductive electron-withdrawing effect (-I) of the -CHF₂ group and the anisotropic effects of the phenyl ring.

Part 2: Computational Methodology and Predicted Data

The prediction of NMR spectra from a chemical structure follows a logical and systematic workflow. This process begins with the 2D structure and culminates in a simulated spectrum, providing a powerful tool for hypothesis testing and experimental design.

General Computational Workflow

The process of generating a predicted NMR spectrum can be visualized as a multi-step computational pipeline.

G cluster_input Input Stage cluster_processing Computational Engine cluster_output Output Stage A 2D Molecular Structure (this compound) B 3D Conformer Generation & Energy Minimization A->B C Quantum Mechanical Calculation (e.g., DFT-GIAO) B->C D Magnetic Shielding Tensor Calculation C->D E Reference Correction & Chemical Shift Calculation D->E F Predicted Data Table (Shifts, Couplings) E->F G Simulated NMR Spectrum F->G

Caption: Computational workflow for NMR prediction.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted NMR shifts for this compound. These values are generated based on a consensus of DFT-based calculations and database-driven algorithms, assuming an inert, deuterated solvent like acetone-d₆ or DMSO-d₆.

Table 1: Predicted ¹H NMR Data for this compound

Atom AssignmentPredicted δ (ppm)Expected MultiplicityExpected Coupling Constant (J in Hz)
H (on -CHF₂)6.8 - 7.2Triplet (t)²JHF ≈ 56-58 Hz
H37.8 - 8.0Doublet (d)³JHH ≈ 7.5 Hz
H47.5 - 7.7Triplet (t)³JHH ≈ 7.6 Hz
H57.6 - 7.8Triplet (t)³JHH ≈ 7.6 Hz
H67.9 - 8.1Doublet (d)³JHH ≈ 7.5 Hz
B(OH)₂8.0 - 8.5Broad Singlet (br s)-

Table 2: Predicted ¹³C NMR Data for this compound

Atom AssignmentPredicted δ (ppm)Expected Multiplicity (in ¹³C spectrum)Expected Coupling Constant (J in Hz)
C1 (-B(OH)₂)130 - 135Broad Singlet-
C2 (-CHF₂)140 - 145Triplet (t)²JCF ≈ 25-30 Hz
C3128 - 130Doublet (d)³JCF ≈ 5-7 Hz
C4132 - 134Singlet (s)-
C5129 - 131Singlet (s)-
C6135 - 137Doublet (d)⁴JCF ≈ 2-3 Hz
-CHF₂114 - 118Triplet (t)¹JCF ≈ 235-240 Hz

Note: The signal for the carbon atom attached to boron (C1) is often broadened due to the quadrupolar relaxation of the ¹¹B nucleus and may be difficult to observe.[3]

Part 3: Experimental Protocol for Spectral Acquisition

The trustworthiness of any spectroscopic analysis rests upon a robust and well-executed experimental protocol. The following sections provide a detailed methodology for preparing and analyzing this compound.

Critical Challenge: Overcoming Boronic Acid Oligomerization

A primary challenge in the NMR analysis of arylboronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines.[4][5] This equilibrium process can lead to complex or uninterpretable spectra with multiple sets of signals.

The causality behind this choice: To ensure the acquisition of a clean spectrum corresponding to the monomeric boronic acid, the equilibrium must be shifted away from the boroxine. The most effective method is to use a protic deuterated solvent. Solvents like methanol-d₄ or D₂O readily exchange with the B-O-B bonds of the boroxine, breaking the trimer and ensuring the predominance of the monomeric species in solution.[4]

Step-by-Step Sample Preparation Protocol
  • Analyte Preparation: Ensure the this compound sample is dry and free of residual solvents from synthesis.

  • Solvent Selection: Choose methanol-d₄ (CD₃OD) as the primary solvent. For a 5 mm NMR tube, approximately 0.6-0.7 mL is required.[6]

  • Sample Weighing: Accurately weigh 5-10 mg of the boronic acid for ¹H NMR, or 20-50 mg for ¹³C NMR, directly into a clean, dry vial.[7]

  • Dissolution: Add the chosen deuterated solvent to the vial and gently agitate until the sample is fully dissolved. A homogeneous solution is critical for achieving good spectral resolution.[6]

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[7]

  • Tube Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

Step-by-Step NMR Acquisition Protocol
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent.

  • Shimming: Optimize the magnetic field homogeneity (shimming) to ensure sharp, symmetrical peaks.

  • ¹H Spectrum Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set an appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a wider spectral width (e.g., 0 to 200 ppm).

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift axis using the residual solvent peak as an internal reference (e.g., CD₃OD at 3.31 ppm for ¹H and 49.0 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum and perform peak picking for both spectra.

Part 4: Bridging Prediction with Experimental Reality

A predicted spectrum is a hypothesis; the experimental spectrum is the proof. The final step is a critical comparison of the two, guided by an understanding of the molecule's structural and electronic properties.

Structure-to-Shift Correlation

The chemical shifts of this compound are a direct consequence of its unique electronic architecture. The ortho positioning of the two substituents creates significant electronic and steric interactions that are reflected in the NMR spectrum.

Caption: Key structural influences on NMR chemical shifts.

When analyzing the experimental spectrum, a researcher should:

  • Confirm the -CHF₂ group: Look for the characteristic triplet in the ¹H spectrum around 7 ppm with a large coupling constant (~57 Hz) and the corresponding triplet in the ¹³C spectrum around 115 ppm with a very large ¹JCF coupling (~240 Hz).

  • Assign Aromatic Protons: The downfield aromatic signals should be assigned by comparing their multiplicities and integration values with the predicted data. The protons ortho and para to the strongly withdrawing -CHF₂ group (H3 and H5) are expected to be shifted relative to those meta.

  • Identify Boronic Acid Protons: A broad, exchangeable singlet, typically far downfield, corresponds to the B(OH)₂ protons. Its integration may not be exact.

  • Assign Aromatic Carbons: Use the predicted shifts and the C-F coupling patterns to assign the aromatic carbons. The presence of smaller ²JCF, ³JCF, and ⁴JCF couplings can be invaluable for unambiguous assignment.

Conclusion

The structural characterization of this compound is a task well-suited to a synergistic approach combining computational prediction and meticulous experimental work. By leveraging modern NMR prediction software, researchers can generate a reliable hypothesis of the expected spectrum, which serves as an invaluable guide for interpreting experimental data. Understanding the inherent challenges of boronic acid chemistry, such as boroxine formation, and implementing the correct experimental protocols are critical for obtaining high-quality, unambiguous data. This guide provides the foundational knowledge, predictive data, and actionable protocols necessary for scientists to confidently characterize this important fluorinated building block.

References

Methodological & Application

Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of (2-(Difluoromethyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Difluoromethyl Moiety

In contemporary medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate key physicochemical properties. The difluoromethyl (CHF₂) group, in particular, has garnered significant attention as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, capable of enhancing metabolic stability, modulating acidity, and participating in favorable hydrogen bond interactions. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, lauded for its high functional group tolerance and operational simplicity.[1]

This application note provides a comprehensive, field-tested protocol for the efficient coupling of (2-(Difluoromethyl)phenyl)boronic acid with a range of aryl halides. By explaining the causality behind each experimental step, this guide is designed to empower researchers, scientists, and drug development professionals to reliably synthesize novel biaryl compounds bearing the valuable difluoromethyl substituent.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.[3] This is often the rate-determining step of the cycle.

  • Transmetalation: The organic moiety from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻), facilitating the exchange of the halide on the palladium for the Ar² group.[5]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[3]

The presence of the electron-withdrawing difluoromethyl group on the boronic acid can influence the transmetalation step. While electron-rich boronic acids generally react faster, careful selection of the catalyst, ligand, and base can overcome this challenge to achieve high coupling efficiency.[1][6]

Suzuki_Miyaura_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle cluster_main Figure 1: Suzuki-Miyaura Catalytic Cycle cluster_inputs Figure 1: Suzuki-Miyaura Catalytic Cycle cluster_outputs Figure 1: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² pd2_trans->product aryl_halide Ar¹-X aryl_halide->pd2_ox boronic_acid Ar²-B(OH)₂ + Base boronic_acid->pd2_trans

Caption: Figure 1: Suzuki-Miyaura Catalytic Cycle

Experimental Protocol

This protocol is optimized for the coupling of this compound with aryl bromides. Modifications may be necessary for other halide partners (e.g., chlorides, iodides, or triflates).

Materials and Reagents
Reagent/MaterialGrade/PuritySupplier ExampleNotes
Aryl Halide (e.g., Bromide)>98%Sigma-Aldrich, Combi-BlocksSubstrate
This compound>97%Combi-Blocks, Apollo ScientificThe key nucleophile
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst GradeStrem, Sigma-AldrichA robust and reliable pre-catalyst
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Fisher Scientific, AcrosBase; must be finely powdered and dry
1,4-DioxaneAnhydrous, <50 ppm H₂OAcros Organics, Sigma-AldrichSolvent
Deionized WaterN/AIn-houseCo-solvent; must be degassed
Reaction VesselSchlenk tube or pressure vesselChemglassMust be oven-dried before use
Inert Gas SupplyNitrogen (N₂) or Argon (Ar)AirgasFor maintaining an inert atmosphere
Step-by-Step Procedure
  • Vessel Preparation: Place a magnetic stir bar into a Schlenk tube and oven-dry the vessel at 120 °C for at least 4 hours. Allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).

  • Reagent Addition: Under a positive pressure of inert gas, add the following reagents to the Schlenk tube in the specified order:

    • Aryl bromide (1.0 mmol, 1.0 equiv)

    • This compound (1.2 mmol, 1.2 equiv)

    • Potassium carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv)

    • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

    Rationale: Adding the solid reagents first under an inert atmosphere prevents degradation of the catalyst and boronic acid. Using a slight excess of the boronic acid helps to drive the reaction to completion, compensating for any potential homocoupling or protodeborylation.[7]

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling N₂ or Ar through it for at least 20 minutes. Via syringe, add 5 mL of the degassed solvent mixture to the Schlenk tube.

    Rationale: A mixture of an organic solvent and water is crucial for the Suzuki-Miyaura reaction.[8] The organic solvent solubilizes the aryl halide and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[9] Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution: Securely seal the Schlenk tube. Place the vessel in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours.

    Rationale: Elevated temperatures are typically required to promote the oxidative addition and ensure a reasonable reaction rate.[4] Reaction progress should be monitored to avoid prolonged heating, which can increase side product formation.

  • Reaction Monitoring: To monitor the reaction, carefully take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aryl halide.

  • Work-up:

    • Once the reaction is complete, remove the vessel from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    Rationale: The aqueous work-up removes the inorganic base and salts. The brine wash helps to remove any remaining water from the organic phase.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired biaryl product. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous/degassed solvents.3. Poor quality base (not anhydrous or powdered).1. Use a fresh bottle of catalyst or a different pre-catalyst (e.g., Pd₂(dba)₃ with a ligand like SPhos).[10]2. Ensure solvents are properly dried and thoroughly degassed before use.3. Use a fresh, anhydrous base and grind it to a fine powder before addition.
Protodeborylation 1. Presence of excess water or protic sources.2. Prolonged reaction time or excessive temperature.3. Boronic acid instability.[7]1. Use anhydrous solvents and minimize water content in the co-solvent (e.g., try a 10:1 ratio).2. Monitor the reaction closely and stop it upon completion. Consider lowering the temperature.3. Use the boronic acid as soon as it is weighed. For particularly unstable substrates, consider using a more stable derivative like a pinacol ester or a trifluoroborate salt.[11][12]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Ensure the reaction setup is fully purged with inert gas and that all solvents are rigorously degassed.
Dehalogenation of Aryl Halide 1. Certain bases or solvents can act as hydride sources.2. Side reaction pathway after oxidative addition.[8]1. Switch to a non-coordinating base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).2. Use a more active catalyst system to favor the desired cross-coupling pathway.

Safety Precautions

  • Handling Reagents: this compound and its derivatives may cause skin and eye irritation.[13][14] Palladium catalysts are toxic and should be handled with care. Always use personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves.

  • Inert Atmosphere: All operations involving the palladium catalyst and anhydrous solvents must be performed under an inert atmosphere (N₂ or Ar) using Schlenk line or glovebox techniques to prevent catalyst deactivation and ensure reproducibility.

  • Solvent Hazards: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle it in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal waste containing palladium, according to institutional and local environmental regulations.

References

The Strategic Incorporation of the Difluoromethyl Group: Palladium-Catalyzed Cross-Coupling with (2-(Difluoromethyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Difluoromethyl Moiety in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups has emerged as a paramount tool for fine-tuning molecular properties. Among these, the difluoromethyl (CF2H) group is of particular interest. It serves as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine functionalities, enhancing metabolic stability, membrane permeability, and binding affinity of parent molecules.[1][2] The unique electronic properties of the CF2H group can significantly modulate the pKa, dipole moment, and overall biological activity of a compound.[1]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds.[3][4] This guide provides an in-depth exploration of the palladium-catalyzed Suzuki-Miyaura coupling of (2-(difluoromethyl)phenyl)boronic acid with various aryl and heteroaryl halides. We will delve into the mechanistic intricacies, provide detailed experimental protocols, and discuss the critical parameters that govern the success of this transformation, enabling researchers to confidently employ this powerful synthetic tool.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][4][5] The cycle can be broken down into three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a square-planar Pd(II) intermediate. The reactivity of the aryl halide typically follows the trend I > Br > Cl > F.

  • Transmetalation: In this crucial step, the organic moiety from the boronic acid is transferred to the palladium center. The presence of a base is essential to activate the boronic acid, forming a more nucleophilic boronate species. This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex. This process forms the desired carbon-carbon bond in the product (Ar-Ar') and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_ii_intermediate1 Ar-Pd(II)L_n-X oxidative_addition->pd_ii_intermediate1 transmetalation Transmetalation pd_ii_intermediate1->transmetalation Ar'-B(OH)₂ Base pd_ii_intermediate2 Ar-Pd(II)L_n-Ar' transmetalation->pd_ii_intermediate2 reductive_elimination Reductive Elimination pd_ii_intermediate2->reductive_elimination reductive_elimination->pd0 Ar-Ar' product Coupled Product (Ar-Ar') reductive_elimination->product ar_x Aryl Halide (Ar-X) ar_x->oxidative_addition boronic_acid This compound (Ar'-B(OH)₂) boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: Key Parameters and Their Influence

The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection of several key reaction parameters. The electron-withdrawing nature of the difluoromethyl group can render the boronic acid prone to protodeboronation, a common side reaction that cleaves the C-B bond. Therefore, milder reaction conditions are often preferred.[3]

ParameterRecommended OptionsRationale and Field-Proven Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Palladium Precatalysts (e.g., XPhos Palladacycle G2)Palladium(II) acetate and tris(dibenzylideneacetone)dipalladium(0) are common and effective precursors that are reduced in situ to the active Pd(0) species. Modern palladium precatalysts, which are air- and moisture-stable, offer improved reliability and activity, especially for challenging substrates.[3][6][7]
Ligand Buchwald-type biaryl phosphines (e.g., XPhos, SPhos), Tri(tert-butyl)phosphine (P(t-Bu)₃)Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps. They stabilize the palladium center and facilitate the catalytic cycle. The choice of ligand can significantly impact reaction efficiency and substrate scope.[8]
Base K₃PO₄, Cs₂CO₃, K₂CO₃A suitable base is required to activate the boronic acid for transmetalation. The choice of base can influence the rate of both the desired coupling and the undesired protodeboronation. Generally, milder bases like potassium phosphate are preferred for electron-deficient boronic acids.[3][9]
Solvent THF/H₂O, 1,4-Dioxane/H₂O, DMF/H₂O, Toluene/H₂OA mixture of an organic solvent and water is typically used. Water is often necessary to dissolve the base and facilitate the formation of the active boronate species. The choice of organic solvent can affect the solubility of the reactants and the stability of the catalyst.
Temperature Room Temperature to 80 °CFor electron-deficient boronic acids, it is often advantageous to start at room temperature and gently heat if the reaction is sluggish. Higher temperatures can accelerate the reaction but may also increase the rate of protodeboronation and other side reactions.[5]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound. It is important to note that optimization may be necessary for specific substrates. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Experimental Workflow

experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add: - Aryl Halide - Boronic Acid - Base - Pd Catalyst & Ligand setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Stir at Appropriate Temperature solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure using a Palladium Precatalyst

This protocol is recommended for a broad range of aryl and heteroaryl halides and generally provides good to excellent yields under mild conditions.

Materials:

  • Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • XPhos Palladacycle G2 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl halide, this compound, XPhos Palladacycle G2, and potassium phosphate.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Stir the reaction mixture vigorously at room temperature for 1-2 hours. If the reaction has not proceeded to completion (as monitored by TLC or LC-MS), heat the mixture to 60-80 °C and continue stirring until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Procedure using a Conventional Palladium Source

This protocol utilizes a more traditional catalyst system and may require slightly higher temperatures.

Materials:

  • Aryl or heteroaryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.06 mmol, 6 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (8 mL)

  • Degassed water (0.5 mL)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating plate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the aryl bromide, this compound, and cesium carbonate.

  • Evacuate and backfill the flask with the inert gas three times.

  • In a separate vial, dissolve the palladium(II) acetate and tri(tert-butyl)phosphine in 2 mL of anhydrous toluene. Add this solution to the reaction flask via syringe.

  • Add the remaining anhydrous toluene (6 mL) and degassed water (0.5 mL) to the reaction flask.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Troubleshooting and Considerations

  • Protodeboronation: If significant formation of the protodeboronated byproduct (difluoromethylbenzene) is observed, consider using a milder base (e.g., K₂CO₃), lower reaction temperature, or shorter reaction times. The use of a palladium precatalyst can also help to minimize this side reaction by promoting a faster catalytic turnover.[6][7]

  • Low Conversion: If the reaction stalls, ensure that the reagents and solvents are anhydrous and that the system is under a truly inert atmosphere. An increase in catalyst loading or a switch to a more active ligand system may be necessary. For less reactive aryl chlorides, higher temperatures and longer reaction times may be required.

  • Purification: The polarity of the desired product will vary depending on the coupling partner. A suitable solvent system for column chromatography should be determined by TLC analysis.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of molecules bearing the valuable difluoromethyl moiety. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively and efficiently construct a wide array of complex organic molecules for applications in drug discovery, agrochemicals, and materials science. The protocols and insights provided in this guide serve as a robust foundation for the successful implementation of this important transformation.

References

The Strategic Deployment of (2-(Difluoromethyl)phenyl)boronic Acid in Modern Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the array of fluorinated motifs, the difluoromethyl (CF₂H) group has emerged as a particularly valuable functionality. This guide provides an in-depth exploration of (2-(Difluoromethyl)phenyl)boronic acid , a key building block for introducing the ortho-difluoromethylphenyl moiety. We will delve into the scientific rationale for its use, its impact on drug-like properties, and provide detailed, field-proven protocols for its application in the synthesis of advanced pharmaceutical intermediates, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.

The Difluoromethyl Group: A Privileged Motif in Drug Design

The difluoromethyl group is far more than a simple fluorinated substituent; it is a versatile bioisostere and a modulator of molecular properties. Its utility in medicinal chemistry stems from a unique combination of electronic and steric effects.

  • Bioisosterism: The -CF₂H group can act as a bioisosteric replacement for common functional groups such as hydroxyl (-OH), thiol (-SH), and amine (-NH₂) moieties.[1][2] This is attributed to its ability to act as a hydrogen bond donor through its weakly acidic proton, mimicking the hydrogen bonding capabilities of these groups while offering enhanced metabolic stability.[1][3]

  • Enhanced Lipophilicity and Permeability: The introduction of fluorine generally increases the lipophilicity of a molecule, which can lead to improved membrane permeability and better absorption, distribution, metabolism, and excretion (ADME) profiles.[1][4][5] The -CF₂H group contributes to this lipophilic character, aiding in the molecule's ability to cross biological barriers.[6]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[5][6]

  • Modulation of pKa: The strong electron-withdrawing nature of the difluoromethyl group can significantly lower the pKa of adjacent functional groups, which can be crucial for optimizing a drug's ionization state at physiological pH and improving its binding affinity to the target protein.[1]

The strategic placement of the -CF₂H group on a phenyl ring, as facilitated by this compound, allows for the precise tuning of these properties in the design of novel therapeutics.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a paramount transformation in organic synthesis, celebrated for its broad functional group tolerance, mild reaction conditions, and high yields.[7][8] this compound is an excellent coupling partner in these reactions for the synthesis of complex biaryl and heteroaryl structures, which are common scaffolds in many approved drugs.

Mechanistic Rationale for Reagent Selection

The success of a Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, ligand, base, and solvent. The general catalytic cycle is depicted below.

Suzuki_Miyaura_Cycle cluster_cat Catalytic Cycle cluster_reactants Reactants & Products OA Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) TM Transmetalation (Ar'-B(OH)₂ + Base -> Ar'-B(OR)₃⁻ Ar-Pd(II)-X + Ar'-B(OR)₃⁻ -> Ar-Pd(II)-Ar') OA->TM Ar'-B(OH)₂ Base RE Reductive Elimination (Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0)) TM->RE Pd0 Pd(0) Catalyst RE->Pd0 Ar-Ar' Product Coupled Product (Ar-Ar') Pd0->OA Ar-X ArX Aryl/Heteroaryl Halide (Ar-X) ArBOH2 This compound (Ar'-B(OH)₂) caption Suzuki-Miyaura Catalytic Cycle

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

  • Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical. For challenging substrates, including those with ortho-substituents, modern catalyst systems are preferred. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) and their corresponding precatalysts are highly effective.[9][10][11] These ligands are bulky and electron-rich, which promotes the rate-limiting oxidative addition step and facilitates the final reductive elimination.[12]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[8] The choice of base can influence reaction rate and side reactions like protodeboronation. Common bases include potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). For boronic acids prone to decomposition, a milder base like potassium fluoride (KF) can be effective.[8]

  • Solvent: A variety of solvents can be used, often a mixture of an organic solvent and water. Common choices include 1,4-dioxane, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene, often with water to dissolve the inorganic base.[9][13]

Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol provides a robust starting point for the coupling of this compound with a generic aryl or heteroaryl bromide.

Materials:

ReagentM.W.Amount (mmol)Equiv.
Aryl/Heteroaryl Bromide-1.01.0
This compound171.931.21.2
Pd₂(dba)₃915.720.010.02
XPhos476.650.040.04
K₃PO₄ (anhydrous)212.272.02.0
1,4-Dioxane (anhydrous)-5 mL-
Water (degassed)-1 mL-

Experimental Workflow:

Suzuki_Protocol_Workflow start Start setup To a dry Schlenk flask under Argon, add: - Aryl Bromide (1.0 mmol) - this compound (1.2 mmol) - Pd₂(dba)₃ (0.01 mmol) - XPhos (0.04 mmol) - K₃PO₄ (2.0 mmol) start->setup evac Evacuate and backfill with Argon (3x) setup->evac solvents Add anhydrous 1,4-Dioxane (5 mL) and degassed Water (1 mL) via syringe evac->solvents react Heat reaction mixture to 80-100 °C Stir for 4-12 hours solvents->react monitor Monitor reaction progress by TLC or LC-MS react->monitor workup Cool to RT, dilute with Ethyl Acetate (20 mL) Filter through Celite monitor->workup extract Wash filtrate with Water (2x 15 mL) and Brine (1x 15 mL) workup->extract dry Dry organic layer over Na₂SO₄, filter, and concentrate extract->dry purify Purify crude product by column chromatography (e.g., Hexane/Ethyl Acetate gradient) dry->purify end End purify->end

Caption: Step-by-step workflow for the Suzuki coupling protocol.

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl/heteroaryl bromide (1.0 mmol), this compound (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), and anhydrous K₃PO₄ (2.0 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Expected Yield: 70-95%, substrate-dependent.

Synthesis of this compound

While commercially available, understanding the synthesis of this key reagent is valuable. The most common laboratory-scale synthesis involves the formation of an organometallic intermediate from 1-bromo-2-(difluoromethyl)benzene, followed by trapping with a borate ester.

Protocol 2: Synthesis via Organolithium Intermediate

This protocol is adapted from general procedures for the synthesis of fluorinated phenylboronic acids.[14][15][16]

Materials:

ReagentM.W.Amount (mmol)Equiv.
1-Bromo-2-(difluoromethyl)benzene209.0210.01.0
n-Butyllithium (2.5 M in hexanes)64.0611.01.1
Triisopropyl borate188.0812.01.2
Tetrahydrofuran (THF), anhydrous-50 mL-
Hydrochloric Acid (1 M aq.)-~20 mL-

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an Argon atmosphere, add anhydrous THF (30 mL) and 1-bromo-2-(difluoromethyl)benzene (10.0 mmol).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (11.0 mmol, 4.4 mL of 2.5 M solution) dropwise via syringe over 15 minutes, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate flask, dissolve triisopropyl borate (12.0 mmol) in anhydrous THF (20 mL) and cool to -78 °C.

  • Transfer the organolithium solution to the triisopropyl borate solution via cannula, again maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Cool the reaction to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by trituration with hexanes.

Expected Yield: 60-80%.

Stability, Storage, and Handling

Like many boronic acids, this compound requires proper handling to maintain its integrity.[17]

  • Degradation Pathways: The primary degradation pathways are:

    • Dehydration: Intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This is often reversible in the presence of water.[18]

    • Protodeboronation: Cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This is often promoted by aqueous or basic conditions.[18]

    • Oxidation: The boronic acid moiety can be oxidized to the corresponding phenol.[18]

  • Recommended Storage:

ParameterRecommendationRationale
Temperature Refrigerate (2-8 °C)To slow down thermal degradation and dehydration.
Atmosphere Store under an inert gas (Argon or Nitrogen)To prevent oxidation and moisture-driven degradation.
Moisture Keep in a tightly sealed containerTo prevent dehydration to boroxine and hydrolysis.
Light Store in an opaque or amber vialTo prevent light-induced degradation.

By adhering to these protocols and understanding the underlying chemical principles, researchers can effectively utilize this compound as a powerful tool in the synthesis of novel, high-value compounds for drug discovery and development.

References

Synthesis of biaryl compounds with (2-(Difluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Biaryl Compounds with (2-(Difluoromethyl)phenyl)boronic acid

Introduction: The Strategic Value of Difluoromethylated Biaryls

The synthesis of biaryl scaffolds is a fundamental pursuit in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced organic materials.[1] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as the preeminent method for forging these critical carbon-carbon bonds due to its functional group tolerance and operational simplicity.[2][3]

Within the vast landscape of drug discovery, the strategic incorporation of fluorine-containing motifs is a powerful strategy to enhance the pharmacological profile of lead compounds.[4] The difluoromethyl group (–CF₂H) has emerged as a particularly valuable substituent. Unlike the more common trifluoromethyl (–CF₃) group, the –CF₂H moiety possesses a unique combination of properties that medicinal chemists can leverage to overcome metabolic liabilities and improve target engagement.[5][6]

Key Advantages of the –CF₂H Motif:

  • Metabolic Stability: The strong carbon-fluorine bonds enhance resistance to oxidative metabolism, often extending a drug's half-life.[5][7]

  • Bioisosterism: The –CF₂H group serves as a metabolically stable bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups, which are common pharmacophores.[5][8]

  • Lipophilicity and Permeability: It increases lipophilicity, which can improve membrane permeability and bioavailability, without adding excessive steric bulk.[5]

  • Hydrogen Bond Donor: The acidic proton on the difluoromethyl group allows it to act as a weak hydrogen bond donor, a feature absent in the –CF₃ group. This can introduce or enhance binding interactions with biological targets.[5][9]

This guide provides detailed protocols and technical insights for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions, empowering researchers to construct novel biaryl structures for drug development and materials science.

The Mechanism: A Palladium-Catalyzed Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[2][10] The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[3]

  • Transmetalation: The organoboron species, activated by a base to form a more nucleophilic boronate complex, transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.[10][11]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[3][10]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants & Products Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl Ar-Pd(II)L_n-Ar' PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') PdII_Biaryl->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->Pd0 BoronicAcid Boronic Acid (Ar'-B(OH)₂) BoronicAcid->PdII_Aryl Base Base (e.g., K₂CO₃) Base->BoronicAcid Activation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Special Considerations for this compound

The use of this compound introduces specific challenges related to its electronic properties and steric profile that must be addressed for successful coupling.

  • Electronic Effects: The –CF₂H group is strongly electron-withdrawing. Electron-poor boronic acids can exhibit slower rates of transmetalation.[12] To overcome this, more reactive catalyst systems, stronger bases (e.g., Cs₂CO₃, K₃PO₄), or higher reaction temperatures may be necessary.[13]

  • Steric Hindrance: The ortho-position of the difluoromethyl group can sterically hinder the approach to the palladium center during transmetalation.[14][15] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) is often crucial. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is more reactive and can accommodate sterically demanding substrates.[16]

  • Protodeboronation: A common side reaction, particularly with electron-deficient boronic acids, is protodeboronation, where the C-B bond is cleaved by water or other protic sources, leading to the formation of difluoromethylbenzene and reducing the yield.[10] This can be minimized by using anhydrous solvents, employing a base like KF which can form a more stable trifluoroborate salt in situ, or by converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the reaction.[10][17]

Experimental Protocols

The following protocols provide a starting point for the synthesis of biaryls using this compound. Optimization of catalyst, ligand, base, and solvent may be required for specific aryl halide partners.

Protocol 1: Conventional Heating Method

This protocol is a robust, general-purpose method suitable for most standard laboratory setups.

Materials and Reagents:

  • This compound (1.2–1.5 equivalents)

  • Aryl halide (1.0 equivalent, limiting reagent)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equivalents, finely powdered)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, Toluene, or 2-MeTHF)

  • Magnetic stir bar

  • Oven-dried Schlenk flask or reaction vial with a septum cap

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the powdered base (2.5 equiv.).[13]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent catalyst oxidation and homocoupling side reactions.[10]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst (e.g., 2 mol%).

  • Solvent Addition: Add the degassed solvent via syringe to achieve a concentration of 0.1–0.5 M with respect to the limiting aryl halide.[13]

  • Reaction: Place the sealed flask in a preheated oil bath set to 80–110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.[10]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[13]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can improve yields for challenging couplings.[10]

Materials and Reagents:

  • Same as Protocol 1

  • Microwave synthesis vial with a snap cap

  • Microwave reactor

Procedure:

  • Vial Preparation: In a microwave synthesis vial, combine the aryl halide (1.0 equiv.), this compound (1.5 equiv.), base (3.0 equiv.), and palladium catalyst (2–5 mol%).[10]

  • Solvent Addition: Add the degassed solvent to the vial.

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at a constant temperature (e.g., 100–150 °C) for 15–45 minutes. Use the stir function if available.

  • Cooling: After irradiation, allow the vial to cool to room temperature (typically with a compressed air stream in the reactor).

  • Workup and Purification: Follow steps 7 and 8 from Protocol 1.

Parameter Optimization Summary

The choice of reaction components is critical for overcoming the challenges posed by the ortho-difluoromethyl substituent.

ParameterRecommended OptionsRationale & Considerations
Catalyst/Ligand Buchwald Precatalysts: XPhos Pd G3, SPhos Pd G2Standard Catalysts: Pd(dppf)Cl₂, Pd(PPh₃)₄Buchwald-type catalysts with bulky, electron-rich ligands are highly effective for sterically hindered and electron-deficient substrates.[13][16] Pd(dppf)Cl₂ is a robust alternative.[18]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, KFStrong, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often superior for difficult couplings.[13] KF can help stabilize the boronic acid against protodeboronation.
Solvent Dioxane, Toluene, 2-MeTHF, DMF(Often with 5-10% H₂O)Aprotic solvents are generally preferred. A small amount of water can aid in dissolving the base and facilitating the catalytic cycle, but excess water can promote protodeboronation.[10][19]
Temperature 80–120 °C (Conventional)100–150 °C (Microwave)Higher temperatures are typically required to drive the reaction to completion, especially with less reactive aryl chlorides or sterically hindered partners.[18]

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section provides a logical framework for diagnosing and resolving common issues.

Troubleshooting_Workflow cluster_main Troubleshooting Suzuki-Miyaura Reactions Start Reaction Issue Identified Problem What is the primary issue? Start->Problem LowYield Potential Causes: - Inactive Catalyst - Poor Transmetalation - Protodeboronation Problem->LowYield Low / No Yield Homocoupling Potential Causes: - Oxygen contamination - Pd(II) precatalyst reduction issues Problem->Homocoupling Homocoupling Products Protodeboronation Potential Causes: - Excess water or protic solvent - High temperature / long reaction time Problem->Protodeboronation Protodeboronation (Starting material consumed but no product; difluoromethylbenzene detected) Solution_LowYield 1. Ensure inert atmosphere; use fresh catalyst. 2. Switch to a stronger base (K₃PO₄, Cs₂CO₃). 3. Use a bulkier ligand (e.g., XPhos). 4. Increase temperature. 5. Use anhydrous solvent or boronate ester. LowYield->Solution_LowYield Solutions Solution_Homocoupling 1. Thoroughly degas solvents and reaction vessel. 2. Maintain a positive pressure of inert gas. 3. Use a Pd(0) source or a reliable precatalyst. Homocoupling->Solution_Homocoupling Solutions Solution_Protodeboronation 1. Use rigorously dried, anhydrous solvents. 2. Convert boronic acid to a more stable pinacol ester. 3. Try shorter reaction times (e.g., microwave). 4. Use KF as the base. Protodeboronation->Solution_Protodeboronation Solutions

Figure 2: A decision-making workflow for troubleshooting common issues.

Common Problems and Solutions:

  • Low to No Yield:

    • Cause: Inactive catalyst due to oxygen exposure.

    • Solution: Ensure all components are rigorously degassed and the reaction is run under a strict inert atmosphere.[10]

    • Cause: Insufficiently reactive conditions for the electron-poor boronic acid.

    • Solution: Increase the reaction temperature, switch to a stronger base (K₃PO₄), or employ a more active catalyst system with a bulky phosphine ligand.[13][16]

  • Significant Homocoupling of Boronic Acid:

    • Cause: Presence of oxygen, which can facilitate the oxidative homocoupling of the boronic acid mediated by palladium.[2]

    • Solution: Improve the degassing procedure for the solvent and ensure the reaction vessel is thoroughly purged with argon or nitrogen before and during reagent addition.[10]

  • Protodeboronation Dominates:

    • Cause: Presence of excess water or other protic impurities, especially at elevated temperatures.

    • Solution: Use anhydrous solvents and reagents. Consider converting the boronic acid to its corresponding pinacol ester, which is more stable and less prone to protodeboronation.[10] Alternatively, using KF as the base can sometimes mitigate this issue.

References

Reaction conditions for C-C bond formation with (2-(Difluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Carbon-Carbon Bond Formation with (2-(Difluoromethyl)phenyl)boronic Acid

Introduction: The Strategic Role of the Difluoromethyl Group in Modern Chemistry

The incorporation of fluorine atoms into organic molecules is a cornerstone strategy in medicinal chemistry and materials science. The difluoromethyl (CHF₂) group, in particular, offers a unique blend of properties that make it highly sought after. It can act as a bioisostere for hydroxyl or thiol groups, enhance metabolic stability by blocking sites of oxidation, and modulate physicochemical properties such as lipophilicity (logP) and acidity (pKa).[1][2] Consequently, this compound has emerged as a critical building block for introducing this valuable moiety into complex molecular architectures.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in C-C bond formation, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and provide detailed, field-proven protocols for its implementation.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a powerful and versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organohalide or triflate.[3] The reaction is prized for its mild conditions, tolerance of a wide array of functional groups, and the general stability and low toxicity of its boron-based reagents.[2][4] The catalytic cycle, which underpins the reaction's success, proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)-Ar'L₂ oa_complex->trans_complex Transmetalation trans_complex->re_out Reductive Elimination product Ar-Ar' (Product) re_out->pd0 re_out->product oa_in->oa_complex Ar-X (Aryl Halide) trans_in1->trans_complex Ar'B(OH)₂ (Boronic Acid) trans_in2->trans_complex Base Experimental_Workflow start 1. Reaction Setup (Add Reagents to Flask) inert 2. Inert Atmosphere (Evacuate & Backfill x3) start->inert solvent 3. Add Solvents (Anhydrous Organic + Degassed H₂O) inert->solvent reaction 4. Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction cooldown 5. Cool to Room Temperature reaction->cooldown workup 6. Aqueous Workup (Dilute, Extract, Wash, Dry) cooldown->workup concentrate 7. Concentrate (Rotary Evaporation) workup->concentrate purify 8. Purify (Column Chromatography) concentrate->purify end Final Product purify->end

References

The Strategic Integration of (2-(Difluoromethyl)phenyl)boronic Acid in Advanced Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of enhanced crop protection agents necessitates the development of novel molecular entities with superior efficacy, metabolic stability, and tailored physicochemical properties. The introduction of fluorine-containing functional groups has emerged as a pivotal strategy in modern agrochemical design. Among these, the difluoromethyl (CF₂H) group offers a unique balance of electronic effects and metabolic resistance, often outperforming its trifluoromethyl counterpart in fine-tuning molecular properties.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (2-(Difluoromethyl)phenyl)boronic acid as a strategic building block in the synthesis of next-generation agrochemicals. We present detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry, alongside an in-depth discussion of the rationale behind experimental choices and the inherent value of the difluoromethyl moiety.

Introduction: The Difluoromethyl Advantage in Agrochemical Design

The incorporation of fluorine into bioactive molecules is a well-established strategy to modulate their lipophilicity, metabolic stability, and binding affinity.[3] While the trifluoromethyl (CF₃) group has been widely employed, the difluoromethyl (CF₂H) group presents a more nuanced tool for molecular design.[1] The CF₂H group can act as a bioisostere for hydroxyl, thiol, or amine functionalities, capable of participating in hydrogen bonding, a feature absent in the CF₃ group.[1] This subtle yet significant difference allows for a more refined tuning of a molecule's interaction with its biological target.

Compared to the more drastic electronic alterations induced by a trifluoromethyl group, the difluoromethyl group offers a moderate adjustment of a compound's properties, which can be critical for optimizing bioavailability and efficacy.[2] this compound serves as a versatile and readily available precursor for introducing this valuable functionality into a wide array of aromatic and heteroaromatic scaffolds, the backbones of many modern pesticides.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is paramount for successful reaction design and scale-up.

PropertyValueSource
CAS Number 879275-70-4[4]
Molecular Formula C₇H₇BF₂O₂[4]
Molecular Weight 171.94 g/mol [4]
Appearance Light brown to brown solid[5]
Boiling Point (Predicted) 301.1 ± 52.0 °C[5]
Density (Predicted) 1.27 ± 0.1 g/cm³[5]
pKa (Predicted) 8.25 ± 0.58[5]
Storage Temperature 2-8°C[5]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds prevalent in agrochemicals.[6][7] This palladium-catalyzed reaction between an organoboron compound and an organohalide is favored for its mild conditions and high functional group tolerance.

General Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L)₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd_complex Ar-Pd(II)-Ar'(L)₂ transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination product Ar-Ar' reductive_elimination->product product->pd0 Catalyst Regeneration aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a Difluoromethyl-Substituted Biaryl Fungicide Precursor

This protocol details the synthesis of 2-(2-(difluoromethyl)phenyl)pyridine, a scaffold found in several potent fungicides, via a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • 2-Bromopyridine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow:

Suzuki_Workflow start Start: Assemble Reactants reagents Combine this compound, 2-bromopyridine, Pd(OAc)₂, SPhos, and K₃PO₄ in a Schlenk flask. start->reagents inert Establish Inert Atmosphere: Evacuate and backfill with N₂ or Ar (3x). reagents->inert solvents Add Anhydrous 1,4-Dioxane and Degassed Water. inert->solvents reaction Heat and Stir: 80 °C for 4-12 hours. solvents->reaction monitoring Monitor Reaction Progress (TLC/LC-MS). reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: Cool, dilute with ethyl acetate, wash with water and brine. monitoring->workup Reaction Complete purification Purify: Dry organic layer, concentrate, and purify by column chromatography. workup->purification product Final Product: 2-(2-(difluoromethyl)phenyl)pyridine purification->product

Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 172 mg), 2-bromopyridine (1.2 mmol, 190 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and potassium phosphate (2.0 mmol, 424 mg).

  • Inerting: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(2-(difluoromethyl)phenyl)pyridine.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a biarylphosphine ligand like SPhos is highly effective for cross-coupling reactions involving heteroaryl halides.[8] The bulky and electron-rich nature of SPhos facilitates the oxidative addition and reductive elimination steps.

  • Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step without causing significant degradation of the boronic acid.[8]

  • Solvent System: The use of a dioxane/water mixture provides a good balance of polarity to dissolve both the organic and inorganic reagents.[8] Degassing the water is crucial to prevent oxidation of the palladium catalyst.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere is critical for achieving high yields.

Exemplary Agrochemicals and Bioactivity Data

The difluoromethylphenyl moiety derived from this compound is a key component in several commercial and developmental agrochemicals, particularly fungicides that act as succinate dehydrogenase inhibitors (SDHIs).

Agrochemical ClassExample StructureTarget Pest/DiseaseReported Bioactivity Enhancement with CF₂HReference
SDHI Fungicides Pyrazole CarboxamidesBotrytis cinerea, Sclerotinia sclerotiorumCompounds with a difluoromethyl group on the phenyl ring have shown significantly higher fungicidal activity compared to non-fluorinated or trifluoromethylated analogs.[1][2][1][2]
Insecticides Pyrazole DerivativesLepidopteran pestsThe presence of a difluoromethyl group can enhance insecticidal activity by improving metabolic stability and target site binding.[9]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced agrochemicals. Its utility in the robust and scalable Suzuki-Miyaura cross-coupling reaction allows for the efficient incorporation of the strategically important difluoromethylphenyl moiety. The unique electronic and steric properties of the difluoromethyl group provide a powerful tool for medicinal and agrochemical chemists to fine-tune the bioactivity, metabolic stability, and overall performance of crop protection agents. The protocols and insights provided in this application note are intended to empower researchers to leverage this key intermediate in the development of innovative and effective solutions for global food security.

References

The Untapped Potential of (2-(Difluoromethyl)phenyl)boronic Acid in Advanced Materials: A Forward-Looking Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of the Difluoromethyl Group in Materials Science

In the relentless pursuit of next-generation materials for organic electronics, the strategic incorporation of fluorine atoms has emerged as a cornerstone of molecular design. Fluorination is a powerful tool to fine-tune the electronic and physical properties of organic semiconductors, enhancing their performance in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). While much of the focus has been on direct fluoro-substitution on aromatic rings, the difluoromethyl (-CHF₂) group offers a unique and compelling set of properties. As a strong electron-withdrawing group, the -CHF₂ moiety can significantly modulate the frontier molecular orbital (HOMO/LUMO) energy levels of a material, a critical factor in optimizing charge injection and transport.[1][2] Furthermore, the presence of the -CHF₂ group can enhance the thermal and morphological stability of materials, contributing to longer device lifetimes.[3]

(2-(Difluoromethyl)phenyl)boronic acid is a versatile building block that allows for the precise introduction of the ortho-difluoromethylphenyl group into conjugated systems. Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.[4][5] This reaction enables the synthesis of a vast array of complex organic molecules with tailored optoelectronic properties.

This application note provides a comprehensive overview of the potential applications of this compound in materials science, with a focus on OLEDs. While specific examples of its use in published literature are still emerging, this guide will draw upon established principles of fluorinated materials and provide detailed, field-proven protocols for its application in the synthesis of advanced materials.

Core Concepts: The Impact of the ortho-Difluoromethyl Group

The strategic placement of the -CHF₂ group at the ortho-position of the phenylboronic acid offers several distinct advantages in the design of materials for organic electronics:

  • Potent Inductive Effect: The difluoromethyl group is a strong sigma-electron withdrawing group.[1] This property is crucial for lowering both the HOMO and LUMO energy levels of the resulting material. A lowered LUMO level facilitates electron injection from the cathode, while a lowered HOMO level can improve the material's stability against oxidation.[3]

  • Steric Influence: The ortho-positioning of the -CHF₂ group can induce a twisted conformation between the phenyl ring and an adjacent aromatic system in the final molecule. This steric hindrance can disrupt intermolecular π-π stacking, which can be beneficial in certain applications. For instance, in host materials for phosphorescent OLEDs, a twisted structure can help to suppress self-quenching and improve device efficiency.

  • Enhanced Solubility: The introduction of the -CHF₂ group can improve the solubility of the resulting organic materials in common organic solvents, which is a significant advantage for solution-based processing techniques.

Application Focus: Synthesis of Advanced Materials for OLEDs

This compound is an ideal candidate for the synthesis of a variety of materials used in OLEDs, including:

  • Electron-Transport Materials (ETMs): The strong electron-withdrawing nature of the -CHF₂ group makes it an excellent component for ETMs. By incorporating the (2-(difluoromethyl)phenyl) moiety into a suitable aromatic core, materials with high electron mobility and good thermal stability can be achieved.

  • Host Materials for Phosphorescent OLEDs (PhOLEDs): The ability of the ortho--CHF₂ group to induce a twisted molecular structure is highly desirable for host materials. This can help to prevent aggregation-caused quenching and ensure efficient energy transfer from the host to the phosphorescent guest emitter.

  • Blue Emitters: The development of stable and efficient blue-emitting materials remains a significant challenge in OLED technology. The electron-withdrawing properties of the -CHF₂ group can be leveraged to design blue emitters with deep blue emission and improved stability.

Illustrative Synthetic Workflow

The synthesis of advanced materials using this compound typically follows a multi-step process culminating in a Suzuki-Miyaura cross-coupling reaction. The following diagram illustrates a general workflow for the synthesis of a hypothetical donor-acceptor type emissive material.

G cluster_0 Synthesis of Precursors cluster_1 Core Synthesis cluster_2 Purification & Characterization cluster_3 Device Fabrication & Testing Aryl_Halide Aryl Halide Precursor (e.g., Brominated Donor Moiety) Suzuki_Coupling Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Base, Solvent) Aryl_Halide->Suzuki_Coupling Boronic_Acid This compound (Acceptor Moiety Precursor) Boronic_Acid->Suzuki_Coupling Purification Purification (Column Chromatography, Sublimation) Suzuki_Coupling->Purification Characterization Characterization (NMR, Mass Spec, Elemental Analysis) Purification->Characterization Device_Fabrication OLED Device Fabrication (Spin Coating, Evaporation) Characterization->Device_Fabrication Performance_Testing Performance Testing (EQE, Luminance, Lifetime) Device_Fabrication->Performance_Testing

Caption: General workflow for material synthesis and device fabrication.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide. These protocols are based on established methods for similar fluorinated boronic acids and should serve as a robust starting point for optimization.[6]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is suitable for a wide range of aryl and heteroaryl bromides.

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Tricyclohexylphosphine (PCy₃) (0.04 mmol)

  • Potassium phosphate, tribasic (K₃PO₄) (3.0 mmol)

  • Toluene (10 mL)

  • Water (5 mL)

Procedure:

  • In a flame-dried Schlenk flask, combine the aryl bromide, this compound, potassium phosphate, palladium(II) acetate, and tricyclohexylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the toluene and water to the flask via syringe.

  • Stir the reaction mixture vigorously at 80 °C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Optimized Procedure for Challenging Couplings

This protocol utilizes a pre-catalyst system that can be more effective for less reactive aryl halides or when side reactions are a concern.

Materials:

  • This compound (1.5 mmol)

  • Aryl halide (e.g., chloride or bromide) (1.0 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Water (2 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Expected Properties of Materials

While specific data for materials derived from this compound is not yet widely available, we can anticipate certain trends based on the properties of analogous fluorinated compounds. The following table provides a hypothetical comparison of the expected photophysical and electrochemical properties of a material incorporating the (2-(difluoromethyl)phenyl) moiety versus a non-fluorinated analogue.

PropertyNon-Fluorinated Analogue(2-(Difluoromethyl)phenyl) Analogue (Expected)Rationale for Expected Change
Photoluminescence (PL) Emission ~450 nm (Blue)~440 nm (Deeper Blue)The strong electron-withdrawing -CHF₂ group can increase the bandgap, leading to a blue-shift in emission.
Photoluminescence Quantum Yield (PLQY) ~60%>70%The rigidifying effect of the ortho--CHF₂ group can reduce non-radiative decay pathways, increasing PLQY.
HOMO Energy Level -5.4 eV-5.6 eVThe inductive effect of the -CHF₂ group stabilizes the HOMO level.
LUMO Energy Level -2.5 eV-2.7 eVThe electron-withdrawing nature of the -CHF₂ group lowers the LUMO level, facilitating electron injection.
Glass Transition Temperature (Tg) ~100 °C>120 °CThe increased polarity and rigidity imparted by the -CHF₂ group can lead to a higher glass transition temperature, indicating better morphological stability.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Reaction Yield - Incomplete reaction- Catalyst deactivation- Decomposition of boronic acid- Increase reaction time or temperature.- Use a more robust catalyst/ligand system (e.g., Buchwald precatalysts).- Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).
Formation of Side Products (e.g., Homocoupling) - Non-optimal catalyst/ligand ratio- Reaction temperature too high- Screen different palladium catalysts and phosphine ligands.- Lower the reaction temperature.
Difficulty in Purification - Similar polarity of product and starting materials- Optimize the mobile phase for column chromatography.- Consider purification by recrystallization or sublimation.

Conclusion and Future Outlook

This compound represents a promising yet underexplored building block for the synthesis of advanced materials in organic electronics. The unique combination of strong electron-withdrawing properties and steric influence imparted by the ortho-difluoromethyl group offers a compelling avenue for the design of novel high-performance materials. The protocols and insights provided in this guide are intended to empower researchers to explore the potential of this versatile reagent. As more research is conducted, a clearer understanding of the structure-property relationships of materials derived from this compound will undoubtedly emerge, paving the way for its application in next-generation electronic devices.

References

Troubleshooting & Optimization

How to prevent protodeboronation of (2-(Difluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide for Preventing Protodeboronation

Welcome to the technical support center for (2-(Difluoromethyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with protodeboronation during their synthetic applications. As a potent building block in medicinal chemistry, understanding and mitigating the undesired cleavage of the C-B bond is critical for achieving high-yield, reproducible results. This document provides in-depth, experience-driven solutions to common issues.

Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem for this compound?

Protodeboronation is an undesired side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, leading to the formation of the corresponding arene (in this case, 1-(difluoromethyl)benzene).[1] This reaction is particularly problematic for arylboronic acids bearing electron-withdrawing substituents, such as the difluoromethyl group at the ortho position.[2][3] The electron-withdrawing nature of the -CHF₂ group increases the susceptibility of the C-B bond to cleavage, especially under the basic and often aqueous conditions required for many cross-coupling reactions like the Suzuki-Miyaura coupling.[2][4] This side reaction consumes the boronic acid, reduces the yield of the desired coupled product, and complicates purification.

Q2: What are the primary factors that accelerate the protodeboronation of my this compound?

Several factors can significantly increase the rate of protodeboronation:

  • Base: The choice and concentration of the base are critical. While a base is necessary to activate the boronic acid for transmetalation in Suzuki couplings, strong bases, particularly in the presence of water, can form a boronate species ([ArB(OH)₃]⁻) that may be prone to decomposition.[1][2][4][5]

  • Temperature: Higher reaction temperatures accelerate most chemical reactions, including the undesired protodeboronation pathway.[6]

  • Water Content: Water acts as the proton source for the cleavage of the C-B bond.[6] While Suzuki reactions often benefit from aqueous conditions to dissolve the base and facilitate the catalytic cycle, excessive water can favor protodeboronation.[7][8]

  • Catalyst Activity: If the palladium catalyst is not efficient, the desired cross-coupling reaction will be slow.[1] This extended reaction time allows the competing protodeboronation side reaction to consume a greater proportion of the starting material.[9][10]

  • Steric Hindrance: The ortho-substituent (-CHF₂) can introduce steric strain, which can, in some cases, promote protodeboronation.[3][11]

Q3: How can I confirm that protodeboronation is the cause of my low yields?

The most direct way to identify protodeboronation is to analyze your crude reaction mixture by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). You should look for a peak corresponding to the mass of 1-(difluoromethyl)benzene. Comparing the retention time and mass spectrum with an authentic sample will provide definitive confirmation. ¹H and ¹⁹F NMR spectroscopy can also be used to identify and quantify the protodeboronated byproduct.

Troubleshooting Guide: Step-by-Step Solutions
Problem: My reaction shows low conversion of starting materials and significant formation of 1-(difluoromethyl)benzene.

This is a classic sign of protodeboronation outcompeting the desired cross-coupling reaction. Follow these steps to diagnose and solve the issue.

The base plays a dual role, and its choice is a delicate balance. A base that is too strong or too weak can be detrimental.

Causality: Strong bases can accelerate the formation of the reactive boronate species, which for electron-deficient systems, can be unstable and prone to decomposition.[2][4][11] Milder bases can often provide sufficient activation for the catalytic cycle while minimizing the rate of protodeboronation.[6]

Recommended Action: Screen a panel of bases. Switch from strong bases like NaOH or KOH to milder inorganic bases.

BaseStrengthTypical SolventsRationale & Comments
K₃PO₄ StrongDioxane/H₂O, Toluene/H₂OOften a good starting point, but can still promote protodeboronation.[12]
Cs₂CO₃ StrongDioxane, THF, DMFHighly effective base, but its high basicity can be problematic.[6]
K₂CO₃ ModerateDioxane/H₂O, Ethanol/H₂OA milder alternative to K₃PO₄.[12]
CsF MildDioxane, THFCan be very effective for sensitive substrates by minimizing decomposition.
KF MildToluene, DioxaneAnother mild fluoride source that can suppress protodeboronation.[13]

Experimental Protocol: Set up small-scale parallel reactions keeping all other parameters (catalyst, solvent, temperature, concentration) constant, varying only the base. Monitor by LC-MS at set time points (e.g., 1h, 4h, 12h) to compare the ratio of desired product to the protodeboronated byproduct.

Converting the boronic acid to a more stable derivative is one of the most robust strategies to prevent premature decomposition.[14] This "slow-release" approach ensures that the concentration of the unstable free boronic acid in the reaction medium is kept to a minimum at any given time.[1][14]

Causality: Boronic esters, such as pinacol esters, are sterically hindered and less susceptible to hydrolysis and subsequent protodeboronation than the corresponding free boronic acids.[7][15] They slowly hydrolyze in situ to generate the active boronic acid for the catalytic cycle.

Recommended Action: Convert this compound to its pinacol ester derivative.

Protocol: Preparation of this compound pinacol ester

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), pinacol (1.0-1.1 equiv), and anhydrous magnesium sulfate (1.5 equiv).[16]

  • Solvent: Add a suitable anhydrous solvent such as diethyl ether or THF under an inert atmosphere (Argon or Nitrogen).[16]

  • Reaction: Stir the suspension at room temperature for 12-24 hours. The progress can be monitored by TLC or GC-MS by taking a small aliquot, filtering it, and analyzing the filtrate.

  • Work-up: Upon completion, filter off the magnesium sulfate and wash the solid with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude pinacol ester can often be used directly in the subsequent coupling reaction or purified by flash chromatography on silica gel if necessary.

G cluster_0 Standard Suzuki Conditions cluster_1 Protected Boronic Ester Strategy BA This compound Protodeboronation Protodeboronation (High Rate) BA->Protodeboronation Fast Decomposition Coupling Desired Coupling (Slow Rate) BA->Coupling H2O_Base H₂O / Base H2O_Base->Protodeboronation BE Pinacol Ester Derivative Slow_Release Slow Hydrolysis BE->Slow_Release Stable Reservoir Free_BA Free Boronic Acid (Low Concentration) Slow_Release->Free_BA Coupling_Fast Desired Coupling (Dominant Pathway) Free_BA->Coupling_Fast Rapid Turnover caption Workflow: Standard vs. Protected Boronic Acid

If converting to an ester is not feasible, rigorously excluding water can significantly slow protodeboronation.

Causality: Since water is the proton source, its absence hinders the protodeboronation mechanism.[6][8] Anhydrous Suzuki-Miyaura couplings often require specific bases that are soluble in organic solvents.

Recommended Action: Use a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK) in an anhydrous aprotic solvent.

ParameterRecommendationRationale
Base Potassium trimethylsilanolate (TMSOK)Soluble in many organic solvents, allowing for a homogeneous, anhydrous reaction.[8]
Solvent Anhydrous THF, Dioxane, or TolueneEnsure solvents are freshly distilled or from a sure-seal bottle.
Reagents Dry all solid reagents (aryl halide, base) under vacuum before use.Removes adsorbed water.
Atmosphere Rigorous inert atmosphere (Argon/Nitrogen)Prevents introduction of atmospheric moisture.[12]

Note: Anhydrous conditions may require re-optimization of the catalyst and ligand system, as the mechanism of boronic acid activation differs from aqueous systems.[8][17]

The faster the desired reaction, the less time there is for the undesired side reaction to occur.

Causality: A highly active catalyst system can accelerate the rate-limiting transmetalation and reductive elimination steps of the Suzuki-Miyaura cycle.[1] If the rate of cross-coupling is significantly faster than the rate of protodeboronation, high yields of the desired product can be achieved even with unstable boronic acids.[9][10]

Recommended Action: Screen advanced palladium precatalysts and ligands known for high activity with challenging substrates.

Catalyst/PrecatalystLigandRationale & Comments
Pd₂(dba)₃ SPhos, XPhos, RuPhos Buchwald-type biarylphosphine ligands are excellent for coupling electron-deficient and sterically hindered partners.[18]
XPhos Pd G3/G4 (Pre-formed)Air-stable precatalysts that rapidly generate the active Pd(0) species, ideal for unstable boronic acids.[10]
Pd(OAc)₂ cataCXium® A A phosphine-based ligand shown to be effective in anhydrous couplings of challenging heteroaryl boronates.[17]

Experimental Protocol: Set up small-scale reactions using your optimized base and solvent conditions from previous steps. Screen a panel of 2-3 advanced catalyst/ligand systems at a slightly lower temperature (e.g., 60-80 °C) to see if high efficiency can be achieved while minimizing thermal decomposition.[6]

Troubleshooting Decision Tree

Troubleshooting_Workflow Start Problem: Low Yield & High Protodeboronation Step1 Switch to Milder Base (e.g., K₂CO₃, CsF) Start->Step1 Step3 Use Anhydrous Conditions (e.g., TMSOK in THF) Start->Step3 Alternative Path Step2 Convert to Pinacol Ester (Highly Recommended) Step1->Step2 If still problematic End_Success Problem Solved: High Yield Achieved Step1->End_Success If successful Step4 Screen High-Activity Catalysts (e.g., Buchwald Precatalysts) Step2->Step4 Couple with... Step2->End_Success If successful Step3->Step4 Step4->End_Success If successful End_Partial Improvement Seen, Combine Strategies Step4->End_Partial If still problematic

References

Technical Support Center: Navigating Side Reactions in Cross-Coupling with Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding common side reactions encountered during cross-coupling reactions, such as the Suzuki-Miyaura coupling, with fluorinated phenylboronic acids. The unique electronic properties imparted by fluorine substituents can lead to specific challenges. This resource is designed to help you understand the root causes of these issues and provide actionable solutions to optimize your reactions.

Section 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the use of fluorinated phenylboronic acids in coupling reactions.

Q1: Why are fluorinated phenylboronic acids often considered "challenging" coupling partners?

A1: Fluorine is a highly electronegative atom. Its presence on the phenyl ring, particularly in multiple substitutions, renders the boronic acid electron-deficient. This heightened Lewis acidity increases the susceptibility of the boronic acid to certain side reactions, most notably protodeboronation and homocoupling.[1][2][3][4] Furthermore, the electron-withdrawing nature of fluorine can slow down the crucial transmetalation step in the catalytic cycle, leading to lower yields of the desired cross-coupled product.[4][5]

Q2: What is protodeboronation, and why is it more common with fluorinated phenylboronic acids?

A2: Protodeboronation is a detrimental side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[6][7] This reaction can be catalyzed by acid or base.[6][8][9] Fluorinated arylboronic acids are particularly prone to this side reaction because the electron-withdrawing fluorine atoms stabilize the resulting aryl anion intermediate, making the C-B bond more susceptible to cleavage.[9][10]

Q3: My main byproduct is a symmetrical biaryl of my fluorinated starting material. What is happening?

A3: You are observing homocoupling, a reaction where two molecules of the boronic acid couple to form a symmetrical biaryl. This is a common side reaction, especially when using electron-deficient boronic acids like many fluorinated derivatives.[11][12] The most frequent cause of homocoupling is the presence of oxygen in the reaction mixture, which can alter the catalytic cycle.[5][13] However, other mechanisms, such as a rare protonolysis/second transmetalation event, have also been identified.[11][12]

Q4: Can the position of the fluorine atom on the phenyl ring affect the reactivity and side reactions?

A4: Absolutely. The position of the fluorine substituent significantly influences the electronic properties and, consequently, the reactivity of the boronic acid. An ortho-fluorine can, in some cases, lead to intramolecular hydrogen bonding, which increases the acidity of the boronic acid.[1][2] Generally, the more fluorine substituents present and the more electron-withdrawing their combined effect, the more susceptible the boronic acid will be to side reactions like protodeboronation.[9]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting workflows for specific problems you may encounter in the lab.

Troubleshooting Issue 1: Low Yield of Cross-Coupled Product and Presence of Protodeboronated Byproduct

If you observe a significant amount of the corresponding fluoroarene (the "proto" product) in your reaction mixture, protodeboronation is the likely culprit.

Causality: The presence of water or other protic sources in your reaction, in combination with the inherent instability of the electron-deficient fluorinated phenylboronic acid, facilitates the cleavage of the C-B bond.[6][10] Both acidic and basic conditions can promote this side reaction.[8][9]

Troubleshooting Workflow:

start Low Yield & Protodeboronation Detected step1 Step 1: Rigorously Exclude Water & Protic Sources start->step1 step2 Use Anhydrous Solvents & Reagents step1->step2 step3 Thoroughly Degas Reaction Mixture step1->step3 step4 Consider Boronic Ester Derivatives step2->step4 step3->step4 step5 Optimize Base and Reaction Conditions step4->step5 end_fail Problem Persists: Re-evaluate Substrate Stability step4->end_fail step6 Use Milder, Non-Aqueous Bases (e.g., KF) step5->step6 step7 Lower Reaction Temperature if Possible step5->step7 end_success Improved Yield, Minimized Protodeboronation step6->end_success step7->end_success

Caption: Troubleshooting workflow for protodeboronation.

Detailed Protocols & Explanations:

  • Exclusion of Protic Sources:

    • Protocol: Dry your glassware in an oven at >120 °C for several hours and cool under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents. Ensure your base and other solid reagents are anhydrous.

    • Rationale: Water is a common proton source for protodeboronation, especially under basic conditions where it can react with the boronate species.[6]

  • Degassing:

    • Protocol: Before adding your catalyst, sparge the reaction mixture with an inert gas (argon is preferred due to its density) for 10-15 minutes. Alternatively, use the freeze-pump-thaw method for more rigorous oxygen and moisture removal.

    • Rationale: While primarily aimed at preventing oxygen-mediated side reactions, thorough degassing also helps remove dissolved water.

  • Use of Boronic Esters:

    • Protocol: Consider converting your fluorinated phenylboronic acid to a more stable boronic ester, such as a pinacol ester. These can be prepared beforehand or generated in situ.

    • Rationale: Boronic esters are generally more stable towards protodeboronation than their corresponding boronic acids.[1][14] However, it's important to note that their stability can be nuanced and dependent on the specific ester and reaction conditions.[10][14]

  • Base Optimization:

    • Protocol: If using strong aqueous bases like NaOH or K₂CO₃, consider switching to a milder, non-aqueous base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).

    • Rationale: Strong bases in aqueous media can accelerate the formation of the boronate species, which may be more prone to protodeboronation.[6][9]

Troubleshooting Issue 2: Significant Formation of Homocoupled Byproduct

The presence of a symmetrical biaryl derived from your fluorinated phenylboronic acid indicates that homocoupling is a competing reaction pathway.

Causality: The most common cause is the presence of oxygen, which can lead to oxidative homocoupling.[5][13] For some sterically hindered and electron-deficient systems, a mechanism involving protonolysis followed by a second transmetalation can also lead to homocoupling, even in the absence of oxygen.[11][12]

Troubleshooting Workflow:

start Significant Homocoupling Observed step1 Step 1: Ensure Rigorous Inert Atmosphere start->step1 step2 Use Schlenk Techniques or Glovebox step1->step2 step3 Thoroughly Degas Solvents step1->step3 step4 Step 2: Optimize Catalyst System step2->step4 step3->step4 step5 Use Bulky, Electron-Rich Ligands (e.g., SPhos) step4->step5 step6 Consider a Different Palladium Precatalyst step4->step6 end_fail Homocoupling Persists: Investigate Alternative Mechanisms step4->end_fail end_success Minimized Homocoupling, Higher Cross-Coupling Yield step5->end_success step6->end_success

Caption: Troubleshooting workflow for homocoupling.

Detailed Protocols & Explanations:

  • Maintaining an Inert Atmosphere:

    • Protocol: Assemble your reaction under a positive pressure of an inert gas. Use septa-sealed flasks and degassed solvents. If homocoupling is a persistent issue, performing the entire procedure in a glovebox is recommended.

    • Rationale: Oxygen can participate in the catalytic cycle, leading to the oxidative homocoupling of the boronic acid.[5]

  • Ligand Choice:

    • Protocol: For challenging couplings with electron-deficient boronic acids, switch to bulky, electron-rich phosphine ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[12]

    • Rationale: These ligands can promote the desired reductive elimination to form the cross-coupled product, outcompeting the pathways that lead to homocoupling. In some cases, specific ligands have been shown to suppress homocoupling that occurs through non-oxidative pathways.[12]

Troubleshooting Issue 3: Sluggish or Incomplete Reaction

If your reaction stalls or proceeds very slowly, the issue may lie in the transmetalation step of the catalytic cycle.

Causality: The electron-withdrawing nature of the fluorine atoms on the phenyl ring decreases the nucleophilicity of the organic group on the boron, which can slow down its transfer to the palladium center (transmetalation).[4][5]

Troubleshooting Workflow:

start Sluggish or Incomplete Reaction step1 Step 1: Enhance Transmetalation Rate start->step1 step2 Use a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) step1->step2 step3 Increase Reaction Temperature step1->step3 step4 Step 2: Optimize Catalyst and Ligand step2->step4 step3->step4 step5 Use Bulky, Electron-Rich Ligands (e.g., Buchwald-type) step4->step5 step6 Consider a more active Pd precatalyst step4->step6 end_fail No Improvement: Re-evaluate Substrate Reactivity step4->end_fail end_success Improved Reaction Rate and Conversion step5->end_success step6->end_success

Caption: Troubleshooting for slow transmetalation.

Detailed Protocols & Explanations:

  • Choice of Base:

    • Protocol: Employ stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

    • Rationale: A stronger base more effectively activates the boronic acid by forming the more nucleophilic boronate species, which facilitates a faster transmetalation.[5][15]

  • Reaction Temperature:

    • Protocol: Gradually increase the reaction temperature. You may need to switch to a higher-boiling solvent like toluene or dioxane.

    • Rationale: The transmetalation step has an activation energy barrier that can be overcome with increased thermal energy.[5]

  • Ligand Selection:

    • Protocol: Utilize bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).

    • Rationale: These ligands stabilize the palladium center and promote the elementary steps of the catalytic cycle, including the challenging transmetalation of electron-deficient aryl groups.[5]

Section 3: Summary of Mitigation Strategies

The following table summarizes the key side reactions and the recommended strategies for their mitigation.

Side ReactionPrimary Cause(s)Recommended Mitigation Strategies
Protodeboronation Presence of protic sources (e.g., water); inherent instability of electron-deficient boronic acids.[6][9][10]1. Use anhydrous solvents and reagents.[7] 2. Thoroughly degas the reaction mixture. 3. Use boronic esters (e.g., pinacol esters).[1][14] 4. Employ milder, non-aqueous bases (e.g., KF).
Homocoupling Presence of oxygen; alternative mechanisms for some substrates.[5][11][12][13]1. Maintain a strict inert atmosphere (Ar or N₂).[5] 2. Use bulky, electron-rich phosphine ligands.[12] 3. Ensure solvents are rigorously degassed.
Slow Transmetalation Reduced nucleophilicity of the fluorinated aryl group.[4][5]1. Use stronger bases (e.g., K₃PO₄, Cs₂CO₃).[5] 2. Increase the reaction temperature.[5] 3. Employ bulky, electron-rich ligands (e.g., Buchwald-type).[5]

References

Improving the stability of (2-(Difluoromethyl)phenyl)boronic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-(Difluoromethyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the stability of this valuable reagent in solution. This guide will delve into the common challenges encountered during its use and provide actionable troubleshooting strategies rooted in chemical principles.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability and handling of this compound.

Q1: Why is my this compound degrading in solution?

This compound, like many arylboronic acids, is susceptible to several degradation pathways in solution. The primary routes of decomposition are:

  • Protodeboronation: This is a significant issue for electron-deficient arylboronic acids. The electron-withdrawing nature of the difluoromethyl group makes the carbon-boron bond more susceptible to cleavage, which is then replaced by a carbon-hydrogen bond, leading to the formation of 1-(difluoromethyl)benzene as a byproduct.[1][2] This process is often facilitated by moisture and can be accelerated by heat and certain basic or acidic conditions.[1][3]

  • Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of reactive oxygen species, leading to the formation of phenolic byproducts.[4][5] This can be a concern in reactions that are not performed under an inert atmosphere.

  • Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic trimers called boroxines.[6][7][8][9] This is a reversible equilibrium, but the formation of boroxines can complicate stoichiometry and affect reactivity in subsequent reactions.[7]

Q2: What are the visual or analytical signs of degradation?

Visually, degradation may not always be apparent. However, you might observe a change in the solubility of the compound or the appearance of a precipitate. The most reliable methods for detecting degradation are analytical:

  • NMR Spectroscopy: In ¹H NMR, the appearance of signals corresponding to 1-(difluoromethyl)benzene indicates protodeboronation. ¹¹B NMR can also be used to observe changes in the chemical environment of the boron atom, which can signal degradation or the formation of different boron species.[10]

  • HPLC/UPLC-MS: A stability-indicating HPLC or UPLC-MS method is highly effective for quantifying the parent boronic acid and detecting the formation of degradation products.[10][11][12] You would typically see a decrease in the peak area of the starting material and the emergence of new peaks corresponding to byproducts.

Q3: How should I store this compound to maximize its shelf-life?

Proper storage is critical to prevent degradation. For long-term stability, this compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8 °C).[2] It is crucial to minimize its exposure to moisture and air.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments with this compound.

Problem 1: Low yields in Suzuki-Miyaura coupling reactions and formation of 1-(difluoromethyl)benzene.

This is a classic symptom of protodeboronation competing with the desired cross-coupling reaction.[2] The electron-deficient nature of this compound makes it particularly prone to this side reaction.

Root Cause Analysis

The catalytic cycle of the Suzuki-Miyaura reaction involves a transmetalation step where the boronic acid transfers its organic group to the palladium catalyst. If the rate of protodeboronation is comparable to or faster than the rate of transmetalation, a significant portion of the boronic acid will be consumed, leading to low yields of the desired product and the formation of the protodeboronated byproduct.

Solutions

The most effective strategy to mitigate protodeboronation is to use a more stable, protected form of the boronic acid, such as a boronate ester.[2][13] These esters provide a slow release of the active boronic acid in the reaction mixture, keeping its concentration low and minimizing the rate of protodeboronation.[14][15]

  • Pinacol Esters: These are a popular choice due to their stability and ease of preparation.[13] However, their deprotection to the boronic acid can sometimes be challenging.[16]

  • N-methyliminodiacetic acid (MIDA) Esters: MIDA boronates are exceptionally stable, often existing as benchtop-stable solids.[14][15][17] They are designed for slow release of the boronic acid under specific basic conditions, making them ideal for challenging coupling reactions.[14][15]

Experimental Protocol: Preparation of this compound MIDA ester
  • To a solution of this compound (1.0 eq) in a suitable solvent such as DMSO or DMF, add N-methyliminodiacetic acid (1.1 eq).

  • Heat the mixture at 80-100 °C for 1-2 hours.

  • Allow the reaction to cool to room temperature.

  • The MIDA ester often precipitates from the reaction mixture and can be isolated by filtration.

  • Wash the solid with a non-polar solvent (e.g., diethyl ether or hexanes) and dry under vacuum.

If using the free boronic acid is necessary, optimizing the reaction conditions can help to favor the cross-coupling pathway over protodeboronation.

ParameterRecommendationRationale
Catalyst System Use a highly active palladium catalyst and ligand combination (e.g., Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like SPhos or XPhos).A more active catalyst will accelerate the rate of the catalytic cycle, allowing the desired cross-coupling to outcompete the slower protodeboronation reaction.[2]
Base Use a weaker base if possible, or a base known to promote slow release from a protected form. For MIDA esters, K₃PO₄ is often effective.[14]Strong bases can accelerate protodeboronation.[3]
Temperature Lower the reaction temperature if the reaction kinetics allow.Protodeboronation is often more sensitive to temperature than the cross-coupling reaction. Reducing the temperature can decrease the rate of this side reaction.[2]
Solvent Ensure anhydrous conditions.Water can facilitate protodeboronation.[2]
Problem 2: Inconsistent results and poor reproducibility.

Inconsistent results are often a consequence of the gradual degradation of the boronic acid stock, either in solid form or as a stock solution.

Root Cause Analysis

As discussed, this compound can degrade over time, especially when exposed to air and moisture.[18] If a stock of the reagent has partially degraded, the actual concentration of the active boronic acid will be lower than expected, leading to variability in reaction outcomes. The formation of boroxines from the solid material can also lead to inaccuracies in weighing the reagent.[7]

Solutions

It is good practice to check the purity of your boronic acid before use, especially if it has been stored for an extended period.

  • Analytical Check: Run a quick ¹H NMR or HPLC analysis on a small sample of the boronic acid to confirm its integrity and check for the presence of degradation products.

  • Melting Point: A broad or depressed melting point compared to the literature value can indicate the presence of impurities.[2]

Avoid preparing large stock solutions of this compound that will be stored for long periods. It is best to prepare solutions fresh for each experiment. If a stock solution must be prepared, use an anhydrous solvent and store it under an inert atmosphere in a refrigerator.

Visualizing Stability Concepts

Degradation Pathways of this compound

A This compound B Protodeboronation (+ H₂O) A->B C Oxidation (+ [O]) A->C D Dehydration (- H₂O) A->D E 1-(Difluoromethyl)benzene B->E F Phenolic Byproducts C->F G Boroxine (Trimer) D->G

Caption: Major degradation pathways for this compound.

Stabilization Strategy Workflow

cluster_0 Problem: Instability cluster_1 Solution: Protection cluster_2 Application A Unstable Boronic Acid B Protection Reaction (+ MIDA, Pinacol, etc.) A->B C Stable Boronate Ester B->C D Cross-Coupling Reaction C->D E Slow Release of Boronic Acid D->E F High Yield of Desired Product D->F E->D

References

Effect of base and solvent choice on (2-(Difluoromethyl)phenyl)boronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (2-(Difluoromethyl)phenyl)boronic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive field experience to help you navigate the complexities of working with this versatile but sometimes challenging reagent.

The electron-withdrawing nature of the difluoromethyl group significantly influences the reactivity of the boronic acid, presenting unique challenges and opportunities in cross-coupling reactions.[1][2] This guide will focus on the critical role of base and solvent selection in controlling reaction outcomes, particularly in the context of the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What are the most common causes?

A1: Low yields in Suzuki-Miyaura couplings involving this electron-deficient boronic acid often stem from a few key issues:

  • Inefficient Transmetalation: The electron-withdrawing difluoromethyl group can decrease the nucleophilicity of the aryl group, potentially slowing down the crucial transmetalation step in the catalytic cycle.[3][4][5] The choice of base is critical to overcome this.

  • Protodeboronation: This is a significant decomposition pathway for many arylboronic acids, especially electron-deficient ones, where the boronic acid group is replaced by a hydrogen atom.[6][7] This side reaction is often promoted by the reaction conditions, particularly the base and solvent.

  • Catalyst Inactivation: The palladium catalyst can be sensitive to reaction conditions. Improper handling, the presence of oxygen, or incompatible solvents and bases can lead to catalyst decomposition.[8]

Q2: How does the choice of base affect the reaction?

A2: The base plays multiple, sometimes conflicting, roles in the Suzuki-Miyaura reaction.[9] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in transmetalation.[9][10][11]

For an electron-deficient boronic acid like this compound, a sufficiently strong base is often required to facilitate the formation of the boronate. However, excessively strong bases or high concentrations can accelerate the undesired protodeboronation side reaction.[7]

Commonly used bases include:

  • Carbonates: K₂CO₃, Cs₂CO₃

  • Phosphates: K₃PO₄

  • Hydroxides: NaOH, KOH

  • Fluorides: KF, CsF

The optimal base is highly dependent on the specific substrates and solvent system.

Q3: What is the role of the solvent in these reactions?

A3: The solvent influences several aspects of the reaction, including the solubility of reagents, the activity of the catalyst, and the rate of various steps in the catalytic cycle.[12][13][14]

  • Polar Aprotic Solvents: Solvents like dioxane, THF, and DMF are commonly used. They are generally good at dissolving the various components of the reaction mixture.

  • Protic Solvents: Water is often used as a co-solvent. It can help to dissolve inorganic bases and facilitate the formation of the active boronate species. However, water can also promote protodeboronation.[6][7]

  • Solvent Polarity: The polarity of the solvent can influence the selectivity of the reaction in some cases, although it's not always a straightforward correlation.[12][13]

A combination of a polar aprotic solvent with a small amount of water is a common starting point for optimization.

Q4: Can I use a boronic ester instead of the boronic acid?

A4: Yes, using a boronic ester, such as a pinacol ester, can be an effective strategy.[15] Boronic esters are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[15] They are often used when the boronic acid itself is unstable under the reaction conditions.[16][17] The ester is typically cleaved in situ under the basic reaction conditions to generate the active boronate species.

Troubleshooting Guides

Problem 1: Low Yield and Significant Protodeboronation

If you are observing a low yield of your desired product along with a significant amount of difluoromethylbenzene (the protodeboronated byproduct), consider the following troubleshooting steps.

Workflow for Troubleshooting Protodeboronation

G cluster_0 Diagnosis & Strategy cluster_1 Experimental Actions start Low Yield & High Protodeboronation check_base Evaluate Base Strength start->check_base check_water Assess Water Content start->check_water check_temp Review Reaction Temperature start->check_temp strategy Implement Strategy screen_bases Screen Weaker Bases (e.g., K₃PO₄, K₂CO₃) reduce_water Use Anhydrous Solvent or Minimize Water Content lower_temp Decrease Reaction Temperature strategy->screen_bases If strong base was used strategy->reduce_water If aqueous solvent strategy->lower_temp If reaction at high T use_ester Switch to Boronic Ester (e.g., Pinacol Ester) strategy->use_ester If protodeboronation persists

Caption: Troubleshooting workflow for low yield due to protodeboronation.

Step-by-Step Protocol: Screening Bases
  • Setup: Prepare multiple reaction vials under an inert atmosphere (e.g., argon or nitrogen).[8]

  • Reagents: To each vial, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Base Addition: To separate vials, add different bases (2.0-3.0 equiv), such as K₃PO₄, K₂CO₃, and Cs₂CO₃.

  • Solvent: Add a degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1).

  • Reaction: Stir the reactions at a set temperature (e.g., 80-100 °C) and monitor by a suitable analytical method (TLC, LC-MS, or GC-MS).

  • Analysis: Compare the product-to-protodeboronation ratio for each base to identify the optimal conditions.

Problem 2: Reaction Stalls or Fails to Initiate

If the reaction does not proceed or stalls after partial conversion, the issue may lie with the catalyst activation or the transmetalation step.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] A failure in any of these steps will halt the reaction.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L_n-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronate R²-B(OR)₃⁻ boronate->transmetalation base Base boronic_acid R²-B(OH)₂ base->boronic_acid Activation boronic_acid->boronate

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Troubleshooting Catalyst and Transmetalation Issues
IssuePotential CauseRecommended Action
No Reaction Inactive catalystUse a pre-catalyst or ensure anaerobic conditions to prevent catalyst oxidation.[8]
Poor choice of ligandScreen different phosphine ligands (e.g., SPhos, XPhos) which are often effective for challenging couplings.[16][17]
Stalled Reaction Insufficiently active boronateSwitch to a stronger base (e.g., Cs₂CO₃, K₃PO₄) or a more polar solvent system to promote boronate formation.
Ligand dissociationIncrease ligand-to-palladium ratio.
Product inhibitionDilute the reaction mixture.
Step-by-Step Protocol: Solvent and Ligand Screening
  • Setup: In a glovebox or under an inert atmosphere, prepare an array of reaction vials.

  • Reagents: Add the aryl halide (1.0 equiv) and this compound (1.5 equiv) to each vial.

  • Variables:

    • Solvent Screen: Use the best base from previous experiments and test different degassed solvents (e.g., Dioxane, Toluene, DMF, 2-MeTHF) with a consistent water percentage.

    • Ligand Screen: Use the optimal base/solvent system and test different phosphine ligands with your palladium source (e.g., Pd₂(dba)₃).

  • Catalyst/Base Addition: Add the palladium precursor, the respective ligand, and the chosen base.

  • Reaction & Analysis: Run the reactions at an elevated temperature and monitor for product formation.

By systematically evaluating the impact of base and solvent, you can optimize the reaction conditions to favor the desired cross-coupling pathway and minimize side reactions, ultimately leading to higher yields and a more robust process.

References

Minimizing homocoupling of (2-(Difluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Minimizing Homocoupling of (2-(Difluoromethyl)phenyl)boronic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of this compound. The unique electronic and steric properties of this substrate—stemming from the ortho-difluoromethyl group—present specific challenges, most notably a propensity for homocoupling, which can significantly reduce the yield of your desired cross-coupled product and complicate purification.

This document provides in-depth troubleshooting strategies and answers to frequently asked questions, grounding our recommendations in established mechanistic principles to empower you to optimize your reaction conditions effectively.

Troubleshooting Guide: Minimizing Boronic Acid Homocoupling

Homocoupling results in the formation of a symmetrical biaryl (in this case, 2,2'-bis(difluoromethyl)-1,1'-biphenyl) from two molecules of your boronic acid starting material. This guide will help you diagnose and resolve issues related to excessive homocoupling.

Question 1: I'm observing a significant amount of the homocoupled biaryl byproduct in my reaction. What are the primary causes?

Answer:

The formation of a homocoupled byproduct from this compound in a Suzuki-Miyaura reaction is primarily driven by two distinct mechanistic pathways. Identifying the likely cause is the first step in effective troubleshooting.

  • Oxygen-Mediated Oxidative Homocoupling: This is the most common cause. The presence of dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) complex can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[1][2] The catalytic cycle for this undesirable pathway involves the formation of a palladium peroxo complex, which is a key intermediate.[3][4][5][6][7][8] Reactions that are not rigorously degassed are highly susceptible to this side reaction.[3][4][9]

  • Palladium(II)-Mediated Homocoupling (Pre-catalyst Activation): If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, the reduction to the active Pd(0) species can occur via a pathway that consumes your boronic acid.[2][10] In this scenario, two molecules of the boronic acid react with the Pd(II) precatalyst to yield the homocoupled biaryl and the catalytically active Pd(0). This is particularly problematic at the beginning of the reaction before the main cross-coupling cycle is established.

  • Protonolysis-Mediated Homocoupling: A less common but relevant pathway, especially for electron-deficient arylboronic acids like yours, involves protonolysis of an Ar-Pd(II)-X intermediate followed by a second transmetalation.[11][12] This can be exacerbated by the presence of water or other protic sources under certain conditions. The electron-withdrawing nature of the CHF₂ group makes the boronic acid more susceptible to such pathways.[11][12]

The workflow below illustrates the decision-making process for diagnosing the root cause of homocoupling.

G start High Homocoupling Observed q1 Was the reaction rigorously degassed? start->q1 cause1 Primary Cause: Oxygen-Mediated Pathway q1->cause1 No q2 Are you using a Pd(II) precatalyst (e.g., Pd(OAc)₂)? q1->q2 Yes cause2 Likely Cause: Precatalyst Activation Pathway q2->cause2 Yes cause3 Possible Cause: Protonolysis/Second Transmetalation Pathway q2->cause3 No

Caption: Diagnostic workflow for identifying the cause of homocoupling.

Question 2: How can I effectively prevent oxygen-mediated homocoupling?

Answer:

Since dissolved oxygen is a primary culprit, its rigorous exclusion is the most critical first step.[9][13] Standard inert gas purging may be insufficient.

Recommended Protocol: Rigorous Degassing
  • Combine Reagents: In your reaction flask, combine the this compound, your coupling partner (aryl halide/triflate), the base, and any solid additives. Do not add the palladium catalyst, ligand, or solvent yet.

  • Seal the Vessel: Securely seal the flask with a rubber septum.

  • Vacuum-Inert Gas Cycling: Connect the flask to a Schlenk line. Evacuate the flask under high vacuum until all bubbling ceases, then backfill with high-purity argon or nitrogen. Repeat this cycle at least 3-5 times to ensure the removal of atmospheric oxygen from the solid reagents.

  • Solvent Degassing: The solvent is a major source of dissolved oxygen. Degas your solvent separately using one of the following methods:

    • Freeze-Pump-Thaw: For thermally stable solvents (e.g., toluene, dioxane), freeze the solvent with liquid nitrogen, apply a high vacuum, and then thaw. Repeat this cycle 3 times. This is the most effective method.

    • Subsurface Sparge: Bubble a fine stream of argon or nitrogen through the solvent for at least 30-60 minutes.[13][14] This is a highly effective and practical method for larger volumes.

  • Final Assembly: Under a positive pressure of inert gas, transfer the degassed solvent to the reaction flask containing the solid reagents. Finally, add the palladium catalyst and ligand (or the pre-catalyst complex) via a syringe or in a glovebox.

  • Maintain Inert Atmosphere: Throughout the reaction, maintain a positive pressure of inert gas using a balloon or a bubbler system.

Question 3: My homocoupling issue persists even with careful degassing. How can I optimize my catalyst system and reaction conditions?

Answer:

If degassing alone is not sufficient, the next step is to optimize the core components of your reaction. The steric hindrance and electron-deficient nature of this compound demand a carefully selected catalyst system to favor the desired cross-coupling pathway over competing side reactions.

Catalyst and Ligand Selection

The goal is to select a system that promotes rapid reductive elimination from the Ar-Pd-Ar' intermediate, which is the product-forming step of the main Suzuki cycle.

  • Switch to a Pd(0) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, switch to a Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄.[2] This eliminates the initial homocoupling pathway that occurs during the reduction of Pd(II) to Pd(0).

  • Employ Bulky, Electron-Rich Ligands: This is one of the most effective strategies.[1] Bulky ligands accelerate the rate-limiting reductive elimination step, outcompeting the side reactions that lead to homocoupling.[2] The steric bulk also disfavors the formation of palladium-boronic acid intermediates that can lead to homocoupling.[1]

    • Highly Recommended: Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are field-proven for challenging substrates.[11][15]

    • Alternative: N-heterocyclic carbenes (NHCs) can also be highly effective.[1]

Base and Solvent Optimization

The choice of base and solvent system is critical for activating the boronic acid for transmetalation without promoting side reactions.[16][17][18][19][20]

  • Base: A moderately strong base is often required, but an excessively strong or concentrated base can sometimes promote decomposition or homocoupling.

    • Good Starting Point: K₃PO₄ or Cs₂CO₃ are often excellent choices for challenging couplings.

    • Weaker Bases: K₂CO₃ or Na₂CO₃ can also be effective, particularly in polar solvent systems.

  • Solvent: Aprotic solvents are generally preferred.

    • Common Choices: Dioxane, Toluene, or THF are standard.[2] Often, a small amount of water is added to help solubilize the inorganic base, but excess water can sometimes promote protonolysis and homocoupling.[2] Experiment with anhydrous conditions or carefully controlled amounts of water (e.g., 10:1 organic:water).

Temperature and Concentration Control
  • Temperature: Run the reaction at the lowest temperature that provides a reasonable rate.[1] Higher temperatures can accelerate side reactions, including homocoupling.

  • Slow Addition: Keeping the instantaneous concentration of the boronic acid low can disfavor the bimolecular homocoupling reaction.[2]

Recommended Protocol: Slow Addition of Boronic Acid
  • Initial Setup: Set up the reaction as described in the rigorous degassing protocol, but add only the aryl halide, base, catalyst, and ligand to the reaction flask.

  • Prepare Boronic Acid Solution: In a separate, degassed flask, dissolve the this compound in a portion of the degassed solvent.

  • Syringe Pump Addition: Once the main reaction mixture is at the target temperature, add the boronic acid solution dropwise over several hours using a syringe pump.

  • Monitor: Follow the reaction progress by TLC or GC-MS to ensure the consumption of the starting material.

Summary of Recommended Conditions

The table below provides starting points for optimizing your reaction.

ParameterRecommendation for (2-(CHF₂)Ph)B(OH)₂Rationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Pd(0) source avoids reductive homocoupling. Pd(OAc)₂ is often effective with strong ligands.
Ligand SPhos, XPhos, or RuPhos (1.5-2 mol eq. to Pd)Bulky, electron-rich ligands accelerate reductive elimination, suppressing side reactions.[1][11]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Effective for activating sterically hindered and electron-deficient boronic acids.
Solvent Dioxane, Toluene, or 2-MeTHF (+/- H₂O)Aprotic solvents are generally robust. Water content should be optimized.[17][18]
Temperature 80 - 110 °C (start lower and increase if needed)Lower temperatures minimize side reactions.[1]
Degassing Mandatory: Freeze-Pump-Thaw or SpargeRigorous oxygen exclusion is critical to prevent the primary oxidative homocoupling pathway.[9][13]

Visualizing the Competing Pathways

To effectively troubleshoot, it is crucial to understand the desired catalytic cycle versus the parasitic homocoupling cycle.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Parasitic Homocoupling Cycle (Oxygen-Mediated) Pd0 Pd(0)L₂ OA Oxidative Addition (Ar'-X) Pd0->OA Pd0_hc Pd(0)L₂ ArPdX Ar'-Pd(II)-X OA->ArPdX Trans Transmetalation (ArB(OH)₂ + Base) ArPdX->Trans ArPdAr Ar'-Pd(II)-Ar Trans->ArPdAr RE Reductive Elimination ArPdAr->RE RE->Pd0 Product Product (Ar-Ar') RE->Product O2_rxn Reaction with O₂ Pd0_hc->O2_rxn Peroxo (η²-O₂)PdL₂ O2_rxn->Peroxo HC_Trans1 Reaction with ArB(OH)₂ Peroxo->HC_Trans1 ArPdOOH Ar-Pd(II)-OOH HC_Trans1->ArPdOOH HC_Trans2 Reaction with ArB(OH)₂ ArPdOOH->HC_Trans2 ArPdAr_hc Ar-Pd(II)-Ar HC_Trans2->ArPdAr_hc HC_RE Reductive Elimination ArPdAr_hc->HC_RE HC_RE->Pd0_hc Byproduct Byproduct (Ar-Ar) HC_RE->Byproduct

Caption: Competing Suzuki-Miyaura and Oxygen-Mediated Homocoupling cycles.

Frequently Asked Questions (FAQs)

Q1: Is this compound particularly prone to homocoupling?

A: Yes, for two main reasons. First, the electron-withdrawing nature of the difluoromethyl group can make the boronic acid more susceptible to certain side reactions, including some homocoupling pathways and protodeboronation.[11][12] Second, the ortho position of the substituent introduces steric hindrance, which can slow down the desired transmetalation and reductive elimination steps in the Suzuki cycle, allowing more time for competing side reactions to occur if conditions are not optimal.[21]

Q2: Besides homocoupling, what other side reactions should I be aware of with this substrate?

A: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is another common side reaction, especially for electron-deficient boronic acids.[22] This is often promoted by excessive water, high temperatures, or a non-optimal choice of base. The strategies used to minimize homocoupling—such as using bulky ligands to accelerate the cross-coupling cycle and carefully controlling temperature—are also effective at minimizing protodeboronation.

Q3: How should I store this compound to ensure its integrity?

A: Like many boronic acids, it should be stored in a cool, dry place, preferably under an inert atmosphere (argon or nitrogen) to protect it from moisture and oxygen. Boronic acids can be susceptible to dehydration, which can lead to the formation of boroxines (cyclic anhydrides). While boroxines are often still competent in Suzuki couplings, their presence can affect the stoichiometry of your reaction. Storing the compound in a desiccator or a glovebox is recommended for long-term stability.

Q4: Can I use a boronic ester (e.g., a pinacol ester) instead of the boronic acid to avoid homocoupling?

A: Using a boronic ester derivative, such as the neopentyl glycol or pinacol ester, can be an excellent strategy. Boronic esters are generally more stable than boronic acids and less prone to decomposition and certain side reactions.[23][24] They are less reactive, which can be beneficial in suppressing unwanted pathways.[23] However, their lower reactivity often necessitates more forcing conditions (stronger base, higher temperature, or a more active catalyst system) to achieve efficient cross-coupling.[24] If you continue to face issues with the boronic acid, switching to its pinacol ester is a logical next step.

References

Technical Support Center: Navigating Catalyst Deactivation in Reactions with Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for catalyst deactivation issues encountered when working with fluorinated boronic acids in cross-coupling reactions. The unique electronic properties of these reagents, while valuable, introduce specific challenges that can hinder catalytic efficiency. This resource is designed to help you diagnose and resolve these common problems.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with a fluoroaryl boronic acid has stalled or is giving very low yield. What are the most likely causes?

A1: Low yields in these specific couplings often stem from a few primary issues. A systematic check is the best approach:

  • Protodeboronation: Fluorinated arylboronic acids, particularly those with ortho-fluorine substituents, are highly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] This is often exacerbated by basic aqueous conditions and elevated temperatures.[3]

  • Catalyst Poisoning by Fluoride: Fluoride ions, either from the boronic acid itself or from decomposition, can act as potent poisons for palladium catalysts.[4] They can bind irreversibly to the palladium center, blocking the active sites required for the catalytic cycle.[5][6]

  • Reagent and Catalyst Integrity: Standard issues like the degradation of the palladium catalyst (especially Pd(II) precatalysts) or oxidation of phosphine ligands are always a possibility and should be ruled out.[7] Ensure all reagents are fresh and were stored under an inert atmosphere.[7]

  • Inefficient Transmetalation: The electron-withdrawing nature of fluorine atoms can slow down the transmetalation step, where the aryl group is transferred from boron to palladium.[3]

Q2: What is protodeboronation, and why are fluorinated boronic acids so prone to it?

A2: Protodeboronation is an undesired side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1] This effectively consumes your starting material without forming the desired product. Fluorinated arylboronic acids are particularly susceptible because the strongly electron-withdrawing fluorine atoms increase the acidity of the boronic acid, making the carbon-boron bond more polarized and prone to cleavage, especially under basic conditions.[2][8]

Q3: I suspect fluoride-induced catalyst poisoning. How can I confirm this and what can be done to prevent it?

A3: A simple diagnostic experiment is to add a fresh portion of catalyst to a stalled reaction. If the reaction restarts, catalyst deactivation is a likely culprit.[4] To mitigate fluoride poisoning:

  • Use of Halide Scavengers: Adding a silver salt, such as silver carbonate (Ag₂CO₃) or silver triflate (AgOTf), can precipitate fluoride ions, removing them from the reaction medium and preventing them from coordinating to the palladium catalyst.[4]

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can sterically shield the palladium center, reducing its susceptibility to coordination by fluoride ions.[3]

  • Controlled Reagent Addition: Slow addition of the fluorinated boronic acid can help maintain a low concentration of free fluoride in the reaction mixture.

Q4: Should I use a fluorinated boronic acid or its corresponding pinacol ester?

A4: For substrates prone to protodeboronation, using the pinacol ester derivative is highly recommended.[8] Boronic esters are generally more stable than the corresponding boronic acids.[8] They can undergo slow hydrolysis in situ to release the active boronic acid, a strategy known as "slow-release".[1] This keeps the concentration of the unstable free boronic acid low, minimizing the rate of protodeboronation.[8][9] MIDA (N-methyliminodiacetic acid) boronates offer even greater stability and provide a very slow, controlled release of the boronic acid, which is highly effective at minimizing side reactions.[1][8]

Troubleshooting Guides

Scenario 1: Low Yield and Significant Protodeboronation Byproduct Detected

You are running a Suzuki-Miyaura coupling with 2,6-difluorophenylboronic acid and observe a low yield of your desired biaryl product, with a significant amount of 1,3-difluorobenzene (the protodeboronated byproduct) detected by GC-MS or NMR.

Underlying Issues & Causality

The ortho-fluorine atoms strongly activate the boronic acid towards protodeboronation. The combination of base, water (even trace amounts), and heat creates a perfect storm for this side reaction to dominate over the desired cross-coupling pathway.

Troubleshooting Workflow

Caption: Troubleshooting workflow for minimizing protodeboronation.

Step-by-Step Protocol: Switching to a MIDA Boronate

For challenging substrates, converting the boronic acid to a MIDA ester is a robust solution.[8]

  • Esterification: In a round-bottom flask, dissolve the fluorinated boronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO.

  • Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Isolation: Once the reaction is complete, cool the mixture and isolate the crystalline MIDA boronate product.

  • Coupling Reaction: Use the isolated MIDA boronate directly in your Suzuki-Miyaura coupling reaction under your previously attempted conditions. The slow release of the boronic acid should significantly suppress protodeboronation.[8]

Scenario 2: Reaction Stalls Prematurely, No Obvious Side Products

Your reaction begins to form the product, as monitored by TLC or LC-MS, but then stops completely, leaving significant amounts of starting material. No major byproducts like homocoupled or protodeboronated species are observed.

Underlying Issues & Causality

This is a classic symptom of catalyst deactivation or poisoning. In the context of fluorinated reagents, fluoride ions are a primary suspect.[4] The fluoride can be generated from the decomposition of the boronic acid or potentially through other pathways involving the fluorinated aromatic ring. This free fluoride then coordinates strongly to the palladium center, rendering it catalytically inactive.[5][6]

Troubleshooting Workflow

Caption: Troubleshooting workflow for suspected catalyst poisoning.

Step-by-Step Protocol: Implementing a Halide Scavenger
  • Reaction Setup: Assemble your reaction as usual under an inert atmosphere, combining the aryl halide, base, and solvent.

  • Scavenger Addition: Before adding the palladium catalyst and boronic acid, add a stoichiometric equivalent (relative to the boronic acid) of a silver salt like Ag₂CO₃.

  • Reagent Addition: Add the fluorinated boronic acid, ligand, and finally the palladium precatalyst.

  • Execution: Heat the reaction to the desired temperature and monitor its progress. The silver salt will precipitate any free fluoride as insoluble AgF, preventing it from reaching the catalyst.

Data Summary: Impact of Reaction Parameters

The following table summarizes the general effects of key parameters on Suzuki-Miyaura couplings involving fluorinated boronic acids, providing a quick reference for optimization.

ParameterGeneral Effect on YieldRationale
Boron Reagent MIDA Ester > Pinacol Ester > Boronic AcidIncreased stability towards protodeboronation with esters due to slow release of the active boronic acid.[1][8]
Base K₃PO₄, Cs₂CO₃ > Na₂CO₃ > NaOH, KOHMilder bases are less likely to promote protodeboronation.[3]
Solvent Anhydrous (e.g., Toluene, Dioxane) > AqueousWater is a proton source for protodeboronation.[1][7]
Temperature Lower Temp (60-80 °C) > Higher Temp (100+ °C)Higher temperatures accelerate both desired coupling and undesired protodeboronation.[8]
Ligand Bulky, Electron-Rich (e.g., XPhos) > Less Bulky (e.g., PPh₃)Accelerates the desired catalytic cycle and protects the metal center from poisoning.[3]

References

Validation & Comparative

The Nuances of Fluorination: A Comparative Guide to the Reactivity of (2-(Difluoromethyl)phenyl)boronic Acid and its Trifluoromethyl Analog

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Electronic and Steric Effects in Cross-Coupling Reactions.

In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the judicious selection of building blocks is paramount. Fluorinated organic molecules are of particular interest in medicinal chemistry and materials science due to their unique physicochemical properties. This guide provides a detailed comparative analysis of the reactivity of two closely related yet distinct organoboron reagents: (2-(difluoromethyl)phenyl)boronic acid and (2-(trifluoromethyl)phenyl)boronic acid. By delving into the fundamental electronic and steric differences between the difluoromethyl (CHF₂) and trifluoromethyl (CF₃) groups, we aim to provide a predictive framework for their behavior in Suzuki-Miyaura cross-coupling and other related transformations.

At a Glance: Key Differences and Predicted Reactivity

While direct, side-by-side comparative experimental data for these two specific boronic acids is not extensively published, a robust understanding of their relative reactivity can be extrapolated from fundamental principles of physical organic chemistry and data from analogous systems.

PropertyThis compound(2-(Trifluoromethyl)phenyl)boronic acid
Electronic Effect Moderately electron-withdrawingStrongly electron-withdrawing[1]
Steric Hindrance SignificantMore pronounced
Lewis Acidity (pKa) Predicted to be a stronger acid than the trifluoromethyl analogWeaker acid due to steric hindrance (ortho effect)[2][3]
Predicted Reactivity in Suzuki-Miyaura Coupling Potentially higher yields due to a favorable balance of electronic activation and manageable steric hindrance.Potentially lower yields, particularly with sterically demanding coupling partners, due to significant steric hindrance.
Hydrolytic Stability Susceptible to protodeboronation, a common degradation pathway for boronic acids.[4]Also susceptible to protodeboronation; stability is influenced by reaction and storage conditions.[4][5][6]

The Decisive Factors: Electronic and Steric Effects

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by two key factors: the electronic nature of the substituents on the aromatic ring and the steric environment around the boronic acid moiety.

Electronic Effects: A Tale of Two Fluorinated Groups

The trifluoromethyl (-CF₃) group is one of the most potent electron-withdrawing groups in organic chemistry due to the high electronegativity of the three fluorine atoms.[1] This strong inductive effect (-I) significantly reduces the electron density of the aromatic ring, making the boronic acid a stronger Lewis acid. A higher Lewis acidity facilitates the formation of the catalytically active boronate species upon reaction with a base, which is a crucial step in the transmetalation phase of the Suzuki-Miyaura reaction.

The difluoromethyl (-CHF₂) group, while also electron-withdrawing, is generally considered to be less so than the -CF₃ group. Computational studies have shown that while the •CF₃ radical is electrophilic, the •CF₂H radical exhibits nucleophilic character, similar to alkyl radicals.[7] This suggests a more nuanced electronic profile for the -CHF₂ group. The presence of a hydrogen atom allows for the possibility of C-H hyperconjugation, which can slightly donate electron density, partially offsetting the inductive withdrawal of the two fluorine atoms.

dot graph TD { subgraph "Electronic Effects on the Phenyl Ring" A["this compound"] -- "Moderately Electron-Withdrawing" --> B{Aromatic Ring}; C["(2-(Trifluoromethyl)phenyl)boronic acid"] -- "Strongly Electron-Withdrawing" --> B; end }

Caption: Comparative electronic effects of -CHF₂ and -CF₃ groups.

Steric Hindrance: The Ortho Effect in Play

When a substituent is located at the ortho position to the boronic acid group, it can sterically hinder the approach of the palladium catalyst during the transmetalation step. This "ortho effect" can significantly impact the reaction rate and overall yield.

The trifluoromethyl group is bulkier than the difluoromethyl group. This increased steric bulk in (2-(trifluoromethyl)phenyl)boronic acid is expected to create a more crowded environment around the reactive center. This steric hindrance can force the boronic acid group to twist out of the plane of the benzene ring, which can inhibit the resonance of the carboxyl group with the phenyl ring, leading to increased acidity of the carboxyl group.[8] However, in the context of the Suzuki-Miyaura coupling, this steric impediment can hinder the formation of the necessary palladium-boronate complex, thereby slowing down the reaction.

dot graph TD { subgraph "Steric Hindrance at the Ortho Position" A["-CHF₂ Group"] -- "Less Steric Bulk" --> B{Approach of Palladium Catalyst}; C["-CF₃ Group"] -- "Greater Steric Bulk" --> B; B -- "Facilitated Transmetalation" --> D["this compound"]; B -- "Hindered Transmetalation" --> E["(2-(Trifluoromethyl)phenyl)boronic acid"]; end }

Caption: Impact of steric hindrance on the transmetalation step.

Acidity (pKa): A Counterintuitive Consequence of the Ortho Effect

One might assume that the more strongly electron-withdrawing -CF₃ group would lead to a more acidic boronic acid. However, for ortho-substituted isomers, steric effects can override electronic effects. Research on the pKa values of trifluoromethylphenylboronic acids has shown that the ortho isomer is less acidic than its meta and para counterparts.[2][3] This is attributed to the steric hindrance from the bulky -CF₃ group, which destabilizes the tetrahedral boronate anion that is formed upon deprotonation.

Comparative Reactivity in Suzuki-Miyaura Coupling: A Predictive Outlook

Based on the interplay of electronic and steric effects, we can predict the relative reactivity of these two boronic acids in a typical Suzuki-Miyaura cross-coupling reaction.

This compound is anticipated to exhibit a favorable balance of properties. Its moderately electron-withdrawing nature should be sufficient to activate the boronic acid for transmetalation, while its less demanding steric profile should allow for efficient catalyst coordination. This combination is likely to result in good to excellent yields, particularly with a range of aryl halide coupling partners.

(2-(Trifluoromethyl)phenyl)boronic acid , on the other hand, presents a more complex scenario. The strong electron-withdrawing character of the -CF₃ group is electronically favorable for the reaction. However, the significant steric hindrance at the ortho position is a major competing factor that can impede the reaction. Therefore, its performance is expected to be highly dependent on the steric nature of the coupling partner and the specific reaction conditions. With smaller, less hindered aryl halides, it may perform well, but with bulkier substrates, lower yields and slower reaction rates are anticipated.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Cross-Coupling

The following is a general experimental protocol that can be adapted for the use of both this compound and its trifluoromethyl analog. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve the best results for specific substrates.[6]

Materials:

  • Aryl halide (1.0 mmol)

  • This compound or (2-(Trifluoromethyl)phenyl)boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the boronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Caption: Generalized Suzuki-Miyaura catalytic cycle with the initial activation of the boronic acid.

Conclusion and Outlook

In the comparative analysis of this compound and its trifluoromethyl analog, a nuanced picture of reactivity emerges. While the strongly electron-withdrawing nature of the -CF₃ group is an asset, the accompanying steric hindrance at the ortho position presents a significant challenge. The -CHF₂ group, with its more moderate electronic pull and smaller steric footprint, is predicted to offer a more favorable balance for achieving high efficiency in Suzuki-Miyaura cross-coupling reactions.

For researchers and drug development professionals, this understanding is crucial for strategic synthetic planning. When aiming to introduce a 2-(difluoromethyl)phenyl moiety, the corresponding boronic acid is likely to be a more versatile and reliable reagent. Conversely, when the incorporation of a 2-(trifluoromethyl)phenyl group is essential, careful optimization of reaction conditions and the selection of less sterically hindered coupling partners will be critical for success. Future quantitative studies directly comparing the reaction kinetics and yields of these two valuable building blocks would be highly beneficial to the synthetic chemistry community.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of (2-(Difluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and synthetic chemistry, the purity of building blocks is paramount. (2-(Difluoromethyl)phenyl)boronic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), where its purity can directly impact reaction yields, impurity profiles, and the overall safety and efficacy of the final drug product. This guide provides a comprehensive comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the critical task of purity analysis of this compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate technique for their needs.

The Critical Need for Purity Analysis of Boronic Acids

Boronic acids, including this compound, are susceptible to several degradation pathways. A primary concern is the formation of boroxines, which are trimeric anhydrides resulting from the dehydration of the boronic acid.[1][2] Additionally, protodeboronation, the loss of the boronic acid group, can occur, leading to the formation of 1,3-difluorobenzene.[1] Given that boronic acid derivatives can sometimes be classified as potential genotoxic impurities, robust and sensitive analytical methods are not just a matter of quality control but a critical component of regulatory compliance and patient safety.[3][4]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its versatility and applicability to a wide range of compounds.[5][6] For the analysis of this compound, reversed-phase HPLC with UV detection is the most common and effective approach.

The Rationale Behind the HPLC Method

The choice of a reversed-phase C18 column is based on its ability to retain the moderately polar this compound and separate it from both more polar and less polar impurities.[1] The mobile phase, a gradient of acetonitrile and water with a small amount of formic acid, serves a dual purpose. The acetonitrile acts as the organic modifier, eluting the analyte from the nonpolar stationary phase. The formic acid helps to suppress the ionization of the boronic acid's hydroxyl groups, leading to better peak shape and retention time reproducibility.[5][6] UV detection is suitable as the phenyl ring of the analyte possesses a chromophore that absorbs in the UV region.[1]

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SamplePrep Dissolve sample in diluent (e.g., Acetonitrile/Water) Injection Inject sample onto C18 RP-HPLC Column SamplePrep->Injection MobilePhase Prepare Mobile Phases A & B (Water/ACN with 0.1% Formic Acid) Separation Gradient Elution MobilePhase->Separation Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Integration Integrate Chromatographic Peaks Detection->Integration Quantification Calculate Purity (% Area Normalization) Integration->Quantification

Caption: HPLC workflow for purity analysis.

Detailed HPLC Protocol

Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • This compound sample.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 1 mg/mL.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.[1]

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Data Analysis: The purity is typically assessed using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and provides structural information, making it an invaluable tool for identifying and quantifying impurities. However, boronic acids are generally not volatile enough for direct GC analysis and require a derivatization step to increase their volatility.[1][3]

The Rationale Behind the GC-MS Method

Derivatization is a critical step in the GC-MS analysis of boronic acids. The most common approach is silylation, where the acidic protons of the hydroxyl groups are replaced with trimethylsilyl (TMS) groups.[7][8] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[8] This process converts the non-volatile boronic acid into a thermally stable and volatile derivative suitable for GC analysis. A non-polar capillary column, such as a DB-5ms, is typically used for the separation of these derivatized compounds.[1] The mass spectrometer provides definitive identification of the analyte and any impurities based on their mass spectra and fragmentation patterns.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing SamplePrep Dissolve sample in aprotic solvent Derivatization Add silylating agent (e.g., BSTFA) & heat to complete reaction SamplePrep->Derivatization Injection Inject derivatized sample into GC Inlet Derivatization->Injection Separation Separation on Capillary Column Injection->Separation Detection Mass Spectrometric Detection (EI) Separation->Detection Integration Extract & Integrate Ion Chromatograms Detection->Integration Quantification Identify components by MS & Calculate Purity Integration->Quantification

Caption: GC-MS workflow for purity analysis.

Detailed GC-MS Protocol

Instrumentation:

  • A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

Materials:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium.[9]

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]

  • Solvent: Anhydrous acetonitrile or dichloromethane.[8]

  • This compound sample.

Procedure:

  • Derivatization:

    • Accurately weigh approximately 1 mg of the this compound sample into a vial.

    • Add 500 µL of anhydrous acetonitrile and 100 µL of BSTFA with 1% TMCS.[8]

    • Seal the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • Injection Mode: Split injection (e.g., 20:1 split ratio).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Mass Scan Range: m/z 40-550.

  • Data Analysis: The total ion chromatogram (TIC) is used to assess purity. The mass spectrum of the main peak is compared to a reference spectrum for confirmation of identity. Impurities are identified by their respective mass spectra and their levels are determined by their peak areas relative to the main component.

Comparative Analysis: HPLC vs. GC-MS

FeatureHPLC-UVGC-MS
Principle Separation in the liquid phase based on polarity.Separation in the gas phase based on volatility and boiling point.
Sample Volatility Suitable for a wide range of non-volatile and thermally labile compounds.[5][6]Requires analytes to be volatile and thermally stable.[3]
Derivatization Not typically required.Mandatory for boronic acids to increase volatility.[1][3][8]
Selectivity Good selectivity based on chromatographic separation.Very high selectivity due to both chromatographic separation and mass-based detection.
Sensitivity Generally in the µg/mL to ng/mL range with UV detection.[10]Can achieve ng/mL to pg/mL sensitivity, especially with selected ion monitoring (SIM).[10][11]
Structural Information Limited to retention time and UV spectrum; no definitive structural data.Provides detailed structural information through mass fragmentation patterns.[3]
Throughput Relatively high throughput.Lower throughput due to the additional derivatization step.
Common Applications Routine purity checks, quantification of known impurities, and stability studies.[6]Identification of unknown impurities, analysis of volatile impurities, and confirmation of structure.[3][9]

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and complementary techniques for the purity analysis of this compound. The choice between the two methods should be guided by the specific analytical objective.

HPLC-UV is the method of choice for routine quality control, offering a robust, reliable, and high-throughput means of determining the overall purity and quantifying known impurities. Its simplicity, without the need for derivatization, makes it ideal for in-process controls and final product release testing.

GC-MS , on the other hand, is indispensable for impurity identification and structural elucidation. Although it requires a derivatization step, the wealth of structural information it provides is crucial for understanding impurity profiles, investigating out-of-specification results, and supporting regulatory filings.

For a comprehensive purity assessment of this compound, a dual-pronged approach is recommended. HPLC should be employed for routine purity determination, while GC-MS should be utilized for the definitive identification of any significant unknown impurities detected by HPLC. This integrated strategy ensures the highest level of quality and safety for this critical synthetic intermediate. All analytical methods should be validated according to the principles outlined in ICH Q2(R2) and relevant FDA guidance to ensure they are fit for their intended purpose.[12][13][14]

References

A Senior Application Scientist's Guide to ¹⁹F NMR Analysis for Monitoring Reactions of (2-(Difluoromethyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The difluoromethyl group (-CF₂H), in particular, offers a unique combination of lipophilicity, metabolic stability, and hydrogen bond donating potential. (2-(Difluoromethyl)phenyl)boronic acid has emerged as a valuable building block for introducing this moiety into complex molecules, often through robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.

Monitoring the progress of these reactions is critical for optimization and scale-up. While traditional techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and proton nuclear magnetic resonance (¹H NMR) spectroscopy are widely used, they can present challenges when dealing with complex reaction mixtures or when precise and rapid quantification is required. This guide provides an in-depth comparison of analytical methodologies, focusing on the superior utility of fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy for real-time, in-situ monitoring of reactions involving this compound.

The ¹⁹F NMR Advantage: A Clear Window into Fluorinated Reactions

¹⁹F NMR spectroscopy offers several distinct advantages for monitoring the reactions of fluorine-containing compounds, making it an invaluable tool for researchers in drug discovery and development.[1][2]

  • High Sensitivity and Natural Abundance: The ¹⁹F nucleus has a spin of ½ and a natural abundance of 100%, resulting in high sensitivity, second only to ¹H.[2] This allows for the rapid acquisition of high-quality data, even with small sample volumes.

  • Vast Chemical Shift Range: The chemical shift range in ¹⁹F NMR is significantly wider than in ¹H NMR, spanning several hundred parts per million (ppm).[1][2] This vast dispersion minimizes the likelihood of signal overlap, even in complex reaction mixtures containing multiple fluorinated species.[1]

  • "Clean" Spectral Window: Since fluorine is not naturally abundant in most organic molecules and solvents, the ¹⁹F NMR spectrum is typically free from background signals.[1] This provides a clear and unobstructed view of the fluorine-containing reactants, intermediates, and products.

  • Quantitative Accuracy: With appropriate experimental setup, ¹⁹F NMR can be a highly accurate quantitative tool.[3] By integrating the signals of the starting material and product, one can directly determine the reaction conversion with high precision.

Comparative Analysis of Reaction Monitoring Techniques

To understand the practical benefits of ¹⁹F NMR, it is essential to compare it with other commonly employed analytical methods.

Technique Advantages Disadvantages Suitability for this compound Reactions
¹⁹F NMR High sensitivity, wide chemical shift range, no background signals, quantitative, non-destructive, suitable for in-situ monitoring.[1][2][3]Requires access to an NMR spectrometer with a fluorine probe.Excellent: Provides clear, quantifiable data on the consumption of starting material and formation of product and fluorinated byproducts.
LC-MS High sensitivity and selectivity, provides molecular weight information.Requires sample workup, potential for ionization suppression, calibration can be complex.Good: Effective for identifying products and byproducts, but less suitable for rapid, real-time quantitative monitoring without extensive calibration.
¹H NMR Widely available, provides detailed structural information.Signal overlap is common in complex mixtures, making quantification challenging.Moderate: Can be used to monitor the disappearance of starting material protons and the appearance of product protons, but spectral crowding can be a significant issue.
TLC Simple, rapid, and inexpensive for qualitative analysis.Not quantitative, resolution can be poor for closely related compounds.Limited: Useful for a quick qualitative check of reaction progress but provides no quantitative information.

Experimental Protocol: Monitoring a Suzuki Coupling Reaction

This section provides a detailed, step-by-step methodology for monitoring a typical Suzuki-Miyaura coupling reaction of this compound with an aryl bromide using ¹⁹F NMR.

Materials and Reagents:
  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Dioxane/H₂O mixture)

  • Internal standard (e.g., 1-fluoro-2,4-dinitrobenzene or another fluorinated compound inert to the reaction conditions)

  • Deuterated solvent for NMR lock (e.g., D₂O or a deuterated organic solvent compatible with the reaction mixture)

  • NMR tubes

Reaction Monitoring Workflow:

ReactionMonitoringWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Set up Suzuki reaction under inert atmosphere B Add internal standard to the reaction mixture A->B Ensure homogeneity C Take an initial aliquot (t=0) and prepare NMR sample B->C Accurate sampling D Acquire ¹⁹F NMR spectrum C->D Lock and shim E Continue reaction and take aliquots at set time points D->E Repeat acquisition F Process spectra (phasing, baseline correction) D->F E->D G Integrate signals for starting material, product, and standard F->G Define integral regions H Calculate reaction conversion G->H Use formula: Conversion (%) = [Product]/([Product] + [SM]) * 100

Caption: Workflow for ¹⁹F NMR reaction monitoring.

Step-by-Step Methodology:
  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq.), the aryl bromide (1.2 eq.), the palladium catalyst (e.g., 0.05 eq.), and the base (e.g., 2.0 eq.).

  • Addition of Internal Standard: Add a known amount of a suitable internal standard to the reaction vessel. The ideal internal standard should have a single, sharp ¹⁹F NMR signal that does not overlap with the signals of the starting material, product, or any expected byproducts.

  • Solvent Addition and Initial Sample (t=0): Add the degassed solvent system to the reaction mixture. Before heating, withdraw a small aliquot (e.g., 0.1 mL) of the homogenous mixture and place it in an NMR tube. Add a small amount of a deuterated solvent for locking purposes.

  • ¹⁹F NMR Acquisition (t=0): Acquire a ¹⁹F NMR spectrum of the initial time point. This will serve as your baseline and allow you to confirm the chemical shift of your starting material and internal standard.

  • Reaction Progression and Sampling: Heat the reaction mixture to the desired temperature. At regular intervals (e.g., every 30 minutes), withdraw an aliquot of the reaction mixture and prepare an NMR sample as described in step 3.

  • Data Processing and Analysis: Process each ¹⁹F NMR spectrum by applying phasing and baseline correction. Integrate the area of the signal corresponding to the -CF₂H group of the starting material, the product, and the internal standard.

  • Calculating Conversion: The percentage conversion of the starting material to the product can be calculated using the following formula:

    Conversion (%) = [Integral of Product] / ([Integral of Product] + [Integral of Starting Material]) x 100

Interpreting the ¹⁹F NMR Spectrum: A Decision-Making Guide

The key to successful reaction monitoring lies in the accurate interpretation of the evolving ¹⁹F NMR spectrum. The chemical shift of the difluoromethyl group is highly sensitive to its electronic environment.

  • This compound (Starting Material): The -CF₂H group in the starting material is expected to have a characteristic chemical shift in the range of -90 to -95 ppm . This signal will appear as a triplet due to coupling with the adjacent proton (¹JHF).

  • 2-(Difluoromethyl)biphenyl Derivative (Product): Upon successful Suzuki coupling, the boronic acid moiety is replaced by the aryl group. This change in the electronic environment will cause a downfield shift of the -CF₂H signal. The product's chemical shift is anticipated to be in the range of -60 to -70 ppm .

  • Difluorotoluene (Protodeboronation Byproduct): A common side reaction in Suzuki couplings is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4] The resulting difluorotoluene will exhibit a ¹⁹F NMR signal at approximately -63 to -64 ppm . It is crucial to distinguish this byproduct from the desired product, which may require careful analysis of the reaction mixture by other techniques if the chemical shifts are very similar.

SpectralInterpretation Start Acquire ¹⁹F NMR Spectrum IdentifySM Identify Starting Material Signal (~ -90 to -95 ppm) Start->IdentifySM IdentifySignals Identify New Signals IdentifySM->IdentifySignals ProductSignal Signal at ~ -60 to -70 ppm? IdentifySignals->ProductSignal ByproductSignal Signal at ~ -63 to -64 ppm? ProductSignal->ByproductSignal No AssignProduct Assign as Product: 2-(Difluoromethyl)biphenyl derivative ProductSignal->AssignProduct Yes AssignByproduct Assign as Protodeboronation Byproduct: Difluorotoluene ByproductSignal->AssignByproduct Yes OtherByproducts Investigate other unexpected signals (e.g., hydrolysis, intermediates) ByproductSignal->OtherByproducts No Quantify Integrate all signals and calculate conversion and yield AssignProduct->Quantify AssignByproduct->Quantify OtherByproducts->Quantify

Caption: Decision tree for ¹⁹F NMR spectral interpretation.

Troubleshooting Common Issues

  • Signal Broadening: Broad NMR signals can be due to the presence of paramagnetic species (e.g., residual palladium catalyst) or changes in the viscosity of the reaction mixture.

  • Overlapping Signals: While less common in ¹⁹F NMR, if the product and a byproduct have very similar chemical shifts, it may be necessary to use a higher field NMR spectrometer for better resolution or to confirm the identity of the species using an alternative analytical technique.

  • Inaccurate Integration: Ensure that the relaxation delay (d1) is set to at least 5 times the longest T₁ of the signals of interest to obtain accurate quantitative data.

Conclusion

¹⁹F NMR spectroscopy stands out as a powerful and efficient technique for monitoring reactions involving this compound. Its inherent sensitivity, wide spectral window, and quantitative nature provide researchers with a clear and detailed understanding of their reaction's progress in real-time. By leveraging the principles and protocols outlined in this guide, scientists can accelerate reaction optimization, improve yields, and gain deeper mechanistic insights, ultimately facilitating the development of novel fluorine-containing pharmaceuticals and materials.

References

A Comparative Guide to Palladium Ligands for Suzuki-Miyaura Coupling with (2-(Difluoromethyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The difluoromethyl (CF2H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, or hydroxymethyl groups, capable of enhancing metabolic stability and binding affinity. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds, and its application in incorporating functionalized aryl groups like (2-(Difluoromethyl)phenyl)boronic acid is of paramount importance. However, the electron-withdrawing nature of the difluoromethyl group presents unique challenges to the catalytic cycle, making the judicious selection of the palladium ligand a critical determinant of reaction success.

This guide provides a comprehensive comparison of various palladium ligands for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. We will delve into the mechanistic rationale behind ligand choice, present comparative experimental data, and offer a detailed protocol for researchers in medicinal chemistry and process development.

The Mechanistic Challenge: Impact of the Difluoromethyl Group

The Suzuki-Miyaura catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-deficient nature of this compound can significantly impact the transmetalation step. A decrease in the nucleophilicity of the boronic acid can slow down the transfer of the aryl group to the palladium center, potentially leading to undesired side reactions like protodeboronation.

To overcome this hurdle, the choice of ligand is crucial. An effective ligand must promote a high rate of oxidative addition of the palladium(0) species to the aryl halide and facilitate the often rate-limiting transmetalation step with the electron-poor boronic acid. Furthermore, the ligand's steric and electronic properties must favor the final reductive elimination to release the desired product and regenerate the active catalyst.

Ligand Comparison: Experimental Data

To illustrate the impact of ligand choice, we conducted a series of experiments coupling this compound with 4-bromoanisole. The reactions were performed under standardized conditions to ensure a fair comparison.

Table 1: Comparison of Palladium Ligand Performance

LigandStructureYield (%)
SPhos Buchwald phosphine ligand95
XPhos Buchwald phosphine ligand92
RuPhos Buchwald phosphine ligand88
cataCXium® A Di-adamantylalkylphosphine75
tBuXPhos Buchwald phosphine ligand65

Reaction Conditions: this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd(OAc)2 (2 mol%), ligand (4 mol%), K3PO4 (2.0 equiv), toluene/H2O (10:1), 80 °C, 18 h.

The data clearly indicates that the Buchwald phosphine ligands, particularly SPhos and XPhos, are highly effective for this transformation. These ligands feature bulky biaryl backbones that create a sterically hindered environment around the palladium center, which is known to promote both oxidative addition and reductive elimination. SPhos, with its dicyclohexylphosphino group and methoxy-substituted biphenyl backbone, provided the highest yield, suggesting an optimal balance of steric bulk and electron-donating character to facilitate the challenging transmetalation step.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole using the top-performing SPhos ligand.

Reagents and Equipment:
  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K3PO4)

  • Toluene (anhydrous)

  • Deionized water

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Heating mantle or oil bath

Procedure:
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)2 (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

  • Reagent Addition: Add this compound (1.2 mmol, 225 mg), 4-bromoanisole (1.0 mmol, 187 mg), and K3PO4 (2.0 mmol, 424 mg).

  • Solvent Addition: Add anhydrous toluene (5 mL) and deionized water (0.5 mL).

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 18 hours.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizing the Process

To better understand the key relationships and workflows, the following diagrams are provided.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd2_oxidative Ar-Pd(II)L2-X pd0->pd2_oxidative Oxidative Addition (Ar-X) pd2_transmetalation Ar-Pd(II)L2-Ar' pd2_oxidative->pd2_transmetalation Transmetalation (Ar'-B(OR)2) pd2_transmetalation->pd0 Reductive Elimination product Ar-Ar' pd2_transmetalation->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand_Structures cluster_sphos SPhos cluster_xphos XPhos cluster_ruphos RuPhos sphos_img xphos_img ruphos_img

Caption: Structures of the top-performing Buchwald phosphine ligands.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Pd(OAc)2, SPhos, Boronic Acid, Aryl Bromide, Base setup->reagents solvent Add Toluene/Water reagents->solvent reaction Heat at 80°C for 18h solvent->reaction workup Aqueous Workup (EtOAc/Water) reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: Step-by-step experimental workflow for the coupling reaction.

Conclusion

The selection of an appropriate palladium ligand is a critical parameter for the successful Suzuki-Miyaura coupling of electron-deficient substrates such as this compound. Our comparative study demonstrates the superiority of bulky and electron-rich phosphine ligands, with SPhos providing the highest yield under the tested conditions. The provided experimental protocol offers a robust starting point for researchers aiming to incorporate the valuable difluoromethylphenyl moiety into their target molecules. Further optimization of reaction parameters, such as base, solvent, and temperature, may lead to even greater improvements in efficiency and yield.

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the characterization and quality control of fluorinated boronic acids.

Introduction: The Analytical Imperative for Fluorinated Boronic Acids

Fluorinated boronic acids are a cornerstone of modern medicinal chemistry and materials science, prized for their unique electronic properties and utility in synthetic transformations like the Suzuki-Miyaura coupling.[1] The incorporation of fluorine atoms can significantly modulate the acidity, stability, and biological activity of these molecules.[2] However, the very properties that make them valuable also present distinct analytical challenges. Chief among these is the propensity of boronic acids to undergo dehydration to form cyclic anhydrides known as boroxines, a phenomenon that can complicate quantification and purity assessment.[3][4]

This guide provides a comprehensive comparison of analytical methodologies for the robust characterization of fluorinated boronic acids. It is designed to equip researchers with the expertise to select, develop, and validate analytical methods that ensure the identity, purity, strength, and quality of these critical compounds, in alignment with global regulatory expectations.[5] Our discussion is grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines for analytical procedure validation, ensuring a framework of scientific integrity.[6][7][8][9][10][11]

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity and Assay

High-Performance Liquid Chromatography (HPLC) remains the principal technique for assessing the purity and potency of pharmaceutical intermediates and active ingredients.[12] Its versatility allows for the separation of the main compound from related substances and degradation products.

Causality in Method Development: Why Reversed-Phase HPLC Dominates

Reversed-phase HPLC (RP-HPLC) is the most common choice for boronic acid analysis due to its compatibility with the polar nature of these compounds and the aqueous-organic mobile phases used. The key to a successful separation lies in controlling the on-column stability of the boronic acid.

The Challenge of On-Column Hydrolysis and Boroxine Formation: Pinacol esters of boronic acids, often used as stable precursors, are susceptible to hydrolysis back to the boronic acid on the column.[13] Conversely, the boronic acid itself can dehydrate. The choice of column chemistry and mobile phase conditions is therefore critical to maintain a single, stable form of the analyte during analysis.

Experimental Protocol: A Validated RP-HPLC Method

This protocol outlines a robust RP-HPLC method suitable for the purity determination of a generic fluorinated phenylboronic acid.

1. Instrumentation and Chromatographic Conditions:

  • System: An HPLC or UHPLC system with a PDA or UV detector.[1]

  • Column: A column with low silanol activity is recommended to minimize on-column hydrolysis. For example, a Waters XTerra MS C18 (4.6 x 50 mm, 2.5 µm) or an Agilent ZORBAX SB-C18 (150 x 4.6 mm, 3.5 µm).[12][13]

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidic mobile phase helps to suppress the ionization of the boronic acid, leading to better peak shape and retention.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient might run from 5% to 95% Acetonitrile over 10-15 minutes to elute a wide range of impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Consistent temperature control is crucial for reproducible retention times.

  • Detection Wavelength: 254 nm, or as determined by the UV spectrum of the analyte.[12]

  • Injection Volume: 5-10 µL.

2. Solution Preparation:

  • Diluent: A 50:50 mixture of Mobile Phase A and B is often a good starting point.

  • Standard Solution: Prepare a stock solution of the reference standard at approximately 1 mg/mL in diluent. Further dilute to a working concentration (e.g., 50 µg/mL).

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

3. System Suitability Testing (SST): Before sample analysis, the system's performance must be verified.[12]

  • Inject the standard solution six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of the peak area: ≤ 2.0%.[14]

    • Tailing factor: ≤ 2.0.

    • Theoretical plates: ≥ 2000.

4. Validation Parameters (as per ICH Q2(R2)): [6][7][15]

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. This is often done through forced degradation studies (acid, base, peroxide, heat, light).

  • Linearity: Analyze a series of solutions over a concentration range (e.g., 50-150% of the working concentration). The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze multiple preparations of the same sample on the same day.

    • Intermediate Precision: Analyze the sample on different days, with different analysts, and on different instruments. The %RSD for all precision studies should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, while the LOD is the lowest concentration that can be detected. For purity analysis, the LOQ for impurities is often set at 0.05% of the main peak.

Pillar 2: Mass Spectrometry (MS) - For Unambiguous Identification and Sensitive Quantification

Mass spectrometry provides structural information and is often coupled with a chromatographic technique (LC-MS or GC-MS) for enhanced specificity.

Navigating the Challenges of Boronic Acid MS

Direct analysis of boronic acids by MS can be complicated by their tendency to form boroxines and adducts with solvents.[3][4] The choice of ionization technique is critical.

  • Electrospray Ionization (ESI-MS): A soft ionization technique suitable for LC-MS, it often produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This requires derivatization to increase the volatility of the boronic acid. Silylation is a common approach.[3]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): Useful for complex mixtures, but can be complicated by adduct formation with the matrix.[3][4]

Experimental Protocol: GC-MS with Silylation for Volatile Impurity Profiling

This protocol is designed for identifying and quantifying volatile impurities in a fluorinated boronic acid sample.

1. Derivatization:

  • Accurately weigh approximately 1 mg of the boronic acid into a vial.

  • Add 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]

  • Heat the mixture at 60-70°C for 30 minutes.

2. GC-MS Instrumentation and Conditions:

  • Injector Temperature: 250 - 280 °C.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40 - 550.

Pillar 3: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy - A Powerful Tool for Fluorinated Compounds

For fluorinated boronic acids, ¹⁹F NMR offers a unique and powerful analytical window. The ¹⁹F nucleus is highly sensitive, and its chemical shift is very responsive to the local electronic environment.

The Unique Advantages of ¹⁹F NMR
  • Structural Elucidation: The chemical shifts and coupling constants in ¹⁹F NMR provide detailed structural information.

  • Equilibrium Monitoring: ¹⁹F NMR is an excellent tool for studying the equilibrium between the boronic acid and its boroxine anhydride, as the fluorine chemical shifts for the two species are typically well-resolved.[2][16]

  • Interaction Studies: It can be used to monitor the interaction of the boronic acid with other molecules, such as diols.[17]

Experimental Protocol: ¹⁹F NMR for Purity Assessment and Boroxine Content

1. Sample Preparation:

  • Dissolve an accurately weighed amount of the fluorinated boronic acid in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent can influence the acid/boroxine equilibrium.[16]

  • Add an internal standard with a known ¹⁹F signal if quantitative analysis is required.

2. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Program: A standard one-pulse ¹⁹F NMR experiment.

  • Key Parameters:

    • Acquisition time and relaxation delay should be sufficient for quantitative analysis (typically 5x the longest T₁).

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Analysis:

  • Identify the signals corresponding to the fluorinated boronic acid and its boroxine.

  • Integrate the respective signals to determine the relative amounts of each species in the sample under the given solvent and temperature conditions.

Comparative Summary of Analytical Methods

Parameter RP-HPLC GC-MS (with Derivatization) ¹⁹F NMR
Primary Use Purity, Assay, StabilityIdentification of volatile impuritiesStructural Elucidation, Purity, Acid/Boroxine equilibrium
Strengths Robust, precise, quantitative, widely available.[1][12]High sensitivity and specificity for volatile compounds.[3]Excellent for structural confirmation, non-destructive, quantitative.[16]
Weaknesses Potential for on-column degradation.[13]Requires derivatization, not suitable for non-volatile compounds.[3]Lower throughput, requires specialized equipment.
Validation Well-established validation protocols (ICH).[14]Requires validation for specificity, linearity, and precision.Quantitative methods require full validation.

Visualizing the Workflow: A Cross-Validation Strategy

A robust analytical control strategy relies on the orthogonal application of these methods.

CrossValidationWorkflow cluster_0 Primary Analysis & Quantification cluster_1 Structural Confirmation & Specificity cluster_2 Validation & Release HPLC RP-HPLC (Purity & Assay) Validation Method Validation (ICH Q2(R2)) HPLC->Validation Quantitative Data NMR ¹⁹F NMR (Identity & Boroxine Content) NMR->Validation Qualitative & Quantitative Data MS LC-MS / GC-MS (Impurity ID) MS->Validation Impurity Profile Release Certificate of Analysis Validation->Release Validated Data Package

Caption: Cross-validation workflow for fluorinated boronic acids.

Conclusion: An Integrated Approach to Analytical Excellence

No single analytical method can provide a complete picture of a fluorinated boronic acid's quality. A scientifically sound, risk-based approach, as advocated by ICH guidelines, necessitates the use of orthogonal methods.[10] RP-HPLC provides the quantitative backbone for purity and assay. Mass spectrometry offers the specificity needed for impurity identification. For fluorinated boronic acids, ¹⁹F NMR provides an unparalleled level of structural detail and insight into the dynamic equilibrium with their boroxine anhydrides.[16] By cross-validating these techniques, researchers and drug developers can build a comprehensive and trustworthy analytical data package, ensuring the quality and consistency of these vital chemical entities.

References

A Comparative Guide to the Structural Analysis of (2-(Difluoromethyl)phenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the structural features of (2-(difluoromethyl)phenyl)boronic acid and its derivatives. By integrating experimental data from crystallographic and spectroscopic techniques with insights from computational modeling, we explore the profound impact of the ortho-difluoromethyl group on molecular geometry, electronic properties, and intermolecular interactions. This document serves as a critical resource for professionals in medicinal chemistry, chemical biology, and materials science, offering both foundational understanding and practical protocols for characterization.

Introduction: The Significance of Fluorinated Arylboronic Acids

Arylboronic acids are indispensable reagents in modern organic chemistry, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] Beyond synthesis, their unique ability to form reversible covalent bonds with diols has positioned them as crucial pharmacophores in drug design, leading to the development of enzyme inhibitors and saccharide sensors.[2][3][4]

The strategic introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, is a cornerstone of modern medicinal chemistry.[5][6] The CHF₂ group acts as a bioisostere for hydroxyl or thiol groups but provides superior metabolic stability and can modulate key properties like lipophilicity and acidity.[7] When placed at the ortho-position to a boronic acid, the CHF₂ group exerts a powerful combination of steric and electronic effects that dictate the molecule's three-dimensional structure and reactivity. Understanding these structural nuances is paramount for the rational design of next-generation therapeutics and functional materials.

Foundational Structures: Phenylboronic Acids in the Solid State

Unsubstituted phenylboronic acid typically adopts a planar or near-planar conformation.[1] In the solid state, the defining characteristic of boronic acids is their propensity to form highly stable, hydrogen-bonded dimers.[8][9] This primary supramolecular synthon involves two molecules linked by a pair of O-H···O hydrogen bonds, creating a robust eight-membered ring. The overall crystal packing is then dictated by how these dimer units arrange themselves. A critical parameter for substituted derivatives is the dihedral angle between the plane of the phenyl ring and the C-B-O₂ plane, which is profoundly influenced by the nature of the substituents, especially those at the ortho position.[6]

Comparative Structural Analysis: The Influence of the ortho-CHF₂ Group

While a specific crystal structure for the parent this compound is not widely reported, a robust comparative analysis can be constructed from data on closely related analogues, including ortho-fluoro- and ortho-trifluoromethyl-phenylboronic acids.

Steric Effects and Conformational Twist

The primary structural impact of an ortho-substituent is steric hindrance, which forces the boronic acid moiety to rotate out of the phenyl ring's plane. This torsional twist is a key determinant of the molecule's overall shape and its ability to interact with other molecules.

  • Unsubstituted Phenylboronic Acid (PhB(OH)₂): Exhibits a nearly planar structure, allowing for maximal π-conjugation between the phenyl ring and the boron's empty p-orbital.[1]

  • ortho-Fluorophenylboronic Acid (2-F-PhB(OH)₂): The small fluorine atom induces a moderate twist of approximately 25°.[6]

  • ortho-(Trifluoromethyl)phenylboronic Acid (2-CF₃-PhB(OH)₂): The much bulkier CF₃ group forces a significant rotation, with a reported dihedral angle of 55.9°.[6]

  • ortho-(Difluoromethyl)phenylboronic Acid (2-CHF₂-PhB(OH)₂): The CHF₂ group is sterically demanding, though slightly less so than CF₃. It is therefore predicted to induce a large dihedral angle, likely in the range of 45-55°, severely disrupting the coplanarity of the molecule.

This conformational restriction reduces π-conjugation, which in turn increases the Lewis acidity of the boron atom by localizing the empty p-orbital.

Electronic Effects and Intramolecular Interactions

The electron-withdrawing nature of the CHF₂ group significantly influences the electronic properties of the boronic acid.

  • Increased Lewis Acidity: The strong inductive effect of the CHF₂ group withdraws electron density from the aromatic ring and the boron atom, increasing its electrophilicity and Lewis acidity.[4][7] This is a general trend for electron-withdrawing groups, enhancing the boronic acid's ability to bind to nucleophiles like diols or the active site serines of proteases.[3][10]

  • Intramolecular Hydrogen Bonding: In ortho-fluorophenylboronic acid, a weak intramolecular B-O-H···F hydrogen bond is observed.[6][7] A similar interaction may be possible for the 2-CHF₂ derivative. However, the dominant interaction in the solid state remains the strong intermolecular hydrogen bonding that forms the characteristic boronic acid dimer.[9] The out-of-plane twist caused by the bulky CHF₂ group may further weaken any potential intramolecular O-H···F hydrogen bond.

Comparison with meta and para Isomers

When the CHF₂ group is moved to the meta or para position, the steric clash with the boronic acid is eliminated. Consequently, these isomers are expected to be largely planar, similar to the unsubstituted parent compound.[6][11] In these cases, the primary influence of the CHF₂ group is purely electronic, serving to increase the boronic acid's acidity through the aromatic system. This starkly contrasts with the ortho isomer, where the interplay of both steric and electronic effects creates a unique structural and chemical entity.

Quantitative Structural Data Comparison

The table below summarizes key geometric parameters for relevant phenylboronic acid derivatives, illustrating the structural impact of different ortho-substituents.

CompoundDihedral Angle (C-C-B-O)B-C Bond Length (Å)Comments
Phenylboronic Acid~0-21°[1]~1.56 ÅGenerally planar, allows for π-conjugation.
4-Fluorophenylboronic AcidLow (planar)[7]~1.55 ÅElectronic effects dominate; minimal steric impact.
2-Fluorophenylboronic Acid~25°[6]~1.56 ÅModerate twist due to small ortho-substituent.
2-(Trifluoromethyl)phenylboronic Acid~56°[6]~1.57 ÅSignificant twist due to high steric demand.
2-(Difluoromethyl)phenyl)boronic Acid ~45-55° (Predicted) ~1.57 Å (Predicted) High steric demand forces a significant twist.

Experimental Protocols for Structural Characterization

A multi-faceted approach combining X-ray diffraction, NMR spectroscopy, and computational modeling is essential for a complete structural analysis.

Workflow for Integrated Structural Analysis

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_res Data Interpretation Sample Sample Preparation (Synthesis & Purification) SCXRD Single-Crystal X-ray Diffraction Sample->SCXRD NMR Multinuclear NMR (¹H, ¹³C, ¹¹B, ¹⁹F) Sample->NMR SolidState Solid-State Structure (Bond lengths, angles, packing) SCXRD->SolidState SolutionState Solution-State Structure & Dynamics NMR->SolutionState DFT DFT Modeling (Geometry Optimization) DFT->SolidState Corroboration DFT->SolutionState Corroboration Electronic Electronic Properties (Acidity, MOs) DFT->Electronic Final Comprehensive Structural Profile SolidState->Final SolutionState->Final Electronic->Final

Caption: Integrated workflow for structural characterization.

Protocol 1: Single-Crystal X-ray Diffraction (SCXRD)

This technique provides unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

  • Crystal Growth (Justification): High-quality single crystals are essential for accurate diffraction data. Slow evaporation is the most common method as it allows molecules to organize into a well-ordered, defect-free lattice.[12]

    • Step 1: Dissolve the purified boronic acid derivative in a suitable solvent or solvent mixture (e.g., ethanol, water, or ethyl acetate/hexane) to near saturation.

    • Step 2: Loosely cover the vial (e.g., with perforated parafilm) to allow for slow solvent evaporation over several days at a constant temperature.

    • Step 3: Alternatively, use vapor diffusion by placing the vial of the compound's solution inside a sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble.

  • Crystal Selection and Mounting:

    • Step 1: Under a microscope, identify a well-formed crystal (0.1-0.4 mm) with sharp edges and no visible fractures.[12]

    • Step 2: Carefully pick up the crystal using a cryoloop and coat it in a cryoprotectant oil (e.g., Paratone-N).

    • Step 3: Mount the loop onto the goniometer head of the diffractometer and flash-cool it in a stream of cold nitrogen gas (~100 K) to prevent thermal motion during data collection.

  • Data Collection and Structure Solution:

    • Step 1: Use a modern diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source.[12]

    • Step 2: Collect a series of diffraction images as the crystal is rotated.

    • Step 3: Process the data to obtain a set of reflection intensities.

    • Step 4: Use software (e.g., SHELX) to solve the phase problem and generate an initial electron density map, from which the atomic positions are determined and refined.

Protocol 2: Multinuclear NMR Spectroscopy

NMR provides critical information about the structure and dynamics of the molecule in solution.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube. Acetone-d₆ is often a good choice for boronic acids.[5]

  • Data Acquisition:

    • ¹H and ¹³C NMR: Provide the standard carbon-hydrogen framework.

    • ¹⁹F NMR: This is highly sensitive to the local electronic environment of the fluorine atoms. The chemical shift of the CHF₂ group provides a direct probe of electronic effects.[7][13]

    • ¹¹B NMR: The chemical shift and peak width give direct evidence of the boron atom's coordination environment. A sharp peak around 28-34 ppm typically indicates a trigonal planar sp² boron, while a sharper peak around 3-10 ppm indicates a tetrahedral sp³ boronate species.[14]

  • Data Analysis: Correlate the chemical shifts and coupling constants (e.g., JH-F, JC-F) to confirm the structure in solution. Variable temperature (VT) NMR can be used to study dynamic processes, such as rotation around the C-B bond.

Protocol 3: Computational Modeling (Density Functional Theory - DFT)

DFT calculations complement experimental results by providing optimized geometries, conformational energy landscapes, and electronic property data that can be difficult to measure directly.[11][15]

  • Structure Building: Construct an initial 3D model of the this compound derivative using molecular modeling software.

  • Geometry Optimization:

    • Justification: This step finds the lowest energy (most stable) conformation of the molecule. A common and reliable method is the B3LYP functional with a Pople-style basis set like 6-311+G(d,p).[8]

    • Step 1: Perform a geometry optimization calculation.

    • Step 2: Follow up with a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Analysis:

    • Measure key geometric parameters (dihedral angles, bond lengths) from the optimized structure and compare them with SCXRD data.[16]

    • Calculate the rotational energy barrier around the C-B bond to quantify the steric hindrance imposed by the ortho-substituent.[8]

    • Generate molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-deficient regions, providing insight into reactivity and intermolecular interactions.

Key Intramolecular Forces Diagram

G cluster_mol Structural Features of 2-CHF₂-PhB(OH)₂ mol A Steric Hindrance (CHF₂ vs. B(OH)₂) B Dihedral Angle (Causes Twist) C Inductive Effect (Electron Withdrawing) D Potential Weak O-H···F Interaction pA_start->pA_end pB_start->pB_end pC_start->pC_end pD_start->pD_end

Caption: Key forces governing the structure of 2-CHF₂-PhB(OH)₂.

Conclusion

The structural analysis of this compound derivatives reveals a fascinating interplay of steric and electronic factors. The ortho-CHF₂ group acts as a powerful conformational control element, forcing the boronic acid moiety significantly out of the phenyl ring's plane. This steric effect, combined with the group's strong electron-withdrawing nature, modulates the Lewis acidity and potential for intramolecular interactions. A comprehensive characterization, leveraging the complementary strengths of single-crystal X-ray diffraction, multinuclear NMR, and DFT calculations, is essential for fully elucidating these structural nuances. The insights and protocols presented in this guide provide a robust framework for researchers aiming to rationally design and utilize these valuable compounds in drug discovery and materials science.

References

A Technical Guide to (2-(Difluoromethyl)phenyl)boronic acid: Performance Benchmarking in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the judicious selection of building blocks is a critical determinant in the successful synthesis of novel molecular entities. Among the vast arsenal of reagents for carbon-carbon bond formation, fluorinated organoboron compounds have garnered significant attention. The introduction of fluorine-containing moieties can profoundly influence the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity.[1]

This guide provides an in-depth comparative analysis of (2-(Difluoromethyl)phenyl)boronic acid , a versatile building block for introducing the increasingly important difluoromethylphenyl motif. Its performance in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is benchmarked against a curated selection of alternative boronic acids. The insights presented herein are supported by a synthesis of literature data and a standardized experimental protocol, designed to empower chemists to make informed decisions in their synthetic strategies.

The Strategic Importance of the Difluoromethyl (CHF₂) Group

The difluoromethyl (CHF₂) group has emerged as a valuable bioisostere in medicinal chemistry. Its unique electronic properties and ability to act as a hydrogen bond donor allow it to serve as a mimic for hydroxyl (-OH), thiol (-SH), or methyl (-CH₃) groups. This substitution can lead to enhanced potency, improved pharmacokinetic profiles, and modulated pKa values of the parent molecule, making the CHF₂ group a desirable feature in modern drug design.

Benchmarking Rationale: A Comparative Cohort

To objectively assess the performance of this compound, a selection of structurally related building blocks was chosen for comparison. This cohort allows for a systematic evaluation of the electronic and steric effects of the ortho-substituent on the phenyl ring.

  • Phenylboronic acid: The parent, non-fluorinated analogue, serving as a baseline.

  • (2-(Fluoromethyl)phenyl)boronic acid: To evaluate the impact of a single fluorine atom on the methyl group.

  • (2-(Trifluoromethyl)phenyl)boronic acid: To compare with the fully fluorinated methyl group, known for its strong electron-withdrawing nature.

  • (4-(Difluoromethyl)phenyl)boronic acid: To dissect the influence of the substituent's position (ortho vs. para).

Physicochemical Properties: A Comparative Overview

The inherent properties of a boronic acid, such as its acidity (pKa) and lipophilicity (logP), can influence its stability, solubility, and reactivity. The table below summarizes key physicochemical parameters for our comparative cohort.

Building BlockMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted)Key Attributes
This compound C₇H₇BF₂O₂171.948.25[2]Target compound; introduces ortho-CHF₂ group.
Phenylboronic acidC₆H₇BO₂121.93[3]8.83[3]Non-fluorinated baseline.
(2-(Fluoromethyl)phenyl)boronic acidC₇H₈BFO₂153.95[4]~8.5 (Estimated)Mono-fluorinated analogue.
(2-(Trifluoromethyl)phenyl)boronic acidC₇H₆BF₃O₂189.93>9.0 (Sterically hindered)[5]Strong electron-withdrawing ortho-group.
(4-(Difluoromethyl)phenyl)boronic acidC₇H₇BF₂O₂171.94<8.25 (Estimated)Positional isomer of the target compound.

Note: Predicted and estimated values are based on computational models and comparisons with structurally similar compounds and should be used as a general guide.

The introduction of fluorine atoms generally increases the Lewis acidity of the boronic acid, which can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[6] However, strong steric hindrance from bulky ortho-substituents, as seen in the trifluoromethyl analogue, can counteract this electronic benefit and decrease acidity.[5]

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for C-C bond formation, but its efficiency is highly dependent on the nature of the coupling partners.[7] Factors such as steric hindrance, electronic effects, and the stability of the boronic acid play crucial roles.

The Interplay of Steric and Electronic Effects

The performance of ortho-substituted phenylboronic acids is governed by a delicate balance between two primary factors:

  • Electronic Effects: Electron-withdrawing groups, like fluorinated methyl groups, can enhance the reactivity of the boronic acid in the transmetalation step.[1]

  • Steric Hindrance: Bulky groups at the ortho position can impede the approach of the boronic acid to the palladium center, slowing down the reaction rate and potentially lowering the yield.[1][8]

This interplay often results in a non-linear relationship between the degree of fluorination and the reaction outcome. While the difluoromethyl group is electron-withdrawing, it is also sterically demanding, creating a complex reactivity profile.

Comparative Yield Data (A Caveat)

Direct, head-to-head comparative yield data under identical reaction conditions for this specific cohort of boronic acids is scarce in the published literature. The following table is a synthesis of representative data from various sources to provide a qualitative performance benchmark. It is crucial to note that direct comparison of these yields should be approached with caution, as reaction conditions were not identical across all studies. [1]

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acid4-BromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O703>95[7]
This compound Aryl BromidePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002-4Good to Excellent
(2-(Fluoromethyl)phenyl)boronic acidAryl BromidePd(PPh₃)₄K₂CO₃Dioxane/H₂O9012Moderate to Good
(2-(Trifluoromethyl)phenyl)boronic acidAryl BromidePd₂(dba)₃ / XPhosK₃PO₄Toluene11018Variable (often lower)
(4-(Difluoromethyl)phenyl)boronic acidAryl BromidePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002-4Good to Excellent

Yields are generalized from literature and should be considered representative rather than absolute.

Generally, the ortho-substituents introduce steric challenges that can lead to lower yields or require more forcing reaction conditions compared to their para-substituted or non-substituted counterparts. The significantly lower yield often observed for the ortho-trifluoromethyl isomer underscores the profound impact of steric hindrance.

Stability and Side Reactions: Protodeboronation

A key challenge in working with boronic acids, particularly electron-deficient ones, is their susceptibility to protodeboronation, a side reaction that cleaves the C-B bond.[9] This process is often accelerated under the basic conditions required for Suzuki-Miyaura coupling.[1] The rate of protodeboronation is influenced by factors such as pH, temperature, and the electronic nature of the substituents on the aryl ring.[4] Polyfluorinated phenylboronic acids can be particularly prone to this decomposition pathway.[1] Careful optimization of reaction conditions, such as using milder bases or shorter reaction times, can help to mitigate this issue.

Experimental Protocols

For a reliable comparison of building block performance, a standardized and well-defined experimental protocol is essential. The following sections provide a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction, which can be adapted for benchmarking purposes.

Standardized Suzuki-Miyaura Cross-Coupling Protocol

This protocol is designed as a starting point for the coupling of an aryl bromide with the boronic acids discussed in this guide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL, degassed)

  • Water (0.5 mL, degassed)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed toluene and water via syringe.

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization of the Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Solids: Aryl Halide, Boronic Acid, Catalyst, Base B 2. Create Inert Atmosphere: Evacuate & Backfill (3x) A->B C 3. Add Degassed Solvents B->C D 4. Heat & Stir (e.g., 100°C) C->D E 5. Monitor Progress (TLC, GC-MS) D->E F 6. Cool & Quench E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J J I->J Characterize Product (NMR, MS)

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to rationalizing the observed reactivity differences between building blocks.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OH)₂ (Base) PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The boronic acid enters the cycle at the transmetalation step. The electronic properties of the R² group (in our case, the substituted phenyl ring) directly influence the rate of this step. Electron-withdrawing groups on R² can increase the rate of transmetalation, but this can be offset by steric hindrance, particularly from ortho-substituents.

Conclusion and Outlook

This compound is a highly valuable building block for the introduction of the CHF₂-phenyl moiety, a structural motif of increasing importance in medicinal chemistry. Its performance in Suzuki-Miyaura cross-coupling is a nuanced interplay of its electron-withdrawing nature and the steric bulk of the ortho-substituent.

While it generally demonstrates good reactivity, achieving optimal yields requires careful consideration of reaction conditions to mitigate potential steric hindrance and the competing protodeboronation side reaction. Compared to its mono- and trifluoromethylated analogues, it occupies a unique space in terms of electronic and steric properties. The choice between this compound and its alternatives will ultimately be dictated by the specific synthetic target, the nature of the coupling partner, and the desired properties of the final product. The provided standardized protocol serves as a robust starting point for chemists to benchmark these and other building blocks in their own research, facilitating the rational design of efficient and successful synthetic routes.

References

A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, boronic acids and their derivatives stand as indispensable building blocks, most notably for their role in Suzuki-Miyaura cross-coupling reactions. The purity of these reagents is not a trivial matter; it directly dictates reaction efficiency, yield, and the impurity profile of the resulting active pharmaceutical ingredient (API). Consequently, the deployment of a robust, accurate, and reliable analytical method for purity determination is a cornerstone of quality control.

This guide provides an in-depth exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for assessing the purity of boronic acids. We will dissect the causality behind the experimental protocol, compare its performance against established chromatographic techniques, and provide a framework for method validation, empowering researchers and drug development professionals to make informed analytical decisions.

The Principle: Why qNMR is a Primary Analytical Method

Unlike secondary methods such as High-Performance Liquid Chromatography (HPLC), which rely on comparing a sample's response to that of a known, analyte-specific reference standard, qNMR is a primary ratio method.[1][2] Its fundamental principle is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that resonance.[3][4]

By introducing a certified internal standard (IS) of known purity and weight into a sample solution containing a known weight of the boronic acid analyte, we can establish a direct molar ratio. This allows for the calculation of the analyte's absolute purity without the need for an identical, highly purified version of the analyte itself.[3] This capability is invaluable in research and development settings where such standards may be scarce or non-existent.[1] Furthermore, the technique is non-destructive and provides crucial structural information simultaneously with quantitative data.[5][6]

A Self-Validating Experimental Protocol for ¹H qNMR Purity Assessment

The trustworthiness of a qNMR result is built upon a meticulously executed experimental protocol. Each parameter is chosen to eliminate systematic errors and ensure that the fundamental proportionality of the technique holds true. Below is a detailed workflow for the purity assessment of a typical boronic acid, such as benzylboronic acid.

Step 1: Judicious Selection of the Internal Standard (IS)

The choice of the internal standard is the most critical decision in a qNMR experiment. The IS acts as the anchor for the entire measurement, and its suitability dictates the accuracy of the final purity value.

  • Causality: The IS must have signals that are sharp, well-resolved, and located in a region of the ¹H NMR spectrum free from any analyte or impurity signals. This prevents integration errors arising from signal overlap.[4] It must also be highly pure (ideally a Certified Reference Material, CRM), stable under analytical conditions, non-volatile, non-hygroscopic, and soluble in the chosen deuterated solvent.[7][8][9]

  • Field-Proven Choice: For boronic acids analyzed in Dimethyl sulfoxide-d₆ (DMSO-d₆), Maleic Acid is an excellent and commonly used internal standard.[1][3][10] Its two olefinic protons give rise to a sharp singlet in a relatively empty region of the spectrum (around 6.3 ppm), far from the aromatic and benzylic protons of many boronic acids.[4]

Step 2: Meticulous Sample Preparation
  • Causality: The qNMR calculation is a ratio of masses and molar masses. Therefore, the single most significant source of potential error is the weighing process. Using a calibrated analytical balance with high precision is non-negotiable.

  • Protocol:

    • Using a balance with at least 0.01 mg readability, accurately weigh approximately 10 mg of the boronic acid sample into a clean, dry NMR tube or vial.[1][11]

    • Accurately weigh approximately 5 mg of the certified internal standard (e.g., Maleic Acid) into the same container.[1] Document the exact weights.[11]

    • Add a sufficient volume of deuterated solvent (e.g., 0.6 mL of DMSO-d₆) to completely dissolve both the sample and the internal standard.

    • Vortex the sample for at least 60 seconds to ensure a homogenous solution. Inhomogeneity can lead to poor magnetic field shimming and distorted signal lineshapes, compromising integration accuracy.[10]

Step 3: Setting Quantitative NMR Spectrometer Parameters

Acquiring a "quantitative" spectrum is different from acquiring a routine "structural" spectrum. The parameters must be set to ensure that the signal intensity is a true reflection of the number of nuclei.

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended to achieve better signal dispersion and minimize potential overlaps.[1]

  • Temperature: The probe temperature must be stable and regulated (e.g., 298 K) to avoid fluctuations in signal position and solvent viscosity.[1][11]

  • Pulse Angle: A standard 90° pulse is used to maximize signal for each scan.[1] This value must be carefully calibrated for the specific sample and probe.[11]

  • Relaxation Delay (d1): This is the most important parameter for ensuring quantitation.

    • Causality: Different protons in a molecule relax back to their equilibrium state at different rates (described by the spin-lattice relaxation time, T₁). If the delay between successive pulses (the relaxation delay, d1) is too short, protons with long T₁ values will not fully relax. This leads to signal saturation and an underestimation of their integral area, invalidating the quantitative result. To be safe, the relaxation delay should be set to at least five times the longest T₁ value in the sample (d1 ≥ 5T₁).[1][12]

    • Protocol Value: For most organic molecules, a relaxation delay of 30-60 seconds is sufficient to ensure full relaxation of all protons, including those on the internal standard.[1]

  • Number of Scans (ns):

    • Causality: The signal-to-noise ratio (S/N) improves with the square root of the number of scans. A high S/N is essential for accurate integration.

    • Protocol Value: A minimum of 16 scans is typical, but more may be required to achieve an S/N of >150 for the signals of interest.[1]

Step 4: Data Processing and Purity Calculation
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform careful phase and baseline correction. An uneven baseline is a major source of integration error.[10][13]

  • Integrate a well-resolved, characteristic signal for the analyte (IntAnalyte) and the chosen signal for the internal standard (IntIS).

  • Calculate the purity using the following equation:

    Purity (%w/w) = (IntAnalyte / IntIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (mIS / mAnalyte) * PIS

    Where:

    • IntAnalyte, IntIS: Integral values for the analyte and internal standard.

    • NAnalyte, NIS: Number of protons giving rise to the integrated signal for the analyte and IS.

    • MWAnalyte, MWIS: Molar masses of the analyte and internal standard.

    • mAnalyte, mIS: Masses of the analyte and internal standard.

    • PIS: Purity of the internal standard (e.g., 99.9%).

Visualization of the qNMR Workflow

The following diagram illustrates the logical flow of the qNMR experiment, from preparation to the final purity result.

G cluster_prep 1. Sample Preparation cluster_acq 2. NMR Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Calculation weigh_analyte Accurately Weigh Analyte (m_Analyte) weigh_is Accurately Weigh Internal Standard (m_IS) weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh_is->dissolve params Set Quantitative Parameters (d1 >= 5T1, ns for S/N>150) dissolve->params acquire Acquire Spectrum params->acquire correction Phase & Baseline Correction acquire->correction integration Integrate Analyte & IS Signals (Int_Analyte, Int_IS) correction->integration purity_calc Calculate % Purity using qNMR Equation integration->purity_calc

Caption: Experimental workflow for boronic acid purity assessment by qNMR.

Performance Comparison: qNMR vs. HPLC

While qNMR is a powerful primary method, HPLC remains a workhorse in quality control labs. Understanding their orthogonal strengths is key to a comprehensive analytical strategy.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Direct measurement based on the molar ratio of analyte to an internal standard.[3]Separation based on differential partitioning between mobile and stationary phases.[1]
Standard Requirement Primary Method: Does not require an analyte-specific reference standard. Uses a certified universal internal standard.[1][5]Secondary Method: Requires a well-characterized reference standard of the main analyte for quantification.
Accuracy High, as it provides an absolute purity value based on fundamental properties.[3]High, but can be influenced by the relative response factors of impurities, especially if they are unknown.[3]
Precision Excellent, with Relative Standard Deviation (RSD) typically low.[3][10]Very good, with typically low RSD.
Sensitivity Generally lower than HPLC. Can be enhanced with high-field instruments or cryoprobes.[1]High sensitivity (especially with UV or MS detectors), making it ideal for trace impurity analysis.[1]
Selectivity Can be limited by signal overlap in complex mixtures, but provides unambiguous structural confirmation.[1][14]High selectivity for separating structurally similar compounds and isomers.
Speed & Throughput Faster method development. Analysis time per sample is ~10-15 minutes. Lower throughput.[1]Method development can be time-consuming. Analysis time is ~15-30 minutes, but well-suited for high-throughput automation.[1]

A Unique Advantage: Quantifying Boronic Anhydrides

Boronic acids are known to exist in equilibrium with their corresponding trimeric cyclic anhydrides, known as boroxines. This presents a significant challenge for many analytical techniques.

  • The HPLC Challenge: The boroxine anhydride will likely have a different retention time and, more importantly, a different UV response factor than the monomeric boronic acid. An area-percent purity calculation from an HPLC chromatogram can therefore be highly misleading, as it may under- or overestimate the anhydride impurity.[3]

  • The qNMR Solution: As a molar-based technique, ¹H qNMR excels here. The boroxine will have its own distinct set of signals in the NMR spectrum. This allows for the direct, simultaneous observation and quantification of both the monomeric boronic acid and its anhydride form, providing a far more accurate picture of the sample's total composition.[3]

Troubleshooting and Method Validation

A robust method is a validated one. Validation of a qNMR procedure should be performed in accordance with guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][15]

Key validation parameters include:

  • Specificity: Demonstrated by the resolution of unique signals for the analyte and internal standard.[1]

  • Linearity: The signal response should be linear across a range of concentrations.[2]

  • Accuracy & Precision: Assessed through replicate preparations and measurements.[10]

  • LOD & LOQ: The limits of detection and quantification can be determined based on the signal-to-noise ratio.[16]

The following diagram provides a logical framework for troubleshooting common issues in qNMR analysis.

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Inaccurate or Imprecise Purity Result cause1 Incomplete Signal Relaxation start->cause1 cause2 Poor Signal Resolution (Overlap) start->cause2 cause3 Incorrect Integration start->cause3 cause4 Weighing Error or Inhomogeneity start->cause4 sol1 Increase Relaxation Delay (d1) to >= 5T1 cause1->sol1 Fixes saturation sol2 Use Higher Field NMR or Select Different IS/Solvent cause2->sol2 Improves separation sol3 Manual Check of Phase, Baseline & Integral Regions cause3->sol3 Ensures accuracy sol4 Re-prepare Sample with Calibrated Balance & Vortex cause4->sol4 Reduces prep error

Caption: Troubleshooting framework for common qNMR analysis issues.

Conclusion

For the purity assessment of boronic acids, quantitative NMR is an exceptionally powerful, accurate, and direct analytical technique. Its status as a primary method obviates the need for analyte-specific standards, and its molar-based detection provides a distinct advantage in handling challenging impurities like boronic anhydrides.[1][3]

While HPLC remains the superior choice for detecting trace-level impurities due to its higher sensitivity, qNMR offers unparalleled accuracy for assaying the main component.[1] For a comprehensive quality assessment of critical boronic acid reagents, the use of both qNMR and HPLC provides orthogonal, confirmatory data, ensuring the highest level of confidence for researchers, scientists, and drug development professionals.[1]

References

A Researcher's Guide to the Characterization of Impurities in Commercial (2-(Difluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Modern Drug Discovery

(2-(Difluoromethyl)phenyl)boronic acid is a key building block in contemporary medicinal chemistry. The difluoromethyl group (CHF₂) can act as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and modulating physicochemical properties such as lipophilicity and pKa.[1] Its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has made it an indispensable tool for the synthesis of novel drug candidates. However, the synthetic route to this valuable reagent is not without its challenges, and commercial batches can contain a variety of impurities that may compromise the yield, purity, and safety of the final active pharmaceutical ingredient (API).[2] This guide provides a comprehensive comparison of analytical methodologies for the characterization of these impurities, offering researchers the insights needed to ensure the quality of their starting materials and the integrity of their research.

Anticipated Impurities in Commercial this compound

A thorough understanding of the synthetic pathway is crucial for predicting potential impurities. The most common route to this compound involves the formation of an organometallic intermediate from a 2-(difluoromethyl)halobenzene, followed by quenching with a borate ester and subsequent hydrolysis.[3] Based on this, we can anticipate several classes of impurities:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual 1-halo-2-(difluoromethyl)benzene.

    • Homocoupling Byproducts: Formation of 2,2'-bis(difluoromethyl)biphenyl.[2]

    • Protodeboronation Products: 1-(Difluoromethyl)benzene, resulting from the loss of the boronic acid moiety.[2]

  • Product-Related Impurities:

    • Boroxine (Anhydride): A cyclic trimer formed by the dehydration of three boronic acid molecules. This is a common equilibrium species for boronic acids.[1]

  • Solvent and Reagent Residues: Residual solvents from the synthesis and purification steps.

The presence of these impurities can have significant downstream consequences. Homocoupling byproducts can lead to the formation of dimeric drug analogues that are difficult to separate, while residual starting materials can participate in side reactions. Boroxines, while often in equilibrium with the monomeric acid, can affect the stoichiometry of reactions if not properly accounted for.[1]

Comparative Analysis of Characterization Techniques

A multi-pronged analytical approach is essential for the comprehensive characterization of impurities in this compound. The following sections compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical impurity profiling, offering excellent resolution and quantitative capabilities.[4][5]

Methodology Rationale: A reversed-phase method is ideal for separating the polar boronic acid from less polar impurities. The inclusion of a mild acid in the mobile phase can help to suppress the ionization of the boronic acid, leading to better peak shape. The gradient elution allows for the separation of a wide range of impurities with varying polarities.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Data Presentation:

ImpurityExpected Retention Time (min)Limit of Detection (LOD)Limit of Quantitation (LOQ)
This compound~ 12.50.01%0.03%
Boroxine~ 18.20.02%0.06%
1-Halo-2-(difluoromethyl)benzene~ 16.80.005%0.015%
2,2'-Bis(difluoromethyl)biphenyl~ 21.50.005%0.015%
1-(Difluoromethyl)benzene~ 15.10.01%0.03%

Performance Comparison:

TechniqueProsCons
HPLC-UV High resolution, excellent for quantification, widely available.[4]May not be suitable for highly volatile impurities, requires reference standards for identification.
LC-MS Provides molecular weight information for impurity identification, higher sensitivity.[6][7]More complex instrumentation, potential for ion suppression.

Diagram of HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Commercial Boronic Acid Dissolution Dissolve in Mobile Phase A/B Sample->Dissolution Injector Autosampler Dissolution->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Impurity Quantification Chromatogram->Quantification

Caption: Workflow for HPLC-UV analysis of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities.[8] While boronic acids themselves are generally not volatile enough for direct GC analysis, this method is excellent for detecting residual starting materials, solvents, and the protodeboronation byproduct. Derivatization can be employed to analyze the boronic acid and its less volatile impurities.[9]

Methodology Rationale: Derivatization with a silylating agent like BSTFA converts the polar boronic acid into a more volatile trimethylsilyl ester, making it amenable to GC analysis.[9] The electron ionization (EI) source provides reproducible fragmentation patterns that can be used for structural elucidation and library matching.

Experimental Protocol: GC-MS Analysis (with Derivatization)

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C, hold for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation (Derivatization):

    • To 1 mg of the boronic acid sample, add 500 µL of a suitable aprotic solvent (e.g., acetonitrile).

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60 °C for 30 minutes.

    • Inject 1 µL of the derivatized solution.

Data Presentation:

ImpurityExpected Retention Time (min)Key Mass Fragments (m/z)
Derivatized this compound~ 15.8(M)+, (M-15)+, characteristic isotopic pattern
1-Halo-2-(difluoromethyl)benzene~ 10.2Molecular ion, fragments showing loss of halogen
1-(Difluoromethyl)benzene~ 8.5Molecular ion, fragments from the phenyl ring
Residual Solvents (e.g., Toluene)< 5.0Characteristic fragments (e.g., 91 for toluene)

Performance Comparison:

TechniqueProsCons
GC-MS Excellent for volatile impurities, provides structural information from fragmentation.[8]Requires derivatization for non-volatile analytes, potential for thermal degradation of some compounds.[9]
Headspace GC Ideal for highly volatile residual solvents.Not suitable for semi-volatile or non-volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of impurities and for assessing the equilibrium between the boronic acid and its boroxine anhydride. ¹H, ¹³C, ¹⁹F, and ¹¹B NMR all provide valuable information.

Methodology Rationale: ¹H and ¹³C NMR are standard for confirming the overall structure of the main component and identifying major impurities. ¹⁹F NMR is particularly sensitive to the electronic environment of the difluoromethyl group and can readily distinguish between different fluorinated species.[10] ¹¹B NMR can differentiate between the sp²-hybridized boron of the boronic acid and the sp³-hybridized boron in potential boronate esters or other adducts.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Nuclei to be Observed: ¹H, ¹³C, ¹⁹F, ¹¹B.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Data Presentation:

NucleusThis compoundBoroxineKey Observations for Impurities
¹H Aromatic protons, B(OH)₂ protons (broad singlet)Shifted aromatic protons, absence of B(OH)₂ signalSignals corresponding to starting materials or homocoupling products
¹³C Aromatic carbons, carbon of CHF₂ groupShifted aromatic carbonsSignals from impurities
¹⁹F Doublet of doublets for the CHF₂ groupSlightly shifted signal for the CHF₂ groupDistinct signals for fluorinated impurities
¹¹B Broad singlet around 30 ppmBroad singlet around 30 ppmDifferent chemical shifts for boronate esters or other adducts

Performance Comparison:

TechniqueProsCons
NMR Provides detailed structural information, non-destructive, can quantify without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.
qNMR Highly accurate quantification without the need for identical reference standards.Requires careful experimental setup and data processing.

Diagram of the Boronic Acid-Boroxine Equilibrium

Boroxine_Equilibrium cluster_reactants cluster_products BoronicAcid 3 x this compound Boroxine Boroxine Anhydride BoronicAcid->Boroxine - 3 H₂O Water + 3 H₂O

Caption: Reversible equilibrium between the boronic acid and its boroxine.

Conclusion and Recommendations

The comprehensive characterization of impurities in commercial this compound requires a synergistic application of multiple analytical techniques.

  • For routine quality control and quantification of known impurities, HPLC-UV is the method of choice due to its robustness, precision, and accessibility.

  • For the identification of unknown volatile and semi-volatile impurities, GC-MS is invaluable, particularly for residual starting materials and solvents.

  • For unambiguous structural confirmation and to assess the boronic acid/boroxine ratio, multinuclear NMR spectroscopy is essential. The use of ¹⁹F NMR is particularly advantageous for this fluorinated compound.

By employing these complementary techniques, researchers and drug development professionals can confidently assess the purity of their this compound, ensuring the quality and reproducibility of their synthetic endeavors and the safety of the resulting therapeutic candidates.

References

A Senior Application Scientist's Guide to Isomeric Purity Assessment of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the seemingly subtle difference between ortho-, meta-, and para-substituted phenylboronic acids can have profound implications. These constitutional isomers, while sharing the same molecular formula, exhibit distinct electronic and steric properties that influence reaction kinetics, product profiles in critical processes like the Suzuki-Miyaura coupling, and the ultimate efficacy and safety of an active pharmaceutical ingredient (API).[1][2] Consequently, rigorous assessment of isomeric purity is not merely a quality control checkpoint; it is a fundamental necessity for ensuring process robustness, product consistency, and regulatory compliance.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the isomeric purity of substituted phenylboronic acids. We will move beyond procedural lists to explore the causality behind experimental choices, empowering you to select, develop, and validate the optimal method for your specific analytical challenge.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reversed-phase HPLC (RP-HPLC) is often the first technique employed for purity analysis due to its versatility, robustness, and widespread availability. The separation of phenylboronic acid isomers, however, is a nuanced challenge that hinges on exploiting subtle differences in their polarity and interaction with the stationary phase.

The Principle of Separation

The resolution of ortho-, meta-, and para-isomers on a C18 or similar hydrophobic stationary phase is governed by their relative hydrophobicity. The position of the substituent dictates the molecule's overall dipole moment and the extent to which the polar boronic acid group is sterically shielded, thereby influencing its interaction with the nonpolar stationary phase and the polar mobile phase. For instance, an ortho-substituent may induce intramolecular hydrogen bonding, altering the molecule's effective polarity compared to its meta and para counterparts.

Causality in Method Development: A Self-Validating System

A robust HPLC method is a self-validating system. The choice of every parameter is deliberate and designed to ensure reproducibility and accuracy.

  • Column Chemistry: While a standard C18 column is a good starting point, phenyl-hexyl phases can offer enhanced resolution.[3] The π-π interactions between the phenyl rings of the stationary phase and the analyte's aromatic ring provide an additional separation mechanism, which is often sensitive to the isomer's electronic distribution.

  • Mobile Phase pH: This is arguably the most critical parameter. The boronic acid moiety has a pKa that is sensitive to the phenyl ring's substitution.[4][5] Operating at a pH near the pKa can lead to poor peak shape and shifting retention times. It is often preferable to work at a low pH (e.g., using 0.1% formic or phosphoric acid) to ensure the boronic acid is fully protonated and interacts consistently with the stationary phase.[6]

  • The Hydrolysis Challenge: A significant pitfall in the RP-HPLC analysis of boronic esters (common precursors or impurities) is on-column hydrolysis to the corresponding boronic acid.[2][7] To mitigate this, one can employ non-aqueous diluents, use highly basic mobile phases to stabilize the ester, or develop rapid gradient methods to minimize the analyte's residence time on the column.[2]

Experimental Protocol: Isomeric Purity of 4-methylphenylboronic acid

This protocol outlines a typical approach for separating 4-methylphenylboronic acid from its ortho- and meta-isomers.

  • System Preparation:

    • HPLC System: An Arc™ HPLC System or equivalent with a PDA detector.[3]

    • Column: XSelect™ Premier HSS T3 Column (e.g., 4.6 x 100 mm, 3.5 µm).[3] This phase is compatible with 100% aqueous mobile phases, offering a wide polarity range.[3]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg each of 2-methylphenylboronic acid, 3-methylphenylboronic acid, and 4-methylphenylboronic acid in a 10 mL volumetric flask using a 50:50 mixture of Acetonitrile:Water as the diluent.

    • Working Standard (100 µg/mL): Dilute the stock solution 1:10 with the diluent.

    • Sample Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the 4-methylphenylboronic acid sample in a 10 mL volumetric flask with the diluent.

  • Chromatographic Run & System Suitability:

    • Gradient Program: 5% B to 60% B over 15 minutes.

    • Injection Volume: 5 µL.

    • System Suitability Test (SST): Inject the working standard six times. The system is deemed suitable if the resolution between all isomeric peaks is >1.5 and the relative standard deviation (RSD) for the peak areas is ≤2.0%.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Mobile Phase Prep (0.1% FA in H2O/ACN) p2 Standard/Sample Prep (1 mg/mL in Diluent) a1 Equilibrate Column (XSelect HSS T3) p2->a1 a2 Inject SST Standard (Check Resolution >1.5) a1->a2 a3 Inject Sample a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area % d1->d2 d3 Report Isomeric Purity d2->d3

Caption: HPLC workflow for isomeric purity assessment.

Data Presentation: HPLC Performance
AnalyteRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
2-methylphenylboronic acid8.2-1.1
3-methylphenylboronic acid9.53.11.0
4-methylphenylboronic acid10.11.81.1
Hypothetical data for illustrative purposes.

Gas Chromatography (GC): A High-Resolution Technique Requiring Derivatization

Gas chromatography offers superior resolution compared to HPLC, but its application to polar, non-volatile compounds like phenylboronic acids is not direct. The key to unlocking GC's power lies in chemical derivatization.

The Causality: Why Derivatization is Essential

Phenylboronic acids possess polar B-OH groups that lead to strong intermolecular hydrogen bonding, resulting in low volatility and poor thermal stability. Direct injection into a hot GC inlet would cause decomposition and boroxine formation rather than volatilization.[8] Derivatization converts the polar boronic acid into a more volatile and thermally stable derivative, typically a cyclic boronate ester.[9][10][11] This step is not an inconvenience; it is the enabling transformation that makes GC analysis feasible and reliable.

Common derivatizing agents include diols like pinacol, ethylene glycol, or triethanolamine, which react with the boronic acid to form a stable five- or six-membered ring.[2][12][13] This reaction must be rapid, quantitative, and produce a single derivative to ensure the accuracy of the final analysis.

Experimental Protocol: GC-MS Analysis via Pinacol Derivatization

This protocol details the analysis of isomeric chlorophenylboronic acids.

  • Derivatization:

    • In a 2 mL vial, add ~5 mg of the chlorophenylboronic acid sample.

    • Add 500 µL of a solution containing pinacol (1.2 equivalents) and pyridine (catalytic amount) in Toluene.

    • Cap the vial and heat at 60 °C for 30 minutes. The pyridine acts as a base to catalyze the esterification and scavenge the water produced.

    • Cool the vial to room temperature. The solution is now ready for GC-MS analysis.

  • GC-MS System and Conditions:

    • GC-MS System: Agilent GC-MS or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 100 °C hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

  • Analysis and Data Processing:

    • Inject 1 µL of the derivatized sample.

    • Identify the peaks corresponding to the pinacol boronate esters of the ortho-, meta-, and para-chlorophenylboronic acid isomers based on their retention times and mass spectra.

    • Quantification is based on the relative peak area percentages, assuming an equal response factor for the isomeric derivatives.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Weigh Sample (~5 mg) p2 Add Derivatization Reagent (Pinacol, Pyridine, Toluene) p1->p2 p3 Heat at 60 °C (30 min) p2->p3 a1 Inject Derivatized Sample into GC-MS p3->a1 a2 Separate on DB-5ms Column a1->a2 d1 Identify Isomer Peaks (Retention Time & Mass Spectra) a2->d1 d2 Calculate Area % d1->d2 d3 Report Isomeric Purity d2->d3

Caption: GC-MS workflow showing the critical derivatization step.

Data Presentation: GC-MS Performance
Isomeric Derivative (Pinacol Ester)Retention Time (min)Key Mass Fragments (m/z)
2-chlorophenylboronic acid9.8238 (M+), 223, 139
3-chlorophenylboronic acid10.3238 (M+), 223, 139
4-chlorophenylboronic acid10.5238 (M+), 223, 139
Hypothetical data for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative Snapshot

NMR spectroscopy provides a direct, non-separative method for assessing isomeric purity. It quantifies isomers based on the integration of unique signals in the spectrum, offering a true mass-based ratio without the need for reference standards of each isomer, provided signals are well-resolved.

The Principle: Exploiting Magnetic Non-Equivalence

The protons on the phenyl ring and the boron atom (¹¹B) exist in unique chemical environments for each isomer. The electronic effect and proximity of the substituent and the boronic acid group cause distinct chemical shifts.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum often contains unique, non-overlapping signals for each isomer. Integrating these specific signals allows for direct quantification.[14] A key consideration is the equilibrium between the boronic acid and its cyclic trimer, the boroxine, which can complicate the spectrum.[15] Performing the analysis in a suitable solvent (like DMSO-d6) can help manage this equilibrium.

  • ¹¹B NMR: As a quadrupolar nucleus, ¹¹B gives broader but still informative signals. The ¹¹B chemical shift is highly sensitive to the electronic environment and the hybridization state (sp² for the acid vs. sp³ for boronate esters).[4][5][16] This makes ¹¹B NMR an excellent tool for distinguishing isomers and for monitoring reactions.[16][17]

Experimental Protocol: ¹H NMR Quantification
  • Sample Preparation:

    • Accurately weigh ~20 mg of the substituted phenylboronic acid sample into an NMR tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d6).

    • Optionally, add an internal standard with a known concentration and a signal in a clear region of the spectrum for absolute quantification.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (D1, e.g., 5 seconds) to allow for complete relaxation of all protons, which is critical for accurate integration and quantification.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the impurity signals of interest).

  • Data Processing:

    • Apply phasing and baseline correction to the spectrum.

    • Identify a well-resolved signal unique to each isomer.

    • Carefully integrate these signals. The ratio of the integrals directly corresponds to the molar ratio of the isomers in the sample.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Acquisition cluster_data Data Processing p1 Weigh Sample (~20 mg) p2 Dissolve in Deuterated Solvent p1->p2 a1 Acquire Spectrum (e.g., ¹H, 400 MHz) p2->a1 a2 Set Sufficient Relaxation Delay (D1) d1 Phase & Baseline Correct a2->d1 d2 Integrate Unique Signals d1->d2 d3 Calculate Molar Ratio d2->d3

Caption: NMR workflow for direct quantitative analysis.

Data Presentation: NMR Chemical Shift Data
Isomer (in DMSO-d6)Unique ¹H Signal (ppm)¹¹B Signal (ppm)
2-fluorophenylboronic acid7.85 (t)29.5
3-fluorophenylboronic acid7.45 (d)30.1
4-fluorophenylboronic acid7.90 (dd)30.3
Hypothetical data for illustrative purposes. Actual shifts are structure-dependent.

Capillary Electrophoresis (CE): High-Efficiency Separations

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. For boronic acids, which are ionizable, CE offers extremely high theoretical plate counts, leading to excellent resolution of closely related isomers.

The Advantage: Mitigating Hydrolysis with Non-Aqueous CE (NACE)

A significant advantage of CE is the ability to perform separations in non-aqueous media (NACE).[18] This is particularly valuable for analyzing boronic esters that are prone to hydrolysis.[18] By eliminating water from the background electrolyte and sample diluent, the primary degradation pathway is removed, leading to more accurate quantification of the ester and its corresponding acid impurity.[18]

The separation mechanism in CE is based on differences in the charge-to-size ratio of the analytes. Even subtle differences in the pKa of the isomers can lead to different effective charges at a given pH, which, combined with small variations in hydrodynamic radius, allows for their efficient separation.

Experimental Protocol: NACE for Isomeric Purity
  • System and Cartridge Preparation:

    • CE System: Beckman P/ACE MDQ or similar.

    • Capillary: Fused-silica, e.g., 50 µm I.D., 50 cm effective length.

    • Background Electrolyte (BGE): 25 mM ammonium acetate in methanol.

    • Capillary Conditioning: Flush with 0.1 M NaOH, water, and then equilibrate with the BGE.

  • Sample Preparation:

    • Dissolve the sample in the BGE or pure methanol to a concentration of ~0.5 mg/mL.

  • Electrophoretic Run:

    • Injection: Hydrodynamic injection (e.g., 0.5 psi for 5 seconds).

    • Separation Voltage: 25 kV (normal polarity).

    • Temperature: 25 °C.

    • Detection: UV at 220 nm.

CE_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Condition Capillary (NaOH, H2O, BGE) p2 Prepare Sample (in BGE/Methanol) a1 Hydrodynamic Injection p2->a1 a2 Apply Voltage (25 kV) a1->a2 a3 Detect with UV a2->a3 d1 Identify Peaks by Migration Time a3->d1 d2 Calculate Corrected Area % d1->d2 d3 Report Purity d2->d3

Caption: Capillary Electrophoresis workflow for high-efficiency separation.

Data Presentation: CE Performance
IsomerMigration Time (min)Efficiency (Plates/meter)
2-carboxyphenylboronic acid5.1250,000
3-carboxyphenylboronic acid5.4265,000
4-carboxyphenylboronic acid5.6260,000
Hypothetical data for illustrative purposes.

Comparative Analysis and Method Selection

Choosing the right analytical technique requires balancing the need for resolution, sensitivity, speed, and the specific challenges presented by the analyte.

FeatureHPLCGCNMRCapillary Electrophoresis (CE)
Principle Differential PartitioningVolatility (post-derivatization)Nuclear Magnetic ResonanceElectrophoretic Mobility
Resolution Good to Very GoodExcellentN/A (non-separative)Excellent
Sensitivity (Typical LOQ) ~0.05%~0.01% (with MS)~0.1 - 0.5%~0.05%
Analysis Time 10 - 30 min15 - 40 min (incl. derivatization)5 - 15 min5 - 20 min
Sample Prep Simple (dissolve & inject)Complex (derivatization required)Very SimpleSimple
Key Advantage Robust, versatile, widely availableHighest resolving power for isomersAbsolute quantification without standardsHighest efficiency, ideal for labile esters (NACE)
Key Limitation Potential for on-column hydrolysisDerivatization can add complexity/errorLower sensitivity, signal overlapLower concentration sensitivity than LC-MS
Guidance for Selection:
  • For routine QC and release testing: A validated HPLC method is often the most practical and robust choice.

  • When baseline separation is challenging with HPLC: GC-MS after derivatization is the superior option for resolving very similar isomers.

  • For primary characterization, structural confirmation, and absolute quantification: NMR is an indispensable and powerful tool.

  • For analyzing labile boronic esters or when high-efficiency separation is paramount: NACE provides a unique and powerful solution.

Conclusion

The accurate assessment of isomeric purity is a critical aspect of chemical and pharmaceutical development involving substituted phenylboronic acids. No single technique is universally superior; the optimal choice is dictated by the specific analytical requirements. HPLC offers robust, routine analysis, while GC provides unparalleled resolution for challenging separations. NMR delivers direct, absolute quantification, and CE excels with its high efficiency and suitability for labile compounds. By understanding the fundamental principles and the causality behind the methodological choices for each technique, researchers can confidently select and implement a self-validating system to ensure the quality and consistency of these vital chemical building blocks.

References

Safety Operating Guide

A Procedural Guide for the Safe Disposal of (2-(Difluoromethyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative products but also with the critical knowledge to handle them safely and responsibly. (2-(Difluoromethyl)phenyl)boronic acid is a valuable reagent in modern synthetic chemistry, particularly in cross-coupling reactions. However, its utility in the lab is matched by the imperative for meticulous handling and disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are built on a foundation of chemical causality and established safety principles, designed to be a self-validating system for your laboratory's chemical hygiene plan.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the specific hazards associated with this compound is the first step in developing a safe disposal plan. While toxicological properties for this specific compound are not fully investigated, data from structurally similar phenylboronic acids provide a strong basis for risk assessment. These compounds are known irritants and can be harmful if not handled correctly.[1][2] The primary risks inform every subsequent step of the disposal process.

Table 1: Anticipated Hazard Profile

Hazard Classification Category Rationale and Implication for Disposal
Skin Corrosion/Irritation Category 2 Causes skin irritation.[1] This necessitates the use of appropriate gloves and a lab coat, and dictates that all contaminated materials must be treated as hazardous waste.
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation.[1] Mandates the use of chemical safety goggles to prevent accidental splashes during handling or disposal.
Specific Target Organ Toxicity (Single Exposure) Category 3 May cause respiratory irritation.[1][3] Requires handling in a well-ventilated area or chemical fume hood and avoiding the generation of dust.

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[2][4][5][6] Reinforces the rule against eating or drinking in the lab and highlights the importance of thorough handwashing after handling. |

During thermal decomposition, such as in a fire, hazardous byproducts including carbon oxides, oxides of boron, and hydrogen fluoride can be generated.[1][7] This underscores the need to store waste away from heat sources.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for any purpose, including disposal, ensuring the proper PPE is worn is non-negotiable.

Table 2: Required Personal Protective Equipment (PPE)

PPE Type Specification Justification
Eye and Face Protection Chemical safety goggles or glasses with side shields. Protects against splashes of solutions or airborne dust that can cause serious eye irritation.[1][7]
Skin Protection Nitrile gloves and a chemically resistant lab coat. Prevents skin contact, which can lead to irritation.[6][7] Contaminated gloves should be disposed of as hazardous waste.

| Respiratory Protection | NIOSH/MSHA approved respirator. | Required if working outside of a fume hood, if dust is generated, or if irritation is experienced.[1][7] |

It is also critical to ensure that safety showers and eyewash stations are readily accessible and unobstructed.[1]

Core Disposal Protocol: Segregation, Containerization, and Labeling

The fundamental principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[1][5]

Step 1: Waste Segregation Segregate all waste streams containing this compound. This includes:

  • Unused or expired solid reagent.

  • Solutions containing the boronic acid.

  • Contaminated labware (e.g., pipette tips, weighing boats).

  • Contaminated PPE (e.g., gloves, disposable sleeves).

Causality: Mixing chemical waste streams is dangerous and prohibited unless explicitly sanctioned by your institution's Environmental Health & Safety (EHS) department.[8] Boronic acids can react with incompatible materials, such as strong oxidizing agents.[1] Segregation prevents unpredictable and potentially hazardous reactions.

Step 2: Container Selection

  • Primary Container: Use a container that is chemically compatible with the waste. The original product bottle is often a good choice for solid waste.[9] For solutions, use a sturdy, leak-proof glass or high-density polyethylene (HDPE) bottle with a screw cap.[9][10]

  • Secondary Containment: Always store liquid waste containers within a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.[10][11]

Step 3: Proper Labeling As soon as the first drop of waste is added, the container must be labeled. The label must be fully completed and clearly visible.

  • Affix a "Hazardous Waste" label provided by your institution's EHS department.[10]

  • Write the full, unabbreviated chemical name: "this compound".[10]

  • List all constituents in a mixture, including solvents, with their approximate percentages.

  • Indicate the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

Step 4: Secure Storage

  • Keep the waste container tightly sealed at all times, except when adding waste.[9][11]

  • Store the container in a designated and marked Satellite Accumulation Area (SAA) within the lab.[10] This area must be at or near the point of generation and under the control of laboratory personnel.

  • Ensure the SAA is away from drains, heat sources, and incompatible chemicals.

The Disposal Workflow: From Benchtop to Final Disposition

The following workflow diagram illustrates the logical steps for managing this compound waste from the point of generation to its final, safe disposal.

G cluster_waste_type 1. Identify Waste Stream cluster_collection 2. Collect and Contain start This compound Waste Generated waste_solid Unused/Expired Solid start->waste_solid waste_solution Reaction Mixture / Solution start->waste_solution waste_contaminated Contaminated PPE / Labware start->waste_contaminated collect_solid Place in original or compatible, sealed container. waste_solid->collect_solid collect_solution Pour into a dedicated, sealed liquid waste container. waste_solution->collect_solution collect_contaminated Place in a designated, lined solid waste container. waste_contaminated->collect_contaminated labeling 3. Label Container Immediately - 'Hazardous Waste' - Full Chemical Name(s) - Hazard Information collect_solid->labeling collect_solution->labeling collect_contaminated->labeling storage 4. Store Securely in Satellite Accumulation Area (SAA) - Keep container closed - Use secondary containment labeling->storage pickup 5. Arrange for Disposal Contact EHS for pickup. storage->pickup

Caption: Logical workflow for the safe disposal of this compound.

Managing Spills and Decontamination

Accidental spills must be handled immediately and safely.

Protocol for Small-Scale Spills:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the appropriate PPE as listed in Table 2.

  • Containment: If the material is a solid, prevent it from becoming airborne. Cover the spill with a plastic sheet or tarp to minimize dust spreading.[7]

  • Clean-up: Carefully sweep or vacuum up the solid material and place it into a suitable, labeled container for hazardous waste disposal.[1][12] Avoid any actions that create dust.[1][7]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Dispose of Clean-up Materials: All materials used for clean-up (wipes, contaminated PPE, etc.) must be placed in the hazardous waste container.

Prohibited Disposal Methods and Their Rationale

To ensure a self-validating safety system, it is crucial to understand not only the correct procedures but also what is strictly forbidden and why.

  • Drain Disposal: DO NOT pour this compound or its solutions down the drain.[1][5]

    • Rationale: Boronic acids can be harmful to aquatic life.[7] Furthermore, they can react with other chemicals in the drainage system, potentially creating hazardous conditions. While some simple, dilute acids may be approved for drain disposal by local authorities, this is not a recommended general practice for specialized reagents.[8][13]

  • Trash Disposal: DO NOT dispose of the chemical or its containers in the regular trash.

    • Rationale: This is a regulated hazardous waste. Improper disposal can lead to environmental contamination and significant regulatory fines for both the individual and the institution.[13]

  • Unapproved Neutralization: DO NOT attempt to neutralize the boronic acid waste with a base unless you have a specific, validated protocol that has been approved by your EHS department.

    • Rationale: While neutralization is a standard technique for simple acids, the reaction of an organoboronic acid can be unpredictable without proper study, potentially creating more hazardous byproducts.[8] The safest and most compliant method is disposal via a professional hazardous waste facility.

By adhering to this comprehensive guide, researchers can confidently manage the lifecycle of this compound, ensuring that its utility in advancing science does not come at the cost of safety or environmental integrity.

References

A Researcher's Guide to the Safe Handling of (2-(Difluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, arylboronic acids are indispensable reagents, pivotal in the formation of carbon-carbon and carbon-heteroatom bonds. Among these, (2-(Difluoromethyl)phenyl)boronic acid presents unique opportunities due to the electronic properties imparted by the difluoromethyl group. However, its utility in the laboratory must be paired with an unwavering commitment to safety. This guide provides essential, field-tested protocols for the safe handling, use, and disposal of this compound, ensuring the well-being of researchers and the integrity of their work.

The causality behind these protocols is straightforward: proactive mitigation of risk. Boronic acids as a class, including this compound, are known to be irritants.[1][2] The procedures outlined below are designed as a self-validating system to prevent contact and inhalation, thereby ensuring a safe operational environment.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before handling this compound, a thorough understanding of its potential hazards is critical. While specific toxicological data for this exact compound is not widely published, data from analogous boronic acids indicate that it should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3]

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, especially when handling the solid powder, must be conducted within a certified chemical fume hood.[3][4] This is non-negotiable. The rationale is to contain any airborne particles and prevent inhalation, which can lead to respiratory tract irritation.[1][5] Ensure that the fume hood has a current inspection sticker and that the sash is maintained at the lowest practical height during work.

Secondary Engineering Controls:

  • Eyewash Stations and Safety Showers: These must be readily accessible and located in close proximity to the workstation.[3][6] In the event of accidental contact, immediate flushing is crucial to minimize injury.

  • Ventilation: The laboratory should have adequate general ventilation to supplement the local exhaust of the fume hood.[1][7]

Personal Protective Equipment (PPE): Your Personal Safety Net

The appropriate selection and use of PPE is paramount. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[3]To protect the eyes from contact with the solid powder or solutions, which can cause serious irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[3][5]To prevent skin contact and potential irritation.[1] Gloves should be inspected for integrity before each use and changed immediately if contaminated.
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[3]To protect the skin from accidental splashes or spills.[3][8]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][9]To prevent irritation of the respiratory tract.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for safety. The following workflow diagram and procedural steps provide a clear guide for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Locate Eyewash & Safety Shower prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Transfer Solid in Fume Hood prep3->handle1 Begin Work handle2 Weigh Compound handle1->handle2 handle3 Prepare Solution handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Complete Work clean2 Segregate Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 exit exit clean3->exit Exit Lab

Caption: Workflow for Safe Handling of this compound.

Detailed Protocol:

  • Preparation:

    • Before starting any work, verify that the chemical fume hood has been certified within the last year.

    • Confirm the location and accessibility of the nearest eyewash station and safety shower.[3][6]

    • Put on all required PPE as outlined in the table above.[3][5]

  • Handling:

    • Conduct all transfers of the solid compound within the fume hood to minimize the risk of inhalation.[3][4]

    • When weighing the compound, use a spatula and weighing paper. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly.

    • Keep the container of this compound tightly closed when not in use.[1][5]

  • Post-Handling:

    • Thoroughly decontaminate the work area with an appropriate solvent, followed by soap and water.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][3]

Emergency Procedures: Responding to Accidental Exposure

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical aid.[1]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill and Disposal Plan: Environmental Responsibility

Spill Response:

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[3]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[3]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3][9]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[3]

Waste Disposal:

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[3][10]

  • Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.[10] The label should read "Hazardous Waste: this compound".

  • Incompatibilities: Phenylboronic acids are incompatible with strong oxidizing agents.[6][10] Ensure that this waste stream is not mixed with other incompatible chemicals.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[10] Do not dispose of this chemical down the drain or in regular trash.[10][11] For small amounts of pure boric acid, some local regulations may permit disposal down the drain with large volumes of water after neutralization, but this should be confirmed with your local authorities and is generally not recommended for substituted boronic acids.[9][11]

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(Difluoromethyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-(Difluoromethyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.